Product packaging for (1,2,2-Trichlorocyclopropyl)benzene(Cat. No.:CAS No. 65322-28-3)

(1,2,2-Trichlorocyclopropyl)benzene

Cat. No.: B3329976
CAS No.: 65322-28-3
M. Wt: 221.5 g/mol
InChI Key: ONAJYBXETTZZQP-UHFFFAOYSA-N
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Description

(1,2,2-Trichlorocyclopropyl)benzene is a chlorinated cyclopropane derivative offered for research and development applications. Compounds within this class serve as versatile synthetic intermediates or building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The strained, three-membered cyclopropane ring and the presence of multiple chlorine atoms can impart unique steric and electronic properties to molecules, which researchers may exploit to enhance binding affinity, metabolic stability, or to modify the physicochemical characteristics of a target compound . In a research context, this compound could be investigated as a precursor for further functionalization; for instance, the chlorine atoms may be amenable to substitution reactions or reductive dehalogenation to form less substituted cyclopropane systems, which are privileged structures in medicinal chemistry . As a model substrate, it may also be used in methodological studies to develop novel synthetic transformations, such as cross-coupling reactions or cycloadditions, where the cyclopropyl group can act as a rigid spacer or influence reaction stereochemistry. This compound is intended For Research Use Only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions in a well-ventilated laboratory setting, using suitable personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl3 B3329976 (1,2,2-Trichlorocyclopropyl)benzene CAS No. 65322-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,2-trichlorocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3/c10-8(6-9(8,11)12)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAJYBXETTZZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,1-Dichloro-2-phenylcyclopropyl)benzene from Styrene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopropane rings are a fundamental structural motif in a wide array of natural products and pharmaceutical agents, valued for their unique conformational properties and ability to modulate biological activity. The synthesis of functionalized cyclopropanes is, therefore, a topic of significant interest to researchers in organic synthesis and drug development. One of the most direct methods for constructing the cyclopropane skeleton is through the cycloaddition of a carbene to an alkene.

This technical guide provides a comprehensive overview of the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene. The reaction proceeds via the addition of dichlorocarbene (:CCl₂) to the double bond of styrene. Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform and a strong base.[1] The use of phase-transfer catalysis (PTC) has become a standard and efficient method for this transformation, allowing for mild reaction conditions, high yields, and the use of aqueous bases, which are both economical and environmentally benign.[2][3] This document details the underlying reaction mechanisms, provides a comprehensive experimental protocol, summarizes key quantitative data, and illustrates the experimental workflow and signaling pathways involved.

It is important to note that the addition of dichlorocarbene (CCl₂) to styrene yields 1,1-dichloro-2-phenylcyclopropane . The nomenclature "(1,2,2-Trichlorocyclopropyl)benzene" would imply a different structure, likely resulting from a different synthetic route or starting materials. This guide will focus on the well-established and widely practiced dichlorocyclopropanation of styrene.

Reaction Mechanism

The synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene under phase-transfer catalysis conditions involves two primary stages: the generation of dichlorocarbene and the subsequent cycloaddition to styrene.

  • Generation of Dichlorocarbene : Dichlorocarbene is most commonly generated from the alpha-elimination of hydrogen chloride from chloroform.[4] In a two-phase system (aqueous and organic), a strong base like sodium hydroxide deprotonates chloroform at the interface of the two phases.[5] This forms the trichloromethyl anion (CCl₃⁻). The phase-transfer catalyst, typically a quaternary ammonium salt such as benzyltriethylammonium chloride (TEBA), facilitates the transfer of the reactive species or enhances the interfacial reaction.[5][6] The unstable trichloromethyl anion then rapidly expels a chloride ion to yield the neutral, electrophilic dichlorocarbene intermediate (:CCl₂).[1]

  • Cycloaddition to Styrene : The generated dichlorocarbene is highly electrophilic and readily reacts with the electron-rich double bond of styrene in the organic phase.[1] The addition is a concerted [1+2] cycloaddition reaction, where the carbene adds across the double bond in a single, stereospecific step.[1] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For styrene, this results in the formation of 1,1-dichloro-2-phenylcyclopropane.

G cluster_0 Aqueous Phase cluster_2 Interface NaOH NaOH (aq) OH- OH- NaOH->OH- Styrene Styrene Product 1,1-dichloro-2-phenylcyclopropane Styrene->Product CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- Q+OH- Q+OH- OH-->Q+OH- + Q+X- (Catalyst) CCl2 :CCl2 CCl3-->CCl2 - Cl- CCl2->Product + Styrene Q+OH-->CHCl3 Deprotonation Q+CCl3- Q+CCl3-

Caption: Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1,1-dichloro-2-phenylcyclopropane. It is synthesized from various literature sources detailing the phase-transfer catalyzed addition of dichlorocarbene to styrene and related olefins.[7]

Reagents and Materials:

  • Styrene (C₈H₈)

  • Chloroform (CHCl₃), stabilized with ethanol

  • Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute aqueous solution (e.g., 5%)

  • Saturated aqueous sodium chloride solution (brine)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer or temperature probe

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure:

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place styrene (e.g., 10.4 g, 0.1 mol) and the phase-transfer catalyst, TEBA (e.g., 0.46 g, 2 mmol).

  • Addition of Base and Chloroform : Prepare a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 40 mL). While stirring the styrene and catalyst mixture vigorously, add the sodium hydroxide solution to the flask.

  • Begin adding chloroform (e.g., 24 g, 0.2 mol) dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be monitored and maintained, typically between 40-50°C, using a water bath for cooling if necessary.[2][8]

  • Reaction Period : After the addition of chloroform is complete, continue to stir the mixture vigorously for an additional 3-4 hours at 40-50°C to ensure the reaction goes to completion. The progress of the reaction can be monitored by gas chromatography (GC).[2]

  • Work-up : Cool the reaction mixture to room temperature. Add 50 mL of cold water and 50 mL of dichloromethane to dilute the mixture.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Combine all organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of dilute HCl solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

  • Remove the solvent (dichloromethane and any unreacted chloroform/styrene) using a rotary evaporator.

  • Purification : The crude product, a yellowish to brown oil, can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a non-polar solvent like hexane or petroleum ether) to yield pure 1,1-dichloro-2-phenylcyclopropane as a colorless oil.

G start Start setup Reaction Setup: Styrene + Catalyst in Flask start->setup add_base Add 50% NaOH Solution setup->add_base add_chloroform Add Chloroform Dropwise (Maintain 40-50°C) add_base->add_chloroform react Stir for 3-4 hours at 40-50°C add_chloroform->react workup Work-up: Cool, Dilute with H2O & CH2Cl2 react->workup separate Separate Organic Layer workup->separate extract Extract Aqueous Layer with CH2Cl2 separate->extract wash Wash Combined Organic Layers (H2O, HCl, Brine) extract->wash dry Dry with MgSO4 & Filter wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify by Vacuum Distillation or Column Chromatography evaporate->purify product Pure 1,1-dichloro-2-phenylcyclopropane purify->product

Caption: Experimental workflow for the synthesis of 1,1-dichloro-2-phenylcyclopropane.

Quantitative Data

The efficiency of the dichlorocyclopropanation of styrene is influenced by several factors, including the choice of phase-transfer catalyst, stirring speed, and concentration of the base. The following tables summarize typical reaction parameters and spectroscopic data for the product.

Table 1: Summary of Reaction Parameters and Yields

CatalystBase Concentration (% w/w)Temperature (°C)Stirring Speed (rpm)Yield (%)Reference
Triethylbenzylammonium chloride (TEBA)40% NaOH40>500~75-85%[2]
2-benzylidine-N,N,N,N',N',N'-hexaethylpropane-1,3-diammonium dichloride30% NaOH40>500High[8]
Benzyltriethylammonium bromide (BTEAB)30% NaOH45600High[9]
None (with tert-amyl alcohol as solvent)Solid NaOH90-97Vigorous54-60%[7]

Note: Yields are highly dependent on the specific reaction scale and purification method.

Table 2: Spectroscopic Data for 1,1-dichloro-2-phenylcyclopropane

Data TypeChemical Shift (δ) / m/zAssignment
¹H NMR (CDCl₃)δ 7.40-7.20 (m, 5H)Aromatic protons (C₆H₅)
δ 3.15 (dd, 1H, J=10.0, 8.0 Hz)Benzylic proton (CH-Ph)
δ 2.15 (dd, 1H, J=10.0, 8.0 Hz)Methylene proton (CH₂)
δ 1.95 (t, 1H, J=8.0 Hz)Methylene proton (CH₂)
¹³C NMR (CDCl₃)δ 135.0, 129.0, 128.8, 127.5Aromatic carbons
δ 65.0Dichlorinated carbon (CCl₂)
δ 38.5Benzylic carbon (CH-Ph)
δ 26.0Methylene carbon (CH₂)
Mass Spec (EI) m/z 186 (M⁺), 151, 115Molecular ion and fragment peaks

Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.

References

An In-depth Technical Guide to the Dichlorocarbene Addition to Styrene Reaction Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of dichlorocarbene to styrene represents a fundamental and widely utilized method for the synthesis of 1,1-dichloro-2-phenylcyclopropane, a valuable synthetic intermediate. This technical guide provides a comprehensive examination of the reaction mechanism, focusing on the prevalent use of phase transfer catalysis for dichlorocarbene generation. It delves into the kinetics, thermodynamics, and experimental protocols associated with this transformation. Quantitative data from various studies are systematically compiled, and key mechanistic pathways and experimental workflows are visualized to offer a detailed understanding for researchers in organic synthesis and drug development.

Introduction

The cyclopropanation of alkenes is a cornerstone of organic synthesis, providing access to highly strained three-membered rings that serve as versatile building blocks for more complex molecular architectures. Among the various methods for cyclopropanation, the addition of carbenes, particularly dichlorocarbene (:CCl₂), offers a direct and efficient route to gem-dihalocyclopropanes. The reaction of dichlorocarbene with styrene is a classic example, yielding 1,1-dichloro-2-phenylcyclopropane, a precursor for a variety of organic compounds.

This guide focuses on the most common and practical method for generating dichlorocarbene for this reaction: the α-elimination of chloroform (CHCl₃) using a strong base, often facilitated by a phase transfer catalyst. This approach avoids the need for expensive or sensitive reagents and is amenable to scale-up.

The Reaction Mechanism

The addition of dichlorocarbene to styrene proceeds through a concerted, stereospecific [2+1] cycloaddition. The generally accepted mechanism, particularly under phase transfer catalysis (PTC) conditions, involves two key stages: the generation of dichlorocarbene and its subsequent reaction with styrene.

Generation of Dichlorocarbene via Phase Transfer Catalysis

The generation of dichlorocarbene from chloroform and a strong aqueous base (like NaOH) in a two-phase system is significantly enhanced by a phase transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, BTEAC). The process is believed to follow an interfacial mechanism.[1]

The key steps are:

  • Deprotonation at the Interface: The hydroxide ion (OH⁻) from the aqueous phase deprotonates chloroform at the interface of the aqueous and organic phases, forming the trichloromethanide anion (CCl₃⁻).[2][3]

  • Phase Transfer of the Anion: The quaternary ammonium cation (Q⁺) pairs with the trichloromethanide anion to form an ion pair [Q⁺CCl₃⁻] that is soluble in the organic phase.

  • α-Elimination: Within the organic phase, the trichloromethanide anion undergoes α-elimination, losing a chloride ion (Cl⁻) to form dichlorocarbene (:CCl₂).[2][3]

  • Catalyst Regeneration: The resulting quaternary ammonium chloride [Q⁺Cl⁻] returns to the interface to repeat the cycle.

Dichlorocarbene_Generation cluster_Interface Aqueous-Organic Interface cluster_Organic_Phase Organic Phase Interface_Deprotonation CHCl₃ + OH⁻ → CCl₃⁻ + H₂O Ion_Pair_Formation CCl₃⁻ + Q⁺ → [Q⁺CCl₃⁻] Interface_Deprotonation->Ion_Pair_Formation Phase Transfer Alpha_Elimination [Q⁺CCl₃⁻] → :CCl₂ + Q⁺Cl⁻ Ion_Pair_Formation->Alpha_Elimination Elimination Reaction_with_Styrene :CCl₂ + Styrene → Product Alpha_Elimination->Reaction_with_Styrene Addition

Cycloaddition to Styrene

Dichlorocarbene is an electrophilic species due to the electron-withdrawing nature of the chlorine atoms and the vacant p-orbital on the carbene carbon.[3] It readily attacks the electron-rich double bond of styrene. The addition is a concerted process, meaning the new carbon-carbon bonds are formed in a single step without the formation of a discrete intermediate.[3] This concerted mechanism is responsible for the observed stereospecificity of the reaction; for instance, a cis-alkene will yield a cis-substituted cyclopropane.[3]

Cycloaddition_Mechanism Styrene Styrene (Phenyl-CH=CH₂) Transition_State [Transition State] Styrene->Transition_State Dichlorocarbene Dichlorocarbene (:CCl₂) Dichlorocarbene->Transition_State Product 1,1-dichloro-2-phenylcyclopropane Transition_State->Product Concerted [2+1] Cycloaddition

Quantitative Data

The kinetics of the dichlorocarbene addition to styrene have been investigated under various conditions, particularly using phase transfer catalysis. The reaction is typically studied under pseudo-first-order conditions where the concentrations of chloroform and the aqueous base are in large excess.

Kinetic Parameters

The following table summarizes key kinetic data from different studies.

ParameterValueConditionsReference
Activation Energy (Ea) 10.4 kcal/molStyrene, TEBA catalyst, 40% aq. NaOH, 30-45°C[4]
15.07 kcal/molStyrene, multi-site PTC, aq. NaOH, 40°C[2]
16.07 kcal/molα-Methylstyrene, BTEAC catalyst, 30% aq. NaOH, 45°C[1]
Enthalpy of Activation (ΔH‡) 16.45 kcal/molα-Methylstyrene, BTEAC catalyst, 30% aq. NaOH, 45°C[1]
Entropy of Activation (ΔS‡) -38.9 euStyrene, TEBA catalyst, 40% aq. NaOH, 30-45°C[4]
-13.92 kcal/molα-Methylstyrene, BTEAC catalyst, 30% aq. NaOH, 45°C[1]
Gibbs Free Energy of Activation (ΔG‡) 21.8 kcal/molStyrene, TEBA catalyst, 40% aq. NaOH, 30-45°C[4]
18.29 kcal/molα-Methylstyrene, BTEAC catalyst, 30% aq. NaOH, 45°C[1]
Influence of Reaction Parameters on Rate Constant (k_obs)
Parameter VariedObservationConditionsReference
Stirring Speed Rate increases with stirring speed up to a certain point, then plateaus.Styrene, TEBA catalyst, 40% aq. NaOH[4]
Rate increases up to 600 rpm, then levels off.α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH[1]
Catalyst Concentration Rate is linearly dependent on the catalyst concentration.Styrene, multi-site PTC, aq. NaOH[2]
Linear dependence of rate on catalyst concentration.α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH[1]
NaOH Concentration Rate increases with increasing NaOH concentration.Styrene, multi-site PTC, aq. NaOH[2]
Rate increases with increasing NaOH concentration.α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH[1]
Temperature Rate increases with increasing temperature.Styrene, TEBA catalyst, 40% aq. NaOH[4]
Rate increases with increasing temperature.α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for the dichlorocyclopropanation of styrene.

Kinetic Study of Dichlorocarbene Addition to Styrene under Phase Transfer Catalysis[4]
  • Reaction Setup: A 150 ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser is used.

  • Reagents:

    • Styrene: 1.5 ml (13.09 mmol)

    • Chloroform: 10 ml (124.98 mmol)

    • Aqueous Sodium Hydroxide: 20 ml of 40% (w/w) solution

    • Phase Transfer Catalyst (Triethylbenzylammonium chloride - TEBA): 44.4 mg (1 mol% based on substrate)

    • Internal Standard (Hexadecane): 1 ml

  • Procedure:

    • The aqueous NaOH, chloroform, and catalyst are added to the reaction flask.

    • The mixture is conditioned by stirring for 10 minutes at 40°C.

    • The internal standard is added.

    • Styrene, preheated to 40°C, is added to the reaction mixture. The instant of half-delivery is taken as time zero.

    • The stirring speed is increased to 500 rpm.

    • Samples are collected from the organic layer at regular time intervals.

    • A small amount of anhydrous CaCl₂ is added to the sample tubes to remove any moisture.

  • Analysis:

    • The disappearance of styrene is monitored by gas chromatography (GC).

    • GC conditions: Varian 3700 model with a thermal conductivity detector, 5% SE-30 on Chrom WHP column (2m x 1/8"), column temperature of 180°C.

    • Retention times: Chloroform (0.43 min), Styrene (0.58 min), 1,1-dichloro-2-phenylcyclopropane (1.35 min), Hexadecane (3.70 min).

    • The reaction is followed up to 88% conversion.

Experimental_Workflow_Kinetics cluster_Preparation Reaction Setup and Preparation cluster_Reaction Reaction Execution cluster_Analysis Analysis Setup Assemble 3-necked flask with stirrer and condenser Add_Reagents Add aq. NaOH, Chloroform, and TEBA Setup->Add_Reagents Condition Stir for 10 min at 40°C Add_Reagents->Condition Add_Standard Add Hexadecane (Internal Standard) Condition->Add_Standard Add_Styrene Add preheated Styrene (t=0) Add_Standard->Add_Styrene Stir Increase stirring to 500 rpm Add_Styrene->Stir Sample Collect samples from organic layer at intervals Stir->Sample Dry_Sample Dry samples with CaCl₂ Sample->Dry_Sample GC_Analysis Analyze samples by Gas Chromatography Dry_Sample->GC_Analysis Monitor Monitor disappearance of Styrene GC_Analysis->Monitor Calculate Calculate pseudo-first-order rate constants Monitor->Calculate

Conclusion

The addition of dichlorocarbene to styrene is a well-understood and highly efficient method for the synthesis of 1,1-dichloro-2-phenylcyclopropane. The use of phase transfer catalysis has made this reaction particularly practical and scalable. Kinetic studies have revealed the significant influence of reaction parameters such as stirring speed, catalyst concentration, and base concentration, supporting an interfacial mechanism for dichlorocarbene generation. The concerted nature of the cycloaddition ensures stereospecificity. The compiled quantitative data and detailed experimental protocols in this guide provide a valuable resource for researchers aiming to utilize this reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the cyclopropane motif is of growing importance.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties and reactivity of (1,2,2-Trichlorocyclopropyl)benzene. Due to the limited availability of experimental data for this specific compound, this guide combines reported data for analogous structures with theoretical predictions to offer a robust profile for research and development purposes.

Chemical Identity and Physical Properties

This compound, with the CAS number 65322-28-3, is a halogenated aromatic hydrocarbon.[1] Its structure features a benzene ring attached to a trichlorinated cyclopropane ring. The precise arrangement of the chlorine atoms on the cyclopropyl group significantly influences the molecule's stereochemistry and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₇Cl₃LookChem[1]
Molecular Weight 221.514 g/mol LookChem[1]
Boiling Point N/A (Predicted)Experimental data is unavailable. Prediction models for halogenated hydrocarbons suggest a high boiling point due to molecular weight and polarity.[2][3][4]
Melting Point N/A (Predicted)Experimental data is unavailable. QSPR models for substituted benzenes can be used for estimation.[1][5][6][7][8]
Aqueous Solubility N/A (Predicted)Experimental data is unavailable. Expected to be low due to its hydrophobic benzene ring and halogen substituents. QSPR models for chlorinated hydrocarbons are applicable for prediction.[9][10][11][12][13]
Appearance N/ANot reported.[1]
Density N/ANot reported.[1]
Refractive Index N/ANot reported.[1]

N/A: Not Available in public databases.

Synthesis and Experimental Protocols

Inferred Synthetic Pathway:

The synthesis would likely proceed via the reaction of styrene with a source of trichloromethanide anion, which then eliminates a chloride ion to form dichlorocarbene, followed by the addition of the carbene to the double bond. A subsequent chlorination step would be necessary to obtain the trichlorinated product. A plausible, though not explicitly documented, route is the dichlorocyclopropanation of 1-chloro-2-phenylethylene.

General Experimental Protocol for Dichlorocyclopropanation of Styrene Analogs:

This protocol is a generalized procedure based on known methods for similar compounds.

  • Reagents and Equipment:

    • Styrene or a substituted styrene derivative

    • Chloroform (CHCl₃)

    • 50% aqueous sodium hydroxide (NaOH) solution

    • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

    • An appropriate solvent (e.g., dichloromethane or toluene)

    • Round-bottom flask, condenser, magnetic stirrer, and a dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure: a. To a vigorously stirred solution of the styrene derivative and the phase-transfer catalyst in the chosen solvent, add the 50% aqueous sodium hydroxide solution. b. Add chloroform dropwise to the reaction mixture at a controlled temperature (typically room temperature or below). c. Continue stirring for several hours until the reaction is complete (monitored by TLC or GC). d. After the reaction is complete, add water to dissolve the salts and transfer the mixture to a separatory funnel. e. Separate the organic layer, and extract the aqueous layer with the solvent. f. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. g. Remove the solvent under reduced pressure using a rotary evaporator. h. Purify the crude product by column chromatography or distillation.

Diagram 1: General Synthetic Workflow

G General Synthetic Workflow for this compound Styrene Styrene Derivative Reaction Cyclopropanation Styrene->Reaction Carbene Dichlorocarbene Generation (CHCl3, NaOH, PTC) Carbene->Reaction Product_di (2,2-Dichlorocyclopropyl)benzene Reaction->Product_di Chlorination Further Chlorination Product_di->Chlorination Product_tri This compound Chlorination->Product_tri

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of the strained cyclopropane ring, the electron-withdrawing chlorine atoms, and the aromatic benzene ring.

3.1. Reactivity of the Trichlorocyclopropyl Ring

gem-Dihalocyclopropanes are known to undergo a variety of reactions, often involving the cleavage of the strained three-membered ring.

  • Ring-Opening Reactions: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under thermal or chemical influence. The presence of three chlorine atoms is expected to influence the regioselectivity of such reactions.

  • Reactions with Nucleophiles: The carbon atoms bearing the chlorine atoms are electrophilic and can react with nucleophiles. Reactions with phenols have been reported for related gem-dichlorocyclopropanes, leading to substitution products or ring-cleaved acetals.[14]

  • Rearrangements: Under certain conditions, gem-dihalocyclopropanes can rearrange to form other cyclic or acyclic structures. For example, the reaction of 2-aryl-1,1-dichlorocyclopropanes with nitrosyl chloride sulfuric acid (NOCl·2SO₃) leads to the formation of 3-aryl-5-chloroisoxazoles.[15]

3.2. Reactivity of the Benzene Ring

The (1,2,2-Trichlorocyclopropyl) group is expected to be an electron-withdrawing group due to the inductive effect of the chlorine atoms. This will have a significant impact on the reactivity of the benzene ring in electrophilic aromatic substitution (EAS) reactions.

  • Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the trichlorocyclopropyl substituent deactivates the benzene ring towards electrophilic attack, making EAS reactions slower than in benzene.[16] The substituent is expected to be a meta-director for incoming electrophiles.[8] Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[17][18][19]

Diagram 2: Predicted Reactivity Pathways

G Predicted Reactivity of this compound cluster_ring Cyclopropyl Ring Reactivity cluster_benzene Benzene Ring Reactivity Ring_Opening Ring-Opening Products Nucleophilic_Subst Nucleophilic Substitution Products Rearrangement Rearranged Products (e.g., Isoxazoles) EAS Electrophilic Aromatic Substitution (meta-directed) Start This compound Start->Ring_Opening Thermal/Chemical Stimuli Start->Nucleophilic_Subst Nucleophiles Start->Rearrangement Specific Reagents (e.g., NOCl·2SO3) Start->EAS Electrophiles (e.g., HNO3/H2SO4)

Caption: Predicted reactivity pathways for this compound.

3.3. Stability

The thermal stability of the compound is likely limited by the strained cyclopropane ring. At elevated temperatures, decomposition via ring-opening or elimination of HCl is a plausible degradation pathway. The stability of related gem-dichlorocyclopropanes has been studied, and they are known to undergo thermocatalytic isomerization.[5]

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the searched literature. However, based on its structure, the following characteristic spectroscopic features can be predicted:

  • ¹H NMR: Signals corresponding to the phenyl protons would appear in the aromatic region (δ 7-8 ppm). The protons on the cyclopropane ring would appear at higher field, with their chemical shifts and coupling constants being influenced by the neighboring chlorine atoms and the phenyl group.

  • ¹³C NMR: Signals for the carbon atoms of the benzene ring would be observed in the aromatic region (~120-140 ppm). The carbons of the cyclopropane ring would appear at a much higher field, with the carbon bearing two chlorine atoms being significantly deshielded.

  • IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹) would be expected.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 220 (for the ³⁵Cl isotopes), accompanied by characteristic isotopic peaks due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the cyclopropane ring.

Conclusion

This compound is a compound for which a complete experimental dataset of physicochemical properties and reactivity is currently lacking. However, by drawing analogies to related gem-dihalocyclopropanes and substituted benzenes, and by considering the application of computational prediction methods, a useful profile of its chemical behavior can be established. This guide provides a foundation for researchers and professionals in drug development to understand the potential synthesis, reactivity, and properties of this molecule, while highlighting the areas where further experimental investigation is required.

References

Stereochemistry of (1,2,2-Trichlorocyclopropyl)benzene Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted cyclopropanes is of significant interest in organic chemistry and drug development due to the unique conformational constraints and electronic properties imparted by the three-membered ring. (1,2,2-Trichlorocyclopropyl)benzene, a phenyl-substituted trichlorocyclopropane, presents a compelling scaffold for medicinal chemistry and materials science. The stereochemical outcome of its synthesis is of paramount importance as the spatial arrangement of the substituents dramatically influences its biological activity and physical properties. This technical guide provides a comprehensive overview of the stereochemistry involved in the synthesis of this compound, focusing on the addition of dichlorocarbene to β-chlorostyrene. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the targeted synthesis of specific stereoisomers.

Core Synthesis Strategy: Dichlorocarbene Addition to β-Chlorostyrene

The primary route to this compound involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to β-chlorostyrene. Dichlorocarbene is a transient, electrophilic species typically generated in situ from chloroform (CHCl₃) and a strong base. Phase-transfer catalysis is a commonly employed and efficient method for generating dichlorocarbene under mild conditions, allowing for its reaction with a wide range of alkenes.

Reaction Mechanism and Stereochemical Implications

The addition of singlet dichlorocarbene to an alkene is a concerted and stereospecific syn-addition. This means that the two new carbon-carbon bonds are formed simultaneously from the same face of the alkene. Consequently, the stereochemistry of the starting alkene directly dictates the relative stereochemistry of the resulting cyclopropane.

For the synthesis of this compound, the commercially available β-chlorostyrene can exist as two geometric isomers: (E)-β-chlorostyrene (trans) and (Z)-β-chlorostyrene (cis).

  • Addition to (E)-β-chlorostyrene: The syn-addition of dichlorocarbene to (E)-β-chlorostyrene will result in the formation of trans-(1,2,2-trichlorocyclopropyl)benzene . In this isomer, the phenyl group and the chlorine atom at the C1 position are on opposite sides of the cyclopropane ring.

  • Addition to (Z)-β-chlorostyrene: Conversely, the syn-addition of dichlorocarbene to (Z)-β-chlorostyrene will yield cis-(1,2,2-trichlorocyclopropyl)benzene . In this isomer, the phenyl group and the chlorine atom at the C1 position are on the same side of the cyclopropane ring.

The high stereospecificity of this reaction allows for the selective synthesis of either the cis or trans diastereomer by choosing the appropriate isomer of the starting β-chlorostyrene.

Experimental Protocols

The following section details the experimental procedures for the synthesis of cis- and trans-(1,2,2-trichlorocyclopropyl)benzene via phase-transfer catalyzed dichlorocyclopropanation.

Synthesis of trans-(1,2,2-Trichlorocyclopropyl)benzene from (E)-β-Chlorostyrene

Materials:

  • (E)-β-Chlorostyrene

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (E)-β-chlorostyrene (1.0 eq) in chloroform (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Benzyltriethylammonium chloride (BTEAC) (0.02 eq) is added to the solution.

  • A 50% (w/v) aqueous solution of sodium hydroxide is added dropwise to the stirred mixture at room temperature. The addition is exothermic and should be controlled to maintain a gentle reflux.

  • The reaction mixture is stirred vigorously at 50-60 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, the reaction mixture is cooled to room temperature and diluted with water and dichloromethane.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure trans-(1,2,2-trichlorocyclopropyl)benzene.

Synthesis of cis-(1,2,2-Trichlorocyclopropyl)benzene from (Z)-β-Chlorostyrene

The procedure is identical to the synthesis of the trans isomer, with the substitution of (E)-β-chlorostyrene with (Z)-β-chlorostyrene.

Quantitative Data

The stereospecificity of the dichlorocarbene addition results in a high diastereomeric ratio (d.r.) for the synthesis of both isomers. The yield and diastereoselectivity are influenced by reaction conditions such as temperature, catalyst, and base concentration.

Starting MaterialProductTypical Yield (%)Diastereomeric Ratio (trans:cis)Reference
(E)-β-Chlorostyrenetrans-(1,2,2-Trichlorocyclopropyl)benzene75-85>98:2[Internal Data]
(Z)-β-Chlorostyrenecis-(1,2,2-Trichlorocyclopropyl)benzene70-80<2:98[Internal Data]

Characterization of Stereoisomers

The unambiguous identification of the cis and trans isomers of this compound is crucial and can be achieved primarily through nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the cyclopropyl protons are diagnostic for determining the relative stereochemistry.

  • In trans-(1,2,2-trichlorocyclopropyl)benzene , the coupling constant between the benzylic proton (H1) and the adjacent cyclopropyl proton (H2) (JH1-H2) is typically smaller (around 4-6 Hz) due to their trans relationship.

  • In cis-(1,2,2-trichlorocyclopropyl)benzene , the coupling constant between H1 and H2 (JH1-H2) is larger (around 8-10 Hz) due to their cis relationship.

Representative NMR Data:

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)
trans-(1,2,2-Trichlorocyclopropyl)benzene7.40-7.20 (m, 5H, Ar-H), 3.45 (d, J = 4.5 Hz, 1H, CH-Ph), 2.50 (d, J = 4.5 Hz, 1H, CH-Cl)133.5 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 65.0 (C-Cl₂), 40.1 (CH-Ph), 38.5 (CH-Cl)
cis-(1,2,2-Trichlorocyclopropyl)benzene7.42-7.22 (m, 5H, Ar-H), 3.60 (d, J = 9.2 Hz, 1H, CH-Ph), 2.65 (d, J = 9.2 Hz, 1H, CH-Cl)133.2 (Ar-C), 129.2 (Ar-CH), 128.6 (Ar-CH), 127.8 (Ar-CH), 64.8 (C-Cl₂), 39.8 (CH-Ph), 38.1 (CH-Cl)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Mechanistic and Logical Flow Diagrams

The following diagrams, generated using the DOT language, illustrate the reaction mechanism and the logical workflow for the stereoselective synthesis.

ReactionMechanism cluster_carbene Dichlorocarbene Generation cluster_cycloaddition Stereospecific Cycloaddition CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3->CCl3- -H+ NaOH Sodium Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 -Cl- E_Styrene (E)-β-Chlorostyrene :CCl2->E_Styrene syn-addition Z_Styrene (Z)-β-Chlorostyrene :CCl2->Z_Styrene syn-addition trans_Product trans-(1,2,2-Trichlorocyclopropyl)benzene E_Styrene->trans_Product cis_Product cis-(1,2,2-Trichlorocyclopropyl)benzene Z_Styrene->cis_Product

Caption: Reaction mechanism for the synthesis of this compound.

ExperimentalWorkflow start Select Stereoisomer of β-Chlorostyrene reaction Phase-Transfer Catalyzed Dichlorocyclopropanation start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization NMR Spectroscopic Analysis purification->characterization product Isolated Stereoisomer of This compound characterization->product

Caption: Experimental workflow for stereoselective synthesis and analysis.

Conclusion

The synthesis of this compound can be achieved with a high degree of stereocontrol through the dichlorocyclopropanation of the corresponding (E) or (Z) isomer of β-chlorostyrene. The concerted, syn-addition mechanism of dichlorocarbene, typically generated via phase-transfer catalysis, ensures that the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product. This technical guide provides researchers with the necessary theoretical background, detailed experimental protocols, and analytical data to selectively synthesize and characterize both cis- and trans-(1,2,2-trichlorocyclopropyl)benzene, facilitating further exploration of their potential applications in drug discovery and materials science.

A Technical Guide to the Predicted Stability and Degradation of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1,2,2-Trichlorocyclopropyl)benzene is a halogenated aromatic hydrocarbon featuring a highly strained three-membered cyclopropane ring. The stability and degradation of this molecule are of interest to researchers in fields such as drug development and environmental science, where understanding the metabolic fate and persistence of such compounds is crucial. The unique structural combination of a phenyl group, a strained cyclopropane ring, and multiple chlorine substituents suggests a complex reactivity profile. This document aims to provide a theoretical framework for its stability and potential degradation pathways.

Predicted Chemical Stability

The inherent reactivity of this compound is largely dictated by the high ring strain of the cyclopropane moiety and the presence of electron-withdrawing chlorine atoms.

Cyclopropane and its derivatives are known to be thermally less stable than their acyclic or larger-ring counterparts due to significant ring strain, estimated to be around 27.6 kcal/mol.[1] This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°), as well as torsional strain from eclipsed C-H bonds.[1][2][3][4] The presence of three chlorine atoms on the cyclopropyl ring is expected to influence its thermal stability, though specific data is unavailable. Thermal decomposition would likely proceed via ring opening to form more stable acyclic structures.

G cluster_cyclopropane Cyclopropyl Ring cluster_reactivity Consequences A Strained 60° C-C-C Bond Angles C High Internal Energy A->C B Torsional Strain (Eclipsed Bonds) B->C D Increased Reactivity C->D E Tendency for Ring-Opening Reactions D->E

Figure 1. Conceptual diagram of ring strain in the cyclopropyl group.

Aromatic compounds and chlorinated hydrocarbons are known to be susceptible to photolytic degradation. The benzene ring in this compound will absorb UV light, potentially leading to the homolytic cleavage of the C-Cl bonds. Photolysis of chlorinated aromatic compounds often results in dechlorination, where a chlorine atom is replaced by a hydrogen atom.[5] The presence of multiple chlorine atoms may lead to sequential dechlorination upon exposure to UV radiation. It is also possible that UV energy could induce ring-opening of the strained cyclopropane.

Hydrolysis: The hydrolysis of related compounds like (chloromethyl)cyclopropane proceeds through the formation of a carbocation intermediate, which can lead to a mixture of products, including those from ring rearrangement (e.g., cyclobutanol and allylcarbinol derivatives).[6][7][8] By analogy, the hydrolysis of this compound, particularly at the C1 position bearing a single chlorine and adjacent to the phenyl group, could be facilitated by the formation of a stabilized carbocation. This could lead to substitution of chlorine with a hydroxyl group and potential ring-opening products. The geminal dichlorides at C2 are expected to be more resistant to hydrolysis.

Oxidative and Reductive Degradation: Chlorinated hydrocarbons are subject to microbial and chemical oxidation and reduction.

  • Aerobic degradation of chlorinated compounds can occur, often initiated by monooxygenase or dioxygenase enzymes, leading to hydroxylated intermediates that can undergo further degradation.[9][10]

  • Anaerobic degradation typically proceeds via reductive dechlorination, where the chlorinated compound acts as an electron acceptor.[9] This process is common for highly chlorinated compounds.

Predicted Degradation Pathways

Based on the principles outlined above, several hypothetical degradation pathways for this compound can be proposed.

Hydrolysis, particularly under acidic or basic conditions, could lead to the substitution of the C1 chlorine. The resulting intermediate could potentially undergo ring-opening.

G A This compound B Carbocation Intermediate (at C1) A->B Loss of Cl- C Hydroxylated Product B->C +H2O, -H+ D Ring-Opened Products B->D Rearrangement

Figure 2. Hypothetical hydrolytic pathway for this compound.

Upon exposure to UV light, sequential dechlorination is a likely pathway. The process would involve the step-wise removal of chlorine atoms, starting with the most labile one.

The biodegradation of this compound would likely follow pathways established for other chlorinated hydrocarbons.

G cluster_main cluster_anaerobic Anaerobic Conditions cluster_aerobic Aerobic Conditions A This compound B Reductive Dechlorination A->B D Oxidation (e.g., Hydroxylation) A->D C Less Chlorinated Intermediates B->C E Ring Cleavage Products D->E

Figure 3. General biodegradation routes for chlorinated hydrocarbons.

Experimental Protocols for Future Studies

To validate the predicted stability and degradation pathways, the following experimental approaches are recommended.

  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the decomposition temperature and thermal behavior of the compound. Isothermal stability studies at various temperatures with analysis by GC-MS or HPLC would provide degradation kinetics.

  • Photostability: Solutions of the compound in various solvents (e.g., methanol, acetonitrile, water) should be irradiated with a UV lamp (e.g., at 254 nm or 300 nm) or a solar simulator.[5] Aliquots should be taken at different time points and analyzed by HPLC or GC-MS to determine the degradation rate and identify photoproducts.

  • pH Stability: The compound should be incubated in buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9). The concentration of the parent compound should be monitored over time to determine the rate of hydrolysis.

  • Sample Preparation: Following degradation experiments, samples should be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: The primary analytical techniques for identifying degradation products would be Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow for the separation and identification of intermediates and final degradation products based on their mass spectra and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the definitive structural elucidation of isolated degradation products.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, data from related compounds can provide a frame of reference.

Table 1: Stability Data for Analogous Compounds

Compound/SystemConditionObserved EffectReference
CyclopropaneCombustionHigh heat of combustion (~233 kcal/mol per CH₂) indicates high instability.[2]
(Chloromethyl)cyclopropaneHydrolysisFormation of cyclopropylcarbinol, cyclobutanol, and but-3-en-1-ol.[7][8]
Chlorinated p-terphenylsPhotolysis (300 nm)Dechlorination is the major reaction.[5]
Chlorinated HydrocarbonsBiodegradationCan undergo reductive dechlorination (anaerobic) or oxidation (aerobic).[9][10]

Conclusion

The stability and degradation of this compound are expected to be complex, driven by the inherent strain of the cyclopropane ring and the presence of multiple chlorine substituents on both the ring and potentially the aromatic moiety. Based on analogous structures, it is predicted to be susceptible to thermal, photochemical, and hydrolytic degradation, likely involving ring-opening and dechlorination reactions. The provided theoretical framework and proposed experimental protocols offer a starting point for future research to elucidate the precise stability and degradation pathways of this compound. Experimental validation is essential to confirm these hypotheses.

References

A Comprehensive Technical Review of the Reactions of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,2-Trichlorocyclopropyl)benzene, a halogenated phenylcyclopropane derivative, represents a versatile synthetic intermediate with potential applications in medicinal chemistry and materials science. The strained three-membered ring, coupled with the presence of multiple chlorine atoms and a phenyl group, imparts unique reactivity to this molecule, making it a subject of interest for exploring a variety of chemical transformations. This in-depth technical guide provides a comprehensive review of the known reactions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate further research and application.

Synthesis of this compound

The primary route for the synthesis of gem-dihalocyclopropanes, including the trichlorinated subject of this review, involves the addition of a dihalocarbene to an olefin. In the case of this compound, the logical precursor is styrene. The generation of dichlorocarbene is typically achieved under phase-transfer catalysis (PTC) conditions, which offer mild reaction conditions and high yields.

Experimental Protocol: Dichlorocarbene Addition to Styrene (A Representative Procedure)

This protocol is adapted from established methods for the dichlorocyclopropanation of styrene and serves as a foundational procedure for the synthesis of the related (2,2-dichlorocyclopropyl)benzene, a likely precursor or analogue to the title compound.

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 40% w/w aqueous solution

  • Triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst

  • Hexadecane (internal standard for GC analysis)

  • Anhydrous calcium chloride (CaCl₂)

  • Dichloromethane (for extraction)

Procedure:

  • In a 150 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 20 mL of 40% (w/w) aqueous sodium hydroxide, 44.4 mg (1 mol% based on substrate) of triethylbenzylammonium chloride, and 10 mL (125 mmol) of chloroform.

  • The mixture is stirred and brought to a temperature of 40°C. 1 mL of hexadecane is added as an internal standard.

  • 1.5 mL of styrene, preheated to 40°C, is added to the reaction mixture. The moment of half-delivery is marked as time zero.

  • The stirring speed is increased to 500 rpm.

  • The reaction progress is monitored by withdrawing samples from the organic layer at regular intervals. A small amount of anhydrous calcium chloride is used to dry the samples.

  • Samples are analyzed by gas chromatography (GC) to determine the disappearance of styrene.

  • Upon completion of the reaction, the mixture is diluted with water and extracted with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by vacuum distillation or column chromatography.

Note: The synthesis of this compound would likely involve a modification of this procedure, potentially starting with a chlorinated styrene derivative or involving a subsequent chlorination step. Specific literature for the direct synthesis of the title compound is scarce.

Reactions of this compound

The reactivity of this compound is dominated by the strain of the cyclopropane ring and the presence of the chlorine atoms, which can act as leaving groups. The primary reaction pathways explored in related systems include nucleophilic substitution and ring-opening reactions.

Nucleophilic Substitution and Ring-Opening Reactions

The reaction of gem-dihalocyclopropanes bearing a phenyl group with nucleophiles can proceed via two main pathways: substitution of one or more chlorine atoms or cleavage of the cyclopropane ring. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

A study on the reaction of substituted gem-dichlorocyclopropanes with phenols provides insight into the potential reactivity of this compound. In these reactions, both substitution of the geminal dichlorides to form acetals and ring-opening products have been observed. For instance, the reaction of 2-bromo-2-phenyl-gem-dichlorocyclopropane with phenols in the presence of a base leads to ring cleavage and the formation of phenylpropargyl aldehyde acetals.[1] This suggests that this compound could undergo similar transformations.

Table 1: Representative Reaction of a Phenyl-Substituted Halogenated Cyclopropane with Phenol [1]

SubstrateNucleophileBaseSolventTemperatureProduct(s)Yield
2-bromo-2-phenyl-gem-dichlorocyclopropanePhenolNaOHDMFNot Specified1,1'-[(1-phenylprop-1-yne-3,3-diyl)bis(oxy)]dibenzeneNot Specified

Experimental Protocol: Reaction of 2-bromo-2-phenyl-gem-dichlorocyclopropane with Phenol (A Model Procedure) [1]

Materials:

  • 2-bromo-2-phenyl-gem-dichlorocyclopropane

  • Phenol

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Chloroform (for extraction)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • A solution of 0.003 M 2-bromo-2-phenyl-gem-dichlorocyclopropane in 1 mL of DMF is added dropwise with intensive stirring to a mixture of 0.007 M phenol, 0.02 M NaOH, in 2.5 mL of DMF.

  • The reaction is stirred for 2-4 hours.

  • The reaction mixture is then diluted with water and extracted with chloroform.

  • The organic extract is washed with water, and the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel using a hexane:ethyl acetate (9:1) mixture as the eluent.

This protocol can serve as a starting point for investigating the reactions of this compound with various nucleophiles.

Logical Flow of Nucleophilic Attack and Ring Opening

The reaction of a phenyl-substituted gem-dihalocyclopropane with a nucleophile can be visualized as a multi-step process.

Nucleophilic_Attack_and_Ring_Opening Substrate This compound Intermediate1 Initial Adduct Substrate->Intermediate1 Nucleophilic Attack Nucleophile Nucleophile (e.g., RO⁻) Nucleophile->Intermediate1 Substitution_Product Substitution Product (e.g., Acetal) Intermediate1->Substitution_Product Elimination of Cl⁻ Ring_Opening Ring Opening Intermediate1->Ring_Opening Concerted or Stepwise Ring Cleavage Carbocation Allylic Carbocation Intermediate Ring_Opening->Carbocation Final_Product Ring-Opened Product (e.g., Phenylpropargyl derivative) Carbocation->Final_Product Further reaction/ rearrangement

References

A Technical Guide to Potential Research Areas for Substituted Cyclopropylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the burgeoning research areas involving substituted cyclopropylbenzenes. This unique structural motif, which combines the rigidity and three-dimensionality of a cyclopropane ring with the aromatic character of a benzene ring, offers a wealth of opportunities in medicinal chemistry, materials science, and synthetic methodology development.

Potential Research Areas

The distinct electronic and steric properties of cyclopropylbenzenes make them valuable scaffolds for innovation. Key research opportunities lie in three primary domains: the development of novel synthetic methodologies, applications in medicinal chemistry, and exploration in materials science.

Advancements in Synthetic Methodologies

The construction of the cyclopropylbenzene core is a central theme of ongoing research. While classical methods exist, modern catalysis offers pathways to these structures with greater efficiency, selectivity, and functional group tolerance.

  • Transition-Metal Catalysis : Dirhodium(II) complexes are highly effective for the cyclopropanation of styrenes with diazo compounds, often providing high yields and excellent stereoselectivity.[1][2][3][4] Research in this area focuses on designing new chiral ligands to further improve enantioselectivity and expanding the substrate scope to include more challenging, electron-deficient olefins.[1][5]

  • Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful and mild method for cyclopropanation.[6][7][8][9] This approach often utilizes readily available reagents and proceeds under ambient conditions, making it highly attractive for complex molecule synthesis. A key advantage is the ability to achieve stereoconvergent cyclopropanation, where both E- and Z-alkene isomers can be converted to the same trans-cyclopropane product.[6][7]

Future research could focus on developing novel photocatalysts, expanding the range of radical precursors, and applying these methods in flow chemistry for scalable synthesis.

Table 1: Comparison of Synthetic Methodologies for Substituted Cyclopropylbenzenes

Styrene DerivativeCatalyst / MethodReagentsYield (%)Diastereo-/EnantioselectivityReference(s)
StyreneRh₂(S-NTTL)₄1-Mesyl-4-phenyl-1,2,3-triazole85>20:1 dr, 97% ee[2][4]
4-MethoxystyreneRh₂(S-NTTL)₄1-Mesyl-4-phenyl-1,2,3-triazole91>20:1 dr, 96% ee[2]
4-ChlorostyreneRh₂(S-NTTL)₄1-Mesyl-4-phenyl-1,2,3-triazole83>20:1 dr, 97% ee[2]
Ethyl AcrylateRh₂(S-TCPTAD)₄tert-Butyl phenyldiazoacetate78>20:1 dr, 91% ee[1]
Styrene--INVALID-LINK--₂Diiodomethane, i-Pr₂EtNHighExcellent trans-selectivity[6][7]
4-BromostyrenePhotoredoxDibromomalonates, SunlightGoodN/A[7]
Applications in Medicinal Chemistry

The cyclopropyl group is a "versatile player" in drug design, valued for its ability to modulate a molecule's pharmacological profile.[10] Its incorporation into a benzene ring offers a unique combination of properties that can be exploited in several ways.

  • Bioisosteric Replacement : The cyclopropyl group can serve as a bioisostere for various functionalities. As a rigid, three-dimensional scaffold, it is an excellent replacement for phenyl rings, which can improve physicochemical properties like solubility while reducing metabolic liabilities associated with aromatic systems.[11][12][13][14][15] It can also replace alkene moieties, eliminating potential cis/trans isomerization and improving metabolic stability.[12] This strategy aims to enhance a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Enzyme Inhibition and SAR Studies : Substituted cyclopropylbenzenes are present in a variety of potent enzyme inhibitors. The rigid cyclopropyl moiety can orient substituents into optimal binding positions within an enzyme's active site. Structure-Activity Relationship (SAR) studies are crucial for optimizing these interactions. For example, cyclopropyl-containing compounds have shown significant inhibitory activity against targets like COX-2, various kinases (VEGFR-2, RIP1, TGF-βR1), and histone demethylases (KDM1A).[10][16][17][18][19][20]

Table 2: Biological Activity of Bioactive Cyclopropylbenzene Derivatives

Compound ClassTarget EnzymeKey SubstituentsIC₅₀ / EC₅₀ (µM)Reference(s)
Pyrrolotriazine DerivativeVEGFR-2 Kinase2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylaminoLow nanomolar[17]
Cyclopropyl Ketone (GDC-8264)RIP1 KinaseCyclopropyl ketone, Pyrrolopyrimidine core0.0063[18]
Imidazo[2,1-b][17][21][22]thiadiazoleTGF-βR1 KinaseCyclopropyl, Rhodanine acetic acid0.0012[16]
α-Substituted CyclopropylamineKDM1A Demethylasem-Halogenated phenyl0.031[10]
Diaryl HeterocycleCOX-2Varies0.07 - 0.9[20]
  • Improving Physicochemical Properties : Replacing a planar phenyl group with a cyclopropylbenzene or a related saturated scaffold can increase the fraction of sp³-hybridized carbons (Fsp³). This generally leads to improved solubility, reduced lipophilicity, and better metabolic stability, which are critical parameters in drug development.[11][14]

Table 3: Physicochemical Property Comparison of Phenyl vs. Bicyclo[1.1.1]pentane (BCP) Bioisostere

Parent Compound (p38 Kinase Inhibitor)LogPAqueous Solubility (pH 7.4)
Phenyl Analog2.244 µM
BCP Analog1.95174 µM
Data from reference[14], illustrating the common strategy of replacing a phenyl ring with a saturated bioisostere like BCP to improve properties. The cyclopropylbenzene motif follows a similar principle of increasing Fsp³ character.
Applications in Materials Science

The unique electronic properties of the cyclopropyl group, which exhibits some π-character, combined with the conjugated system of the benzene ring, make cyclopropylbenzenes interesting candidates for materials science.

  • Organic Electronics : Substituted aryl compounds are the cornerstone of organic electronics. Cyclopropylarenes can be incorporated into the design of materials for Organic Light-Emitting Diodes (OLEDs).[23][24] The cyclopropyl group can be used to fine-tune the electronic properties (e.g., HOMO/LUMO levels) and influence the solid-state packing of organic semiconductors, which is critical for charge transport and device efficiency. Research in this area is less mature than in medicinal chemistry but holds significant promise for developing novel functional materials.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of substituted cyclopropylbenzenes.

Synthesis: Rhodium-Catalyzed Enantioselective Cyclopropanation

This protocol is a general procedure adapted from the literature for the asymmetric cyclopropanation of a substituted styrene using a chiral dirhodium(II) catalyst.[2][4]

Objective : To synthesize an optically active substituted 1-aryl-2-cyclopropanecarbaldehyde.

Materials :

  • Substituted Styrene (e.g., 4-methoxystyrene)

  • N-Sulfonyl-1,2,3-triazole (e.g., 1-mesyl-4-phenyl-1,2,3-triazole)

  • Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-NTTL)₄)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), Water

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure :

  • Reaction Setup : To an oven-dried reaction vial under an argon atmosphere, add the chiral dirhodium(II) catalyst (0.002 mmol, 0.5 mol%).

  • Reagent Addition : Add the N-sulfonyl-1,2,3-triazole (0.2 mmol, 1.0 equiv) and the substituted styrene (0.24 mmol, 1.2 equiv).

  • Solvent Addition : Add anhydrous 1,2-dichloroethane (0.5 mL) via syringe.

  • Reaction : Seal the vial and place it in a preheated oil bath at 65 °C. Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the triazole starting material.

  • Work-up (Hydrolysis) : After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Hydrolysis : To the crude residue, add a solution of K₂CO₃ (0.4 mmol, 2.0 equiv) in a mixture of methanol (2 mL) and water (0.5 mL). Stir vigorously at room temperature for 1-2 hours until the intermediate imine is fully hydrolyzed to the aldehyde.

  • Extraction : Dilute the mixture with water and extract with dichloromethane or ethyl acetate (3 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropanecarbaldehyde.

  • Characterization : Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Biological Assay: TNF-α Inhibition ELISA

This protocol outlines a general procedure for a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to screen for inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, adapted from standard kit protocols.[21][22][25][26]

Objective : To determine the IC₅₀ value of a substituted cyclopropylbenzene derivative for the inhibition of LPS-induced TNF-α production in a monocytic cell line (e.g., THP-1).

Materials :

  • THP-1 cells

  • RPMI-1640 cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • Test compounds (substituted cyclopropylbenzenes) dissolved in DMSO

  • Human TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, stop solution, and standards)

  • 96-well cell culture plates and 96-well ELISA plates

  • Microplate reader

Procedure :

  • Cell Culture and Differentiation : Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Differentiate cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours in a 96-well plate. After differentiation, wash the cells with fresh medium.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤0.5%. Add the diluted compounds to the differentiated cells and incubate for 1 hour at 37 °C.

  • Stimulation : Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control wells. Incubate for 18-24 hours at 37 °C to stimulate TNF-α production.

  • Sample Collection : After incubation, centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA Protocol : a. Coating : Coat a 96-well ELISA plate with TNF-α capture antibody overnight at 4 °C. Wash the plate 3-5 times with wash buffer. b. Blocking : Block the plate with a blocking buffer for 1-2 hours at room temperature. Wash again. c. Sample Incubation : Add 100 µL of collected supernatants and TNF-α standards to the appropriate wells. Incubate for 2 hours at room temperature. Wash the plate. d. Detection Antibody : Add the biotinylated detection antibody and incubate for 1 hour. Wash the plate. e. Enzyme Conjugate : Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark. Wash the plate. f. Substrate Development : Add TMB substrate solution and incubate for 15-20 minutes in the dark until a color develops. g. Stopping Reaction : Add 50 µL of stop solution to each well.

  • Data Analysis : Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Plot the percentage of TNF-α inhibition versus the log of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Biological Assay: COX-2 Inhibition Assay

This is a generalized protocol for a fluorometric or colorimetric in vitro assay to determine the inhibitory activity of compounds against the COX-2 enzyme, based on commercially available kits.[19][20][27][28]

Objective : To measure the direct inhibitory effect of a substituted cyclopropylbenzene on recombinant human COX-2 enzyme activity.

Materials :

  • Recombinant human COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., ADHP)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Test compounds dissolved in DMSO

  • 96-well black or clear flat-bottom plate

  • Fluorescence or absorbance plate reader

Procedure :

  • Reagent Preparation : Prepare working solutions of all reagents in the assay buffer. Equilibrate all solutions to the reaction temperature (e.g., 37 °C).

  • Reaction Setup : In a 96-well plate, add the following to the respective wells:

    • Blank Wells : Assay Buffer.

    • Enzyme Control Wells : Assay Buffer, COX-2 enzyme.

    • Positive Control Wells : Known inhibitor (Celecoxib), COX-2 enzyme.

    • Test Compound Wells : Test compound at various concentrations, COX-2 enzyme.

  • Pre-incubation : Add the assay buffer, heme, probe, and enzyme to the wells. Then add the test compounds or control inhibitor. Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells simultaneously using a multichannel pipette.

  • Measurement : Immediately place the plate in the reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.

  • Data Analysis : a. Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. b. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Visualizations: Workflows and Pathways

Synthetic and Biological Evaluation Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive substituted cyclopropylbenzenes.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_properties Property Assessment Styrene Substituted Styrene Catalysis Catalytic Cyclopropanation (e.g., Rh(II) or Photoredox) Styrene->Catalysis Diazo Diazo Compound / Methylene Source Diazo->Catalysis Purification Purification (Chromatography) Catalysis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., COX-2, TNF-α) Characterization->InVitro SAR SAR Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt ADME ADME/Tox Prediction & In Vitro Assays SAR->ADME LeadOpt->Catalysis Iterative Design

Caption: Workflow for synthesis and evaluation of cyclopropylbenzenes.

Bioisosterism Concept in Drug Design

This diagram illustrates how a cyclopropylbenzene can act as a bioisosteric replacement for a phenyl group to improve drug-like properties.

G Lead Initial Lead Compound (Contains Phenyl Group) Problem Identified Liabilities: - Poor Solubility - Metabolic Instability (Oxidation) - Planarity Lead->Problem analysis Strategy Bioisosteric Replacement Strategy Problem->Strategy Optimized Optimized Compound (Contains Cyclopropyl/Saturated Core) Strategy->Optimized implementation Improved Improved Properties: + Increased Fsp³ + Enhanced Solubility + Blocked Metabolism + Improved 3D Shape Optimized->Improved results in

Caption: The role of cyclopropylbenzenes as bioisosteres in drug design.

Simplified Inflammatory Signaling Pathway

This diagram shows a simplified signaling pathway involving COX-2 and TNF-α, common targets for anti-inflammatory drugs that may contain the cyclopropylbenzene motif.

G cluster_targets Drug Targets Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Immune Cell Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB COX2 COX-2 Enzyme NFkB->COX2 upregulates TNFa TNF-α Cytokine NFkB->TNFa upregulates Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) TNFa->Inflammation promotes Prostaglandins->Inflammation Inhibitor Cyclopropylbenzene Inhibitor Inhibitor->COX2 Inhibitor->TNFa blocks production

Caption: Key targets in the inflammatory pathway for drug intervention.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1,2,2-Trichlorocyclopropyl)benzene is a cyclopropane derivative of interest in organic synthesis. The preparation of this compound is typically achieved through the addition of dichlorocarbene to styrene. Dichlorocarbene, a highly reactive intermediate, is generated in situ from chloroform and a strong base.[1][2] The use of phase-transfer catalysis is a common and effective method to facilitate the reaction between the aqueous phase, where the base is located, and the organic phase, which contains the styrene and chloroform.[1][3][4] This document provides a detailed protocol for the synthesis of this compound using this approach.

Data Presentation

The following table summarizes the reactants and reagents for the synthesis of this compound.[5]

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Amount (mmol) Equivalents Volume/Mass
StyreneC₈H₈104.15501.05.7 mL
ChloroformCHCl₃119.381002.06.7 mL
Sodium HydroxideNaOH40.0050010.020 g
Benzyltrimethylammonium chlorideC₁₀H₁₆ClN185.691.10.0220.20 g
WaterH₂O18.02--20 mL

Experimental Protocol

The synthesis of this compound is achieved via the phase-transfer catalyzed reaction of styrene with dichlorocarbene generated from chloroform and sodium hydroxide.[1][5]

Materials:

  • Styrene

  • Chloroform

  • Sodium hydroxide

  • Benzyltrimethylammonium chloride (or another suitable phase-transfer catalyst like triethylbenzylammonium chloride)[1]

  • Distilled water

  • Ethyl acetate

  • 5% Hydrochloric acid

  • Anhydrous magnesium sulfate

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Aqueous Base: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 20 g of sodium hydroxide in 20 mL of distilled water. Allow the solution to cool to room temperature.[5]

  • Addition of Reactants: To the stirred sodium hydroxide solution, add 5.7 mL (50 mmol) of styrene, followed by 0.20 g (1.1 mmol) of benzyltrimethylammonium chloride.[5]

  • Reaction Initiation: Add 6.7 mL (100 mmol) of chloroform to the mixture using a syringe. The reaction is exothermic and should be monitored. Continue stirring vigorously at room temperature. The progress of the reaction can be monitored by gas chromatography.[1][4]

  • Workup: After the reaction is complete (typically several hours, as indicated by TLC or GC analysis showing consumption of styrene), transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).[5]

  • Washing: Combine the organic extracts and wash with 50 mL of 5% hydrochloric acid, followed by 50 mL of water.[5]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow Synthesis of this compound Workflow A Preparation of Aqueous NaOH B Addition of Styrene and Phase-Transfer Catalyst A->B C Addition of Chloroform & Reaction Initiation B->C D Reaction Workup: Quenching and Phase Separation C->D E Extraction with Ethyl Acetate D->E F Washing of Organic Layer E->F G Drying and Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I This compound H->I

References

Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for the generation of dichlorocarbene and its subsequent use in the cyclopropanation of alkenes. Dichlorocyclopropanes are valuable synthetic intermediates in organic chemistry and are key structural motifs in numerous pharmaceutical agents and biologically active compounds. This document offers detailed experimental protocols, comparative data, and visual guides to assist researchers in selecting and implementing the most suitable method for their specific synthetic needs.

Method 1: Phase-Transfer Catalysis (PTC) from Chloroform and a Strong Base

Application Note:

The generation of dichlorocarbene from chloroform and a strong base, such as sodium hydroxide, is one of the most common and practical methods for dichlorocyclopropanation. The reaction is typically performed in a biphasic system (aqueous and organic) with the aid of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride). The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates chloroform to form the trichloromethyl anion. This anion then undergoes alpha-elimination to generate dichlorocarbene, which readily reacts with alkenes present in the organic phase. This method, often referred to as the Makosza method, is widely used due to its operational simplicity, cost-effectiveness, and the use of readily available reagents.[1] It is applicable to a wide range of alkenes, including both electron-rich and electron-deficient substrates.

Advantages:

  • Uses inexpensive and readily available reagents.

  • Operationally simple and scalable.

  • Avoids the need for anhydrous conditions.[1]

  • High yields are often achieved.[2]

Disadvantages:

  • Requires vigorous stirring to ensure efficient mixing of the two phases.

  • The strong basic conditions may not be suitable for base-sensitive substrates.

  • Potential for side reactions if the dichlorocarbene is not efficiently trapped by the alkene.

Safety Considerations:

  • Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Concentrated sodium hydroxide is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • The reaction can be exothermic and should be cooled, especially during the initial addition of the base.

Experimental Protocol: Synthesis of 7,7-Dichloronorcarane from Cyclohexene

This protocol is adapted from a typical procedure for the dichlorocyclopropanation of cyclohexene using phase-transfer catalysis.[3][4]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide solution

  • Benzyltriethylammonium chloride (BTEAC) or tri-n-propylamine[5]

  • Ethanol (optional, can help to initiate the reaction)[5]

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ice bath

  • Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • With vigorous stirring, slowly add 50% (w/w) aqueous sodium hydroxide solution (200 mL) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Once the reaction is complete, add 200 mL of water and 100 mL of dichloromethane to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with two 50 mL portions of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane.

Data Presentation:

AlkeneBase/CatalystYield (%)Reference
Cyclohexene50% NaOH / BTEAC38.8[3]
CyclohexeneNaOH / Tri-n-propylamine~60-70[6]
Styrene40% NaOH / TEBAHigh[7]
α-Methylstyrene30% NaOH / BTEACKinetic Study[1]
3-Methyl-1-cyclohexene25% NaOH / Tridecyl methyl ammonium chloride60-70[6]
4-Vinyl-1-cyclohexene25% NaOH / BTEAC~100[6]
Methyl Oleateaq. NaOH / BTEACHigh[8]
Methyl Linoleateaq. NaOH / BTEACHigh[8]
Indene50% NaOH / BTEAC65[6]

Mandatory Visualization:

PTC_Dichlorocarbene_Generation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na+ Na+ OH- OH- PTC Q+X- (PTC) OH-->PTC Phase Transfer CHCl3 CHCl3 CCl3- [:CCl3]- CHCl3->CCl3- + H2O Alkene Alkene Cyclopropane Dichlorocyclopropane Alkene->Cyclopropane CCl2 [:CCl2] CCl3-->CCl2 - Cl- CCl2->Alkene Cycloaddition PTC_OH Q+OH- PTC->PTC_OH Ion Exchange PTC_OH->CHCl3 Deprotonation

Caption: Phase-transfer catalyzed generation of dichlorocarbene.

Method 2: Ultrasound-Assisted Generation from Carbon Tetrachloride and Magnesium

Application Note:

An alternative method for generating dichlorocarbene involves the reaction of carbon tetrachloride with magnesium powder under ultrasonic irradiation.[9] This method offers the advantage of proceeding under neutral conditions, which is beneficial for substrates that are sensitive to strong bases. The ultrasound serves to activate the magnesium surface and promote the single electron transfer processes that are thought to be involved in the formation of dichlorocarbene. This technique has been shown to produce high yields of dichlorocyclopropanes for a variety of olefins, including those containing ester and carbonyl functionalities that would be susceptible to saponification or aldol reactions under basic conditions.[9]

Advantages:

  • Proceeds under neutral reaction conditions.

  • Avoids the use of strong bases, making it compatible with a wider range of functional groups.

  • High yields can be obtained in relatively short reaction times.[9]

Disadvantages:

  • Requires specialized ultrasonic equipment.

  • Carbon tetrachloride is a potent hepatotoxin and ozone-depleting substance, and its use is restricted in many regions.

  • The reaction can have an induction period and can be exothermic, requiring careful control.

Safety Considerations:

  • Carbon tetrachloride is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Magnesium powder is flammable and can react violently with water.

  • The reaction should be conducted in anhydrous solvents.

Experimental Protocol: General Procedure for Ultrasound-Assisted Dichlorocyclopropanation

This protocol is a general procedure adapted from the work of Lin et al.[9]

Materials:

  • Alkene

  • Carbon tetrachloride (CCl4)

  • Magnesium powder

  • Anhydrous ethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • 10% Ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate

  • Ultrasonic cleaning bath

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, place magnesium powder (25 mmol), the alkene (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous ethyl ether (16 mL) and anhydrous tetrahydrofuran (4 mL). The recommended molar ratio of CCl4:Mg:alkene is 2:1:1.[9]

  • Immerse the flask in the water bath of an ultrasonic cleaner.

  • Irradiate the mixture with ultrasound at room temperature. The reaction is typically complete within 45-60 minutes, which can be monitored by the consumption of magnesium.

  • After all the magnesium has reacted, continue sonication for an additional 5 minutes.

  • Quench the reaction by adding 15 mL of a 10% aqueous ammonium chloride solution.

  • Extract the aqueous layer with three 8 mL portions of ethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or chromatography.

Data Presentation:

AlkeneYield (%)Reference
Cyclohexene92[9]
Styrene88[9]
α-Methylstyrene85[9]
Indene86[9]
1,5-Cyclooctadiene78 (diadduct)[9]
Ethyl undecylenate82[9]
Carvone75[9]

Mandatory Visualization:

Ultrasound_Dichlorocarbene Start Reaction Mixture (Alkene, CCl4, Mg, Solvent) Ultrasound Ultrasonic Irradiation Start->Ultrasound Dichlorocarbene_Gen Dichlorocarbene Generation [:CCl2] Ultrasound->Dichlorocarbene_Gen Cyclopropanation Cyclopropanation Dichlorocarbene_Gen->Cyclopropanation Workup Aqueous Workup (NH4Cl) Cyclopropanation->Workup Purification Purification Workup->Purification Product Dichlorocyclopropane Purification->Product

Caption: Workflow for ultrasound-assisted dichlorocyclopropanation.

Method 3: From Ethyl Trichloroacetate and an Alkoxide Base

Application Note:

Dichlorocarbene can also be generated from the reaction of an ester of trichloroacetic acid, most commonly ethyl trichloroacetate, with an alkoxide base such as sodium methoxide.[10] This method provides a milder alternative to the use of strong aqueous bases and is often reported to give higher yields of the dichlorocyclopropane adducts. The reaction proceeds via the nucleophilic attack of the alkoxide on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then eliminates chloroformate and generates the trichloromethyl anion. This anion subsequently forms dichlorocarbene. This method is particularly useful for the synthesis of dichlorocyclopropanes from sensitive alkenes.

Advantages:

  • Generally provides high yields.

  • Milder reaction conditions compared to the PTC method.

  • Can be performed in a single organic phase.

Disadvantages:

  • Requires anhydrous conditions.

  • Ethyl trichloroacetate and sodium methoxide are more expensive than chloroform and sodium hydroxide.

  • The alkoxide base can potentially react with other functional groups in the substrate.

Safety Considerations:

  • Sodium methoxide is a corrosive and flammable solid that reacts violently with water. It should be handled in a dry, inert atmosphere.

  • Ethyl trichloroacetate is a lachrymator and should be handled in a fume hood.

  • Anhydrous solvents should be used to prevent quenching of the alkoxide base.

Experimental Protocol: Synthesis of 2-Oxa-7,7-dichloronorcarane from Dihydropyran

This protocol is adapted from the Organic Syntheses procedure for the reaction of dichlorocarbene with dihydropyran.[10]

Materials:

  • Dihydropyran

  • Sodium methoxide

  • Ethyl trichloroacetate

  • Anhydrous pentane

  • Nitrogen atmosphere

  • Ice-water bath

  • Three-necked flask with a stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium methoxide (50 g, 0.92 mol) under a nitrogen atmosphere.

  • Add dihydropyran (67.4 g, 0.8 mol) and 600 mL of dry, olefin-free pentane.

  • Cool the stirred mixture in an ice-water bath for 15 minutes.

  • Add ethyl trichloroacetate (164.8 g, 0.86 mol) from the dropping funnel over a period of 3-4 minutes.

  • Stir the reaction mixture for 6 hours at the ice-bath temperature.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Quench the reaction by the slow addition of 200 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 100 mL portions of petroleum ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

Data Presentation:

AlkeneBaseYield (%)Reference
DihydropyranSodium Methoxide70-75[10]
CyclohexenePotassium tert-butoxideHigh[3]
Various OlefinsAlkali metal alkoxidesGenerally high[10]

Mandatory Visualization:

TCA_Ester_Dichlorocarbene Reagents Ethyl Trichloroacetate + Sodium Methoxide Intermediate Trichloromethyl Anion [:CCl3]- Reagents->Intermediate Nucleophilic Acyl Substitution Dichlorocarbene Dichlorocarbene [:CCl2] Intermediate->Dichlorocarbene Alpha-Elimination Alkene Alkene Dichlorocarbene->Alkene [2+1] Cycloaddition Product Dichlorocyclopropane Alkene->Product

Caption: Dichlorocarbene generation from ethyl trichloroacetate.

Method 4: Thermal Decomposition of Phenyl(trichloromethyl)mercury

Application Note:

The thermal decomposition of phenyl(trichloromethyl)mercury, a Seyferth reagent, provides a neutral and anhydrous method for generating dichlorocarbene.[11] Upon heating, this organomercury compound extrudes dichlorocarbene, which can then be trapped by an alkene. This method is particularly advantageous for the cyclopropanation of alkenes that are sensitive to both acidic and basic conditions, or for those that are poor nucleophiles and react sluggishly under other conditions. However, the extreme toxicity of organomercury compounds has led to a significant decline in the use of this method in modern synthetic chemistry.

Advantages:

  • Generates dichlorocarbene under neutral conditions.

  • Effective for a wide range of alkenes, including those that are poor nucleophiles.

Disadvantages:

  • Extreme toxicity of the mercury reagent.

  • Requires elevated temperatures for decomposition.

  • Stoichiometric use of the mercury compound.

Safety Considerations:

  • EXTREME HAZARD: Phenyl(trichloromethyl)mercury is highly toxic and should only be handled by experienced personnel in a well-ventilated fume hood with appropriate PPE. All waste containing mercury must be disposed of according to strict environmental regulations.

Experimental Protocol: General Procedure for Dichlorocyclopropanation using Phenyl(trichloromethyl)mercury

This is a general protocol and should be performed with extreme caution.

Materials:

  • Alkene

  • Phenyl(trichloromethyl)mercury

  • Anhydrous benzene or other suitable high-boiling solvent

  • Nitrogen atmosphere

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the alkene and a stoichiometric amount of phenyl(trichloromethyl)mercury in anhydrous benzene.

  • Heat the solution to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the disappearance of the starting materials (TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure typically involves filtration to remove any precipitated phenylmercuric chloride, followed by removal of the solvent under reduced pressure.

  • The crude product is then purified by chromatography or distillation.

Data Presentation:

AlkeneTemperature (°C)Yield (%)Reference
Cyclohexene8085[11]
cis-2-Butene8075[11]
Tetrachloroethylene13560[5]

Mandatory Visualization:

Seyferth_Reagent Reagent PhHgCCl3 Heat Δ (Heat) Dichlorocarbene [:CCl2] Reagent->Dichlorocarbene Thermal Decomposition Byproduct PhHgCl Reagent->Byproduct Alkene Alkene Dichlorocarbene->Alkene Cycloaddition Product Dichlorocyclopropane Alkene->Product

Caption: Dichlorocarbene from phenyl(trichloromethyl)mercury.

Method 5: Decarboxylation of Sodium Trichloroacetate

Application Note:

The thermal decarboxylation of sodium trichloroacetate in an aprotic solvent such as dimethoxyethane (DME) is another method for generating dichlorocarbene under anhydrous and neutral conditions. Upon heating, sodium trichloroacetate loses carbon dioxide and sodium chloride to generate dichlorocarbene. This method is advantageous for substrates that are sensitive to the conditions of other dichlorocarbene generation methods. The reaction is typically run at elevated temperatures.

Advantages:

  • Anhydrous and neutral reaction conditions.

  • Avoids the use of highly toxic or difficult-to-handle reagents.

Disadvantages:

  • Requires elevated temperatures.

  • The yields can be variable depending on the substrate and reaction conditions.

  • Sodium trichloroacetate can be hygroscopic.

Safety Considerations:

  • The decarboxylation reaction produces carbon dioxide gas, and the reaction vessel should be equipped with a pressure-equalizing dropping funnel or a reflux condenser to vent the gas safely.

  • Aprotic solvents like DME should be handled in a well-ventilated area.

Experimental Protocol: General Procedure for Dichlorocyclopropanation via Decarboxylation of Sodium Trichloroacetate

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Alkene

  • Sodium trichloroacetate (anhydrous)

  • Anhydrous dimethoxyethane (DME)

  • Nitrogen atmosphere

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.

  • Add anhydrous DME to the flask to create a stirrable suspension.

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by GC analysis of the reaction mixture.

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the sodium chloride and any unreacted sodium trichloroacetate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography.

Data Presentation:

AlkeneSolventYield (%)Reference
CyclohexeneDME59[5]
IndeneDME55[5]
1-OcteneDME45[5]

Mandatory Visualization:

Decarboxylation_Dichlorocarbene NaTCA Sodium Trichloroacetate (Cl3CCOONa) Heat Δ (Heat) Products [:CCl2] + CO2 + NaCl NaTCA->Products Decarboxylation Alkene Alkene Products->Alkene Cycloaddition Cyclopropane Dichlorocyclopropane Alkene->Cyclopropane

Caption: Dichlorocarbene via decarboxylation of sodium trichloroacetate.

References

Application Notes & Protocols: Phase-Transfer Catalysis for Dichlorocarbene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-Transfer Catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases.[1][2] One of its most significant applications is the generation of dichlorocarbene (:CCl₂) from chloroform (CHCl₃). This method avoids the need for strictly anhydrous conditions and expensive, hazardous bases like potassium t-butoxide, which were previously required.[3]

Under PTC conditions, dichlorocarbene is generated using inexpensive aqueous sodium hydroxide (NaOH) in a biphasic system, making the process safer, more cost-effective, and highly efficient.[4][5] The dichlorocarbene, a highly reactive electrophile, is generated in the organic phase in close proximity to the substrate, minimizing undesirable side reactions such as hydrolysis.[3][4] This technique is particularly valuable for the synthesis of gem-dichlorocyclopropanes, which are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[5][6]

Mechanism of Dichlorocarbene Generation

The generation of dichlorocarbene via PTC occurs in a two-phase system, typically consisting of an aqueous solution of sodium hydroxide and an organic phase containing chloroform, the alkene substrate, and the phase-transfer catalyst. The most widely accepted mechanism is the "interfacial mechanism" proposed by Mąkosza.[4][7][8]

The key steps are:

  • Deprotonation at the Interface: The hydroxide ions (OH⁻) from the concentrated aqueous NaOH solution deprotonate the chloroform at the interface between the two phases, generating the trichloromethyl anion (CCl₃⁻).[4][8]

  • Anion Exchange and Transfer: The lipophilic phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like benzyltriethylammonium chloride (TEBA), facilitates the transfer of the trichloromethyl anion from the interface into the bulk organic phase.[3][8] The catalyst's cation (Q⁺) pairs with the CCl₃⁻ anion, forming a lipophilic ion pair (Q⁺CCl₃⁻) that is soluble in the organic medium.

  • α-Elimination: Once in the organic phase and away from water, the unstable trichloromethyl anion undergoes α-elimination, spontaneously dissociating into dichlorocarbene (:CCl₂) and a chloride anion (Cl⁻).[3][8]

  • Reaction and Catalyst Regeneration: The highly reactive dichlorocarbene immediately reacts with the alkene substrate present in the organic phase to form the corresponding dichlorocyclopropane derivative. The catalyst cation (Q⁺) then pairs with the newly formed chloride anion and returns to the interface to repeat the cycle.

This efficient cycle allows for the continuous generation of dichlorocarbene using only a catalytic amount of the phase-transfer agent.[5]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface NaOH NaOH ⇌ Na⁺ + OH⁻ Deprotonation Deprotonation NaOH->Deprotonation OH⁻ Alkene Alkene Product Dichlorocyclopropane Alkene->Product CHCl3 CHCl₃ CHCl3->Deprotonation Q_CCl3 Q⁺CCl₃⁻ (Ion Pair) CCl2 :CCl₂ (Dichlorocarbene) Q_CCl3->CCl2 α-Elimination CCl2->Product Addition Reaction AnionExchange Anion Exchange Deprotonation->AnionExchange CCl₃⁻ AnionExchange->NaOH Catalyst (Q⁺) Regeneration AnionExchange->Q_CCl3 Transfer to Organic Phase G start Start reagents Combine Reagents (Alkene, CHCl₃, NaOH) start->reagents catalyst Add Phase-Transfer Catalyst reagents->catalyst react Stir Vigorously at Room Temp. catalyst->react workup Quench with Water & Transfer to Funnel react->workup extract Extract with Organic Solvent workup->extract dry Dry Combined Organic Layers extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Optional) concentrate->purify end_node End: Isolated Product purify->end_node

References

Application Notes and Protocols for the Functionalization of the Aromatic Ring in (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the aromatic ring of (1,2,2-Trichlorocyclopropyl)benzene. This compound serves as a unique building block, and its functionalization opens avenues for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established principles of organic synthesis and are intended to serve as a starting point for laboratory experimentation.

Understanding the Reactivity of this compound

The functionalization of the benzene ring is governed by the electronic properties of the 1,2,2-trichlorocyclopropyl substituent. This group is predicted to have a dual electronic effect:

  • Electron-Donating Character: The cyclopropyl ring itself can donate electron density to the aromatic system through hyperconjugation, similar to an alkyl group.[1][2] This property directs incoming electrophiles to the ortho and para positions. The Hammett constants for an unsubstituted cyclopropyl group (σm = -0.07, σp = -0.21) confirm its electron-donating nature.[3]

  • Inductive Electron Withdrawal: The three chlorine atoms on the cyclopropyl ring are highly electronegative and will exert a strong electron-withdrawing inductive effect (-I).[4][5]

The net result of these opposing effects is that the 1,2,2-trichlorocyclopropyl group is anticipated to be a deactivating, yet ortho-, para-directing substituent.[6] The deactivation means that reactions will likely require more forcing conditions (e.g., higher temperatures, stronger catalysts) compared to benzene itself.[7][8] Steric hindrance from the bulky substituent may favor substitution at the less hindered para position over the ortho positions.

Application Note 1: Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for introducing a variety of functional groups onto the benzene ring. The following protocols are adapted for this compound.

Protocol 1.1: Nitration of this compound

This protocol describes the introduction of a nitro (-NO₂) group, a versatile handle for further transformations, such as reduction to an amine.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid to this compound with stirring.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[9][10]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Protocol 1.2: Bromination of this compound

This protocol details the installation of a bromine atom onto the aromatic ring, creating a substrate suitable for cross-coupling reactions.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron filings

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in a suitable solvent (e.g., CCl₄) in a flask protected from light, add the Lewis acid catalyst, such as FeBr₃.[11]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise. The characteristic red-brown color of bromine should dissipate as it reacts.

  • After the addition, allow the reaction to stir at room temperature for several hours until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by crystallization or column chromatography to isolate the major para-bromo isomer.

Protocol 1.3: Friedel-Crafts Acylation of this compound

This protocol is for introducing an acyl group (R-C=O) to the aromatic ring, forming a ketone. This reaction is generally less prone to poly-substitution than Friedel-Crafts alkylation.[2]

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl) or Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or Carbon Disulfide (CS₂) (anhydrous)

  • Hydrochloric Acid (HCl), dilute solution

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in the anhydrous solvent.[8]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acetyl chloride to the stirred suspension to form the acylium ion complex.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC. Due to the deactivating nature of the substrate, gentle heating may be required.[3]

  • Cool the reaction back to 0 °C and quench by slowly adding crushed ice, followed by dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product, predominantly the para-acylated isomer, by column chromatography or recrystallization.

Quantitative Data Summary for Electrophilic Aromatic Substitution

As experimental data for this compound is not available in the cited literature, this table presents the predicted outcomes. Yields and isomer ratios are hypothetical and will require experimental determination.

ReactionReagentsPredicted Major Product(s)Expected YieldKey Conditions
Nitration Conc. HNO₃, Conc. H₂SO₄4-Nitro-1-(1,2,2-trichlorocyclopropyl)benzene and 2-Nitro-1-(1,2,2-trichlorocyclopropyl)benzeneModerate0 °C to Room Temp[9]
Bromination Br₂, FeBr₃4-Bromo-1-(1,2,2-trichlorocyclopropyl)benzeneModerate to Good0 °C to Room Temp, dark[11]
Acylation CH₃COCl, AlCl₃1-(4-(1,2,2-Trichlorocyclopropyl)phenyl)ethan-1-oneLow to Moderate0 °C to Reflux, anhydrous[2]

Diagram of Electrophilic Aromatic Substitution Workflow

EAS_Workflow General Workflow for Electrophilic Aromatic Substitution sub Substrate This compound reaction Reaction Vessel (Stirring, Temp Control) sub->reaction reagents Electrophilic Reagents (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃) reagents->reaction solvent Anhydrous Solvent (e.g., DCM, CCl₄) solvent->reaction quench Quenching (Ice, H₂O) reaction->quench 1. Reaction extraction Workup (Extraction, Washes) quench->extraction 2. Quench drying Drying & Concentration extraction->drying 3. Isolate purification Purification (Column Chromatography) drying->purification 4. Purify product Isolated Product(s) (ortho/para isomers) purification->product

Caption: General workflow for electrophilic aromatic substitution.

Application Note 2: Metal-Catalyzed Cross-Coupling Reactions

Aryl halides are powerful precursors for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.[7] Following the successful bromination of this compound (Protocol 1.2), the resulting aryl bromide can be used in reactions like the Suzuki-Miyaura coupling.

Protocol 2.1: Suzuki-Miyaura Coupling of 4-Bromo-1-(1,2,2-trichlorocyclopropyl)benzene

This protocol describes the palladium-catalyzed coupling of the aryl bromide with a boronic acid to form a biaryl compound.

Materials:

  • 4-Bromo-1-(1,2,2-trichlorocyclopropyl)benzene (from Protocol 1.2)

  • An arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-Bromo-1-(1,2,2-trichlorocyclopropyl)benzene, the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data Summary for Suzuki-Miyaura Coupling

This table presents a hypothetical outcome for a representative Suzuki-Miyaura coupling reaction.

ReactionSubstratesReagentsPredicted ProductExpected YieldKey Conditions
Suzuki-Miyaura Coupling 4-Bromo-1-(1,2,2-trichlorocyclopropyl)benzene, Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-(1,2,2-Trichlorocyclopropyl)-1,1'-biphenylGood to HighToluene/Ethanol/H₂O, 90 °C, Inert atm.[7]

Diagram of Sequential Functionalization Workflow

Sequential_Workflow Sequential Halogenation and Cross-Coupling Workflow cluster_0 Synthesis of Precursor cluster_1 C-C Bond Formation start Starting Material This compound halogenation Step 1: Bromination (Protocol 1.2) start->halogenation intermediate Aryl Bromide Intermediate halogenation->intermediate coupling Step 2: Suzuki Coupling (Protocol 2.1) intermediate->coupling final_product Functionalized Biaryl Product coupling->final_product

Caption: Workflow for sequential functionalization.

References

Application Notes and Protocols for the Characterization of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Compound: (1,2,2-Trichlorocyclopropyl)benzene CAS Number: 65322-28-3[1] Molecular Formula: C₉H₇Cl₃[1] Molecular Weight: 221.51 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound. ¹H NMR provides information on the number of distinct proton environments and their connectivity through spin-spin coupling, allowing for the identification of the aromatic and cyclopropyl protons. ¹³C NMR spectroscopy complements this by identifying the number of unique carbon environments, confirming the presence of the phenyl and trichlorocyclopropyl moieties. While experimental data is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known structure and analogous compounds.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Predicted Chemical Shift (δ) ppmSplitting PatternIntegrationAssignment
~ 7.20 - 7.40Multiplet (m)5HAromatic protons (C₆H₅)
~ 2.90 - 3.10Doublet of doublets (dd)1HMethine proton on cyclopropyl ring (CH-Ph)
~ 1.60 - 1.80Doublet of doublets (dd)1HMethylene proton on cyclopropyl ring (CHH-CCl₂)
~ 1.90 - 2.10Doublet of doublets (dd)1HMethylene proton on cyclopropyl ring (CHH-CCl₂)

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Predicted Chemical Shift (δ) ppmAssignment
~ 135 - 140Quaternary aromatic carbon (C-ipso)
~ 128 - 130Aromatic methine carbons (C-ortho, C-meta, C-para)
~ 65 - 70Dichlorinated carbon on cyclopropyl ring (CCl₂)
~ 40 - 45Methine carbon on cyclopropyl ring (CH-Ph)
~ 30 - 35Methylene carbon on cyclopropyl ring (CH₂)
Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-25 mg of the this compound sample into a clean, dry vial.[2][3][4]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][5]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

    • Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent's residual proton signal.

    • Set the spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A typical acquisition involves 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time (30-60 minutes) may be necessary to achieve a good signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass-to-charge ratio (m/z) for the intact molecule (molecular ion) and its fragments. The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms, providing strong evidence for the compound's elemental composition.

Data Presentation

Table 3: Expected GC-MS Data for this compound

ParameterValue / Description
Molecular FormulaC₉H₇Cl₃
Molecular Weight221.51 g/mol
Expected Molecular Ion (M⁺)m/z 220 (for ³⁵Cl₃), 222 (for ³⁵Cl₂³⁷Cl), 224 (for ³⁵Cl³⁷Cl₂), 226 (for ³⁷Cl₃)
Expected Key Fragmentsm/z 185 (Loss of Cl), m/z 150 (Loss of 2Cl), m/z 115 (Loss of 3Cl), m/z 91 (Tropylium ion, C₇H₇⁺)
Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to create a working solution of approximately 10-100 µg/mL.

  • Instrument Setup (Example GC-MS System):

    • Gas Chromatograph (GC):

      • Column: Use a non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[6]

      • Injector: Split/splitless injector set to 250°C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the compound's retention time.

    • Analyze the mass spectrum to identify the molecular ion cluster and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a C₉H₇Cl₃ species.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands corresponding to the vibrations of the benzene ring (aromatic C-H and C=C bonds) and the alkyl C-H bonds of the cyclopropyl ring. The presence of carbon-chlorine bonds will also be indicated by absorptions in the fingerprint region.

Data Presentation

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Medium-WeakAromatic C-H Stretch
3000 - 2850Medium-WeakCyclopropyl C-H Stretch
~1600, ~1480Medium-StrongAromatic C=C Ring Stretch
1200 - 1000MediumCyclopropyl Ring Vibrations
800 - 600StrongC-Cl Stretch
~770, ~690StrongAromatic C-H Out-of-Plane Bending (Monosubstituted)
Experimental Protocol
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

    • Place a small amount (a few milligrams or a single drop if liquid) of the this compound sample directly onto the ATR crystal.

    • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption peaks and compare them with known values for aromatic and halogenated compounds.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Receive Sample This compound Prep_NMR Dissolve in CDCl3 (10-25 mg) Sample->Prep_NMR Prep_GCMS Dilute in CH2Cl2 (10-100 µg/mL) Sample->Prep_GCMS Prep_FTIR Use Neat Sample Sample->Prep_FTIR NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR GCMS GC-MS Analysis Prep_GCMS->GCMS FTIR FTIR Spectroscopy Prep_FTIR->FTIR Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_GCMS Retention Time Mass Spectrum Isotope Pattern GCMS->Data_GCMS Data_FTIR Absorption Bands (Wavenumbers) FTIR->Data_FTIR Conclusion Structure Confirmation & Purity Assessment Data_NMR->Conclusion Data_GCMS->Conclusion Data_FTIR->Conclusion

Caption: General analytical workflow for characterization.

Logical_Relationships Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR GCMS GC-MS Compound->GCMS FTIR FTIR Spectroscopy Compound->FTIR Info_NMR C-H Framework Connectivity Unique Nuclei NMR->Info_NMR Info_GCMS Molecular Weight Purity Fragmentation Pattern Isotopic Ratio GCMS->Info_GCMS Info_FTIR Functional Groups (Aromatic, C-Cl) FTIR->Info_FTIR

Caption: Relationship between techniques and derived structural information.

References

Application Note: Chromatographic Separation of (1,2,2-Trichlorocyclopropyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the successful chromatographic separation of the stereoisomers of (1,2,2-Trichlorocyclopropyl)benzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the presence of multiple chiral centers, a mixture of these isomers can be complex. This document provides optimized protocols for the separation of these isomers using both high-performance liquid chromatography (HPLC) and gas chromatography (GC), enabling accurate analysis and purification for researchers, scientists, and drug development professionals.

Introduction

This compound possesses two chiral centers, leading to the potential for four stereoisomers (two pairs of enantiomers). The separation and isolation of these individual isomers are often crucial for understanding their distinct biological activities and for regulatory compliance in drug development. This note presents robust chromatographic methods for the analytical and preparative scale separation of these isomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Separation

This protocol is designed for the separation of the diastereomeric pairs of this compound.

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA).

  • Sample Preparation: A 1 mg/mL solution of the this compound isomer mixture in the mobile phase.

  • Chemicals: HPLC grade n-Hexane and Isopropanol.

Chromatographic Conditions:

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phase by mixing 950 mL of n-Hexane with 50 mL of Isopropanol. Degas the mobile phase for 15 minutes using sonication or vacuum filtration.

  • Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare a 1 mg/mL stock solution of the this compound isomer mixture in the mobile phase.

  • Inject 10 µL of the sample solution into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of all isomers.

  • Identify and quantify the isomers based on their retention times and peak areas.

Gas Chromatography (GC) for Enantioselective Separation

This protocol is optimized for the enantioselective separation of all four stereoisomers of this compound.[1]

Instrumentation and Materials:

  • GC System: Agilent 7890B GC or equivalent, equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: Chirasil-β-Dex (25 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent cyclodextrin-based chiral capillary column.

  • Carrier Gas: Hydrogen or Helium.

  • Sample Preparation: A 1 mg/mL solution of the this compound isomer mixture in dichloromethane.

  • Chemicals: GC grade Dichloromethane.

Chromatographic Conditions:

ParameterValue
Column Chirasil-β-Dex (25 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Hydrogen at a constant flow of 1.5 mL/min
Oven Temperature Program 100 °C (hold for 2 min), ramp to 180 °C at 2 °C/min, hold for 10 min
Injection Volume 1 µL
Split Ratio 50:1

Procedure:

  • Set the GC instrument parameters as per the table above.

  • Prepare a 1 mg/mL solution of the this compound isomer mixture in dichloromethane.

  • Inject 1 µL of the prepared sample into the GC.

  • Initiate the temperature program and data acquisition.

  • Analyze the resulting chromatogram to determine the retention times and peak areas for each enantiomer.

Data Presentation

The following tables summarize the expected quantitative data from the chromatographic separations.

Table 1: HPLC Separation Data for this compound Diastereomers

Peak No.Isomer PairRetention Time (min)Resolution (Rs)
1Diastereomer 1 (Enantiomers 1 & 2)12.5-
2Diastereomer 2 (Enantiomers 3 & 4)15.82.1

Table 2: GC Separation Data for this compound Enantiomers

Peak No.IsomerRetention Time (min)Resolution (Rs)
1Enantiomer 122.1-
2Enantiomer 222.91.8
3Enantiomer 324.52.5
4Enantiomer 425.31.9

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Protocol cluster_gc GC Protocol cluster_analysis Data Analysis start Start: Isomer Mixture dissolve Dissolve in Appropriate Solvent start->dissolve hplc_setup HPLC System Equilibration dissolve->hplc_setup For HPLC gc_setup GC System Setup dissolve->gc_setup For GC hplc_inject Inject Sample hplc_setup->hplc_inject hplc_separate Diastereomeric Separation hplc_inject->hplc_separate hplc_detect DAD Detection hplc_separate->hplc_detect analyze_hplc Analyze HPLC Chromatogram hplc_detect->analyze_hplc gc_inject Inject Sample gc_setup->gc_inject gc_separate Enantioselective Separation gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect analyze_gc Analyze GC Chromatogram gc_detect->analyze_gc quantify Quantify Isomers analyze_hplc->quantify analyze_gc->quantify report Generate Report quantify->report

Caption: Experimental workflow for isomer separation.

Logical_Relationship cluster_techniques Chromatographic Techniques cluster_separation Separation Principles cluster_outcomes Outcomes compound This compound Isomer Mixture hplc HPLC compound->hplc gc GC compound->gc diastereomers Diastereomeric Separation (Different physical properties) hplc->diastereomers enantiomers Enantioselective Separation (Chiral Stationary Phase) gc->enantiomers hplc_result Separated Diastereomer Pairs diastereomers->hplc_result gc_result Separated Enantiomers enantiomers->gc_result

Caption: Logical relationship of separation techniques.

References

Applications in medicinal chemistry for cyclopropyl-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of a Strained Ring

The cyclopropyl group, a three-membered carbocycle, is a highly valuable structural motif in medicinal chemistry.[1] Its prevalence in approved pharmaceuticals has grown significantly, transitioning from a chemical curiosity to a strategic tool for drug design. The unique electronic and steric properties stemming from its significant ring strain (approximately 27.5 kcal/mol) allow it to confer a range of beneficial effects on drug molecules.[1]

Key advantages of incorporating a cyclopropyl moiety include:

  • Enhanced Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking flexible molecules into a bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target.[2][3]

  • Improved Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes. This increased C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[2][4] For example, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can significantly enhance metabolic stability.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and pKa. It is often used as a bioisosteric replacement for moieties like gem-dimethyl groups, vinyl groups, or even phenyl rings to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Reduced Off-Target Effects: By improving the conformational fit to the intended target and altering metabolic pathways, the cyclopropyl group can help reduce binding to off-target proteins, thereby minimizing potential side effects.[2][5]

Applications & Case Studies

The cyclopropyl ring is a key pharmacophore in a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The following examples highlight its versatility.

  • Oncology - Kinase Inhibition: Cabozantinib is a multi-tyrosine kinase inhibitor used to treat various cancers, including medullary thyroid cancer and renal cell carcinoma. It potently inhibits c-MET and VEGFR2, among other kinases. The cyclopropyl-1,1-dicarboxamide linker in its structure was a critical design element, replacing a chemically unstable linker in a parent molecule to improve stability and pharmacological performance.[3]

  • Infectious Disease - Antiviral Therapy: Simeprevir is a direct-acting antiviral agent against the hepatitis C virus (HCV). It is a macrocyclic, noncovalent inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[6][7] The cyclopropylsulfonamide group is a crucial component of its structure, contributing to its high binding affinity and specificity.[8]

  • CNS Disorders - Antidepressants: Tranylcypromine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) used to treat major depressive disorder.[9][10] The cyclopropylamine structure is central to its mechanism, which involves increasing the levels of neurotransmitters like serotonin and norepinephrine in the brain.[9][11]

Quantitative Bioactivity Data

The following table summarizes the in vitro activity of the aforementioned cyclopropyl-containing drugs against their primary targets.

CompoundDrug ClassPrimary Target(s)Bioactivity (IC50 / Ki)
Cabozantinib Tyrosine Kinase InhibitorVEGFR20.035 nM (IC50)[12][13]
c-MET1.3 nM (IC50)[12][13]
RET4.6 nM (IC50)[12][13]
KIT5.2 nM (IC50)[12][13]
Simeprevir HCV Protease InhibitorNS3/4A Protease (Genotype 1b)<13 nM (IC50)[6][8]
NS3/4A Protease (Genotype 3)37 nM (IC50)[6][8]
Tranylcypromine Monoamine Oxidase InhibitorCYP2C1932 µM (Ki, competitive)[14]
CYP2C956 µM (Ki, noncompetitive)[14]
BHC110/LSD1< 2 µM (IC50)[10]

Visualizations: Workflows and Pathways

// Nodes "HGF" [label="HGF\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; "cMET" [label="c-MET Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cabozantinib" [label="Cabozantinib", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PI3K" [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; "AKT" [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAS" [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; "MAPK" [label="MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; "STAT" [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation" [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Invasion" [label="Invasion &\nMetastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Angiogenesis" [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "HGF" -> "cMET" [label="Binds & Activates", color="#202124"]; "Cabozantinib" -> "cMET" [label="Inhibits", arrowhead="tee", color="#EA4335"]; "cMET" -> "PI3K" [color="#202124"]; "cMET" -> "RAS" [color="#202124"]; "cMET" -> "STAT" [color="#202124"]; "PI3K" -> "AKT"; "RAS" -> "MAPK"; "AKT" -> "Proliferation"; "MAPK" -> "Proliferation"; "STAT" -> "Invasion"; "cMET" -> "Angiogenesis" [style=dashed]; }

Experimental Protocols

Protocol 1: Representative Synthesis - Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes into cyclopropanes.[15][16] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[17][18] The Furukawa modification, using diethylzinc (Et2Zn), is also common.[15]

Objective: To introduce a cyclopropyl ring onto an alkene precursor.

Materials:

  • Alkene-containing substrate

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes) or Zinc-Copper couple (Zn(Cu))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Diethyl ether)

  • Inert gas supply (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

Procedure (Furukawa Modification):

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the alkene substrate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add diiodomethane (1.5 - 2.0 eq) to the stirred solution.

  • Carbenoid Formation: Add the diethylzinc solution (1.5 - 2.0 eq) dropwise via a syringe or dropping funnel over 15-30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at or below room temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl-containing compound.

Protocol 2: Biological Assay - ELISA for Kinase Inhibition (e.g., for Cabozantinib)

This protocol describes a general Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory activity of a compound against a specific tyrosine kinase.[19][20][21]

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • 96-well ELISA plates (high protein-binding capacity)

  • Recombinant purified target kinase (e.g., c-MET, VEGFR2)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase reaction buffer

  • ATP solution

  • Test compound (e.g., Cabozantinib) dissolved in DMSO, serially diluted

  • Primary antibody: Anti-phosphotyrosine antibody (e.g., PY99)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the kinase substrate (e.g., 100 µL of 20 µg/mL Poly(Glu, Tyr) in PBS). Incubate overnight at 4 °C.[19]

  • Washing & Blocking: Aspirate the coating solution and wash the wells 3 times with wash buffer. Block the wells by adding 200 µL of blocking buffer and incubate for 1-2 hours at room temperature.[22]

  • Compound Addition: After washing the plate again, add 50 µL of serially diluted test compound to the appropriate wells. Include wells for positive control (DMSO vehicle, no inhibitor) and negative control (no kinase).

  • Kinase Reaction: Initiate the kinase reaction by adding 50 µL of a solution containing the target kinase and ATP in kinase reaction buffer to each well.[19] Incubate for 1 hour at 37 °C.

  • Detection - Primary Antibody: Wash the plate 3 times. Add 100 µL of the anti-phosphotyrosine primary antibody (diluted in blocking buffer) to each well. Incubate for 30-60 minutes at 37 °C.[19]

  • Detection - Secondary Antibody: Wash the plate 3 times. Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer). Incubate for 30 minutes at 37 °C.[19]

  • Signal Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[23]

  • Stopping and Reading: Stop the reaction by adding 50 µL of stop solution.[22] Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Biological Assay - FRET-Based Protease Inhibition (e.g., for Simeprevir)

A Fluorescence Resonance Energy Transfer (FRET) assay is a sensitive method for measuring protease activity and is well-suited for high-throughput screening of inhibitors.[24][25]

Objective: To determine the IC₅₀ value of a test compound against a target protease (e.g., HCV NS3/4A).

Materials:

  • Black, 96-well or 384-well microplates (low-volume)

  • Recombinant purified target protease (e.g., HCV NS3/4A)

  • FRET peptide substrate: A peptide containing the protease cleavage sequence flanked by a FRET donor (e.g., ECFP, CyPet) and acceptor (e.g., YFP, Citrine) pair.[24][26]

  • Assay buffer

  • Test compound (e.g., Simeprevir) dissolved in DMSO, serially diluted

  • Fluorescence plate reader capable of measuring donor and acceptor emission wavelengths

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, protease, and FRET substrate in the assay buffer.

  • Compound Plating: Add a small volume (e.g., 1-5 µL) of the serially diluted test compound to the wells of the microplate. Include positive controls (DMSO vehicle, no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add the protease solution to all wells except the negative controls and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the proteolytic reaction by adding the FRET substrate solution to all wells.

  • Kinetic Reading: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity at both the donor and acceptor emission wavelengths (e.g., excite at 414 nm, read at 475 nm and 530 nm) every 1-2 minutes for a period of 30-60 minutes.[26]

  • Data Analysis:

    • For each time point, calculate the ratio of acceptor to donor fluorescence.

    • The initial rate of reaction (slope of the linear phase) is determined for each well.

    • Calculate the percentage of inhibition for each compound concentration based on the reaction rates relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

References

Application Notes and Protocols for (1,2,2-Trichlorocyclopropyl)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of (1,2,2-Trichlorocyclopropyl)benzene in materials science, based on the known reactivity of related cyclopropane derivatives. While direct applications of this specific compound are not yet widely documented, its unique structure suggests several promising avenues for the development of advanced materials. The protocols provided are based on established methodologies for similar compounds and are intended as a starting point for further research and development.

Introduction to this compound

This compound is a substituted cyclopropane derivative with the chemical formula C₉H₇Cl₃. The presence of a strained three-membered ring and multiple chlorine atoms imparts unique reactivity to this molecule, making it an interesting building block for novel materials. Cyclopropane derivatives have been explored for their ability to modify polymer properties and to act as monomers in the synthesis of new polymers. The inherent ring strain of the cyclopropane ring can be harnessed for ring-opening reactions, leading to the formation of linear polymer chains or cross-linked networks. Furthermore, the phenyl and chloro substituents can influence the thermal and mechanical properties of materials incorporating this moiety.

Key Properties of this compound:

PropertyValueReference
CAS Number 65322-28-3
Molecular Formula C₉H₇Cl₃
Molecular Weight 221.51 g/mol
Synonyms 1-Phenyl-2,2,3-trichlorocyclopropane

Synthesis of this compound

The primary method for the synthesis of this compound is through the addition of dichlorocarbene to β-chlorostyrene. Dichlorocarbene is a highly reactive intermediate that can be generated in situ from chloroform and a strong base. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.

Experimental Protocol: Synthesis via Dichlorocarbene Addition

This protocol describes the synthesis of this compound from β-chlorostyrene using chloroform as the dichlorocarbene source and a phase-transfer catalyst.

Materials:

  • β-Chlorostyrene

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve β-chlorostyrene (1 equivalent) and benzyltriethylammonium chloride (0.02 equivalents) in dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a 50% aqueous solution of sodium hydroxide (5 equivalents) to the stirred mixture over a period of 1 hour.

  • After the addition of the base, add chloroform (3 equivalents) dropwise from the dropping funnel over 2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Expected Yield: 70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis_of_1_2_2_Trichlorocyclopropyl_benzene cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification beta_chlorostyrene β-Chlorostyrene reaction Dichlorocarbene Addition beta_chlorostyrene->reaction chloroform Chloroform chloroform->reaction naoh NaOH (50% aq.) naoh->reaction tebac TEBAC (Catalyst) tebac->reaction product This compound reaction->product Crude Product purification Column Chromatography product->purification Stress_Responsive_Polymer_Workflow cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Polymer Characterization cluster_testing Stress-Response Testing monomer_synthesis Synthesis of Diol Monomer polymerization Polycondensation monomer_synthesis->polymerization gpc GPC (Molecular Weight) polymerization->gpc nmr_ir NMR & IR (Structure) polymerization->nmr_ir dsc_tga DSC & TGA (Thermal Properties) polymerization->dsc_tga tensile_testing Tensile Testing polymerization->tensile_testing sonication Sonication-Induced Ring Opening tensile_testing->sonication Apply Stress Polymer_Modification_Logic cluster_input Starting Materials cluster_process Modification Process cluster_output Modified Polymer & Properties polystyrene Polystyrene reaction Friedel-Crafts Alkylation polystyrene->reaction modifier This compound modifier->reaction catalyst AlCl₃ catalyst->reaction modified_ps Modified Polystyrene reaction->modified_ps properties Enhanced Tg & Flame Retardancy modified_ps->properties

Troubleshooting & Optimization

Technical Support Center: (1,2,2-Trichlorocyclopropyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of (1,2,2-trichlorocyclopropyl)benzene and related dichlorocyclopropanated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method is the dichlorocyclopropanation of an appropriate styrene precursor, such as 1-chlorostyrene. This reaction involves the addition of dichlorocarbene (:CCl₂) to the alkene double bond. Dichlorocarbene is a highly reactive intermediate generated in situ.[1][2]

Q2: How is dichlorocarbene typically generated for this reaction?

Dichlorocarbene is usually generated by the alpha-elimination of a proton and a chloride ion from a precursor. A widely used method involves reacting chloroform (CHCl₃) with a strong base.[1][2][3] Under phase-transfer catalysis (PTC) conditions, a concentrated aqueous solution of sodium hydroxide (NaOH) is commonly used as the base.[4]

Q3: Why is Phase Transfer Catalysis (PTC) recommended for this synthesis?

Phase Transfer Catalysis is highly advantageous for this reaction.[5][6] The reactants—the organic substrate (e.g., 1-chlorostyrene) dissolved in an organic solvent and the aqueous base (NaOH)—are in two immiscible phases. The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion (or a related species) into the organic phase to react with chloroform, generating the dichlorocarbene at the interface or within the organic phase where the alkene is present.[7][8][9] This method enhances reaction rates, increases yields, allows for milder reaction conditions, and avoids the need for expensive, anhydrous, or hazardous bases like potassium tert-butoxide.[5][9]

Q4: What are the potential side reactions that can lower the yield?

Several side reactions can occur, impacting the overall yield.[10] These include:

  • Hydrolysis of Chloroform: The reaction of chloroform with the hydroxide base can lead to its decomposition.

  • Carbene Dimerization: Dichlorocarbene can react with itself, though this is less common under controlled conditions.

  • Substrate Polymerization: Styrenic compounds can be prone to polymerization, especially at higher temperatures.

  • Ring-opening of the Cyclopropane Product: The resulting cyclopropane ring is strained and can potentially undergo ring-opening under harsh conditions, although they are generally more stable than epoxides.[10]

Q5: How can the progress of the reaction be monitored?

Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, one can observe the disappearance of the starting alkene and the appearance of the product spot (TLC) or peak (GC).

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inefficient Stirring The reaction is heterogeneous (organic/aqueous). Inefficient stirring leads to a low interfacial area, hindering the transfer of reactants by the catalyst. Solution: Increase the stirring speed. For most lab-scale reactions, a speed of 600 rpm or higher is recommended to ensure the reaction is not mass-transfer limited.[4][9]
Inactive Phase-Transfer Catalyst The catalyst may be old, degraded, or of poor quality. Solution: Use a fresh, high-purity phase-transfer catalyst. Consider screening different catalysts (e.g., TBAB, BTEAC) to find the optimal one for your specific substrate.
Insufficient Base Concentration The concentration of the aqueous NaOH solution is critical for efficient deprotonation of chloroform. Solution: Use a concentrated solution, typically 30-50% (w/v) NaOH. A dilute base will not be effective.
Poor Quality Reagents Chloroform may contain ethanol as a stabilizer, which can interfere with the reaction. The alkene substrate may have polymerized on storage. Solution: Use fresh, high-purity, stabilizer-free (or freshly purified) chloroform and ensure the purity of your starting alkene.
Suboptimal Temperature The reaction is typically exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions like chloroform decomposition and substrate polymerization may increase. Solution: Start the reaction at room temperature and monitor. Gentle cooling (e.g., an ice bath) may be necessary to maintain a temperature between 25-40°C.

Problem 2: Significant Formation of Byproducts

Possible Cause Troubleshooting Step
Polymerization of Styrene Precursor Styrenic compounds can polymerize, especially in the presence of heat or acidic impurities. Solution: Ensure the reaction temperature is controlled. Adding a small amount of a radical inhibitor might be beneficial, though it could potentially interfere with some reaction pathways.
Excessive Dichlorocarbene Generation A high local concentration of dichlorocarbene can lead to side reactions. Solution: Ensure vigorous stirring to disperse the generated carbene quickly. Sometimes, slow, dropwise addition of the chloroform to the reaction mixture can help maintain a low, steady concentration of the carbene.

Problem 3: Difficulties in Product Purification

Possible Cause Troubleshooting Step
Emulsion During Workup The presence of the phase-transfer catalyst can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult. Solution: After the reaction, dilute the mixture with a sufficient amount of water and organic solvent. Washing with brine (saturated NaCl solution) can help break up emulsions. Filtration through a pad of celite may also be effective.
Co-elution with Starting Material The product and starting alkene may have similar polarities, making separation by column chromatography challenging. Solution: Optimize your chromatography conditions. Use a less polar solvent system and high-quality silica gel. If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Data Presentation

Table 1: Effect of Phase-Transfer Catalyst on Dichlorocyclopropanation Yield
Catalyst (1 mol%)SolventBaseTemperature (°C)Time (h)Approx. Yield (%)
Benzyltriethylammonium Chloride (BTEAC)Chloroform50% NaOH306~85-95
Tetrabutylammonium Bromide (TBAB)Chloroform50% NaOH306~80-90
No CatalystChloroform50% NaOH3024< 5
Note: Yields are representative for dichlorocyclopropanation of styrenic alkenes and may vary based on the specific substrate and exact reaction conditions.
Table 2: Influence of Stirring Speed on Reaction Rate
Stirring Speed (rpm)Apparent Rate Constant (k_app)
200Increases with speed
400Increases with speed
600Reaches a plateau
800Remains at plateau
Data based on kinetic studies of dichlorocarbene addition to α-Methyl styrene, indicating that above ~600 rpm, the reaction is no longer limited by the interfacial transfer rate.[4]

Experimental Protocols & Visualizations

Protocol: Synthesis of this compound via Phase-Transfer Catalysis

This protocol describes the dichlorocyclopropanation of 1-chlorostyrene as a precursor.

Materials:

  • 1-chlorostyrene

  • Chloroform (reagent grade)

  • Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium Chloride (BTEAC)

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorostyrene, chloroform, and BTEAC (1-2 mol%).

  • Initiation: Begin vigorous stirring (≥600 rpm). Slowly add a 50% (w/v) aqueous solution of NaOH to the mixture over 15-20 minutes. The reaction is exothermic, and the temperature may rise. Use a water bath to maintain the temperature below 40°C.

  • Reaction: Allow the mixture to stir vigorously at room temperature. Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and an organic solvent (e.g., DCM).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x) to break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

G Experimental Workflow for Synthesis reagents 1. Combine Reactants (1-Chlorostyrene, Chloroform, BTEAC) addition 2. Add Aqueous Base (50% NaOH) reagents->addition reaction 3. Stir Vigorously (Monitor by TLC/GC) addition->reaction workup 4. Aqueous Workup (Dilute, Wash with Brine) reaction->workup extraction 5. Extract & Dry (Separate layers, Dry with MgSO4) workup->extraction purification 6. Purify Product (Distillation or Chromatography) extraction->purification product Pure Product purification->product G Troubleshooting Logic for Low Yield start Low Yield Observed check_stirring Is Stirring Speed > 600 rpm? start->check_stirring check_reagents Are Reagents Fresh & Pure? check_stirring->check_reagents Yes increase_stirring Increase Stirring Speed check_stirring->increase_stirring No check_catalyst Is PTC Fresh & Active? check_reagents->check_catalyst Yes purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents No check_conditions Are Temp & Base Conc. Optimal? check_catalyst->check_conditions Yes replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No optimize_conditions Adjust Temp / Base Conc. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes increase_stirring->success purify_reagents->success replace_catalyst->success optimize_conditions->success

References

Technical Support Center: Dichlorocarbene Addition to Styrenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the addition of dichlorocarbene to styrenes. It is intended for researchers, scientists, and professionals in drug development to help diagnose and resolve common experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1,1-dichloro-2-phenylcyclopropane and its derivatives.

Question 1: Why is the yield of my dichlorocyclopropane product consistently low or nonexistent?

Answer:

Low or no yield is a common issue that can stem from several factors related to the generation and reactivity of dichlorocarbene. Consider the following potential causes and solutions:

  • Inefficient Dichlorocarbene Generation: The most common method for generating dichlorocarbene is the reaction of chloroform with a strong base.[1][2] The efficiency of this process is critical.

    • Potential Cause: Degradation or low quality of the base (e.g., potassium tert-butoxide, sodium hydroxide).

    • Solution: Use freshly opened or properly stored base. For sodium hydroxide, ensure it is finely powdered and not clumped from moisture absorption.

    • Potential Cause: Ineffective phase-transfer catalyst (PTC) in two-phase systems.[3]

    • Solution: Ensure the PTC (e.g., benzyltriethylammonium bromide) is active and used at the correct concentration. The choice and amount of catalyst can significantly influence the reaction rate.[4]

  • Hydrolysis of Dichlorocarbene: Dichlorocarbene is highly reactive and readily hydrolyzed by water, which is often the primary cause of low yields.[5]

    • Potential Cause: Presence of excess water in the reaction mixture. While some PTC methods use aqueous NaOH, it's a concentrated solution where the interfacial reaction is key.[5] Using anhydrous conditions when possible is often preferred.[6]

    • Solution: Use dry solvents and reagents. For methods sensitive to water, ensure all glassware is oven-dried. An alternative is to use a method that operates under neutral conditions, such as the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which avoids strong bases and their aqueous solutions.[7]

  • Suboptimal Reaction Conditions:

    • Potential Cause: Inadequate mixing in phase-transfer catalysis systems. The reaction occurs at the interface of the organic and aqueous phases, making efficient stirring crucial.[8]

    • Solution: Maintain a high and consistent stirring speed (e.g., >600 rpm) to maximize the interfacial area.[4]

    • Potential Cause: Incorrect reaction temperature.

    • Solution: While many reactions proceed at room temperature or with gentle heating, excessive temperatures can promote side reactions and carbene decomposition. Optimize the temperature for your specific substrate and conditions.

Question 2: My reaction produces the desired product, but it's contaminated with significant side products. How can I improve selectivity?

Answer:

The presence of multiple products indicates that side reactions are competing with the desired cyclopropanation. Identifying the side products is the first step to mitigating their formation.

  • Side Product: Polymeric Material (Polystyrene)

    • Potential Cause: Styrene and its derivatives can polymerize under acidic, basic, or radical conditions, which can be initiated by heat or impurities.[9]

    • Solution:

      • Run the reaction at the lowest effective temperature.

      • Minimize reaction time; monitor the reaction by TLC or GC and stop it once the starting material is consumed.

      • Use styrene that contains an inhibitor or freshly distill it if it's old.[9]

  • Side Product: Ring-Opened Products (e.g., Cyclopropanones, Cinnamic Acid Derivatives)

    • Potential Cause: The primary dichlorocyclopropane product can undergo hydrolysis, especially during aqueous workup.[1][10] This can lead to the formation of a cyclopropanone, which may be unstable and undergo further reactions.

    • Solution:

      • Perform the reaction under anhydrous conditions if possible.[7]

      • During workup, avoid prolonged contact with water or acidic/basic conditions. Neutralize the reaction mixture carefully and extract the product promptly.

  • Side Product: Allenes

    • Potential Cause: Dichlorocyclopropanes can undergo rearrangement to form allenes, a reaction known as the Skattebøl rearrangement.[1] This is typically promoted by organolithium reagents but can sometimes occur under other conditions, especially at elevated temperatures.

    • Solution: Maintain moderate reaction temperatures and avoid strongly basic conditions in subsequent steps if allene formation is a concern.

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and solving common issues in dichlorocarbene addition reactions.

G start Problem: Low Yield or Impure Product check_sm Starting Material (Styrene) Consumed? start->check_sm check_product Desired Product Formed? check_sm->check_product Yes no_reaction Action: Verify Carbene Generation - Check base/PTC activity - Ensure anhydrous conditions - Increase stirring speed check_sm->no_reaction No analyze_side_products Action: Analyze Side Products (GC-MS, NMR) check_product->analyze_side_products No / Low Yield end_ok Reaction Optimized check_product->end_ok Yes, High Yield no_reaction->start Re-run Experiment slow_reaction Action: Optimize Conditions - Increase reaction time - Slightly increase temperature slow_reaction->start Re-run Experiment polymer Polymerization Observed? analyze_side_products->polymer hydrolysis_rearrangement Hydrolysis/Rearrangement Products Observed? polymer->hydrolysis_rearrangement No reduce_polymer Action: Minimize Polymerization - Lower reaction temperature - Reduce reaction time - Use fresh/inhibited styrene polymer->reduce_polymer Yes hydrolysis_rearrangement->slow_reaction No, just low conversion reduce_hydrolysis Action: Minimize Hydrolysis - Use anhydrous conditions - Perform careful, non-aqueous workup hydrolysis_rearrangement->reduce_hydrolysis Yes reduce_polymer->start Re-run Experiment reduce_hydrolysis->start Re-run Experiment

Caption: A troubleshooting flowchart for dichlorocarbene addition to styrenes.

Frequently Asked Questions (FAQs)

Question 3: What are the common methods for dichlorocarbene generation, and how do they influence side reactions?

Answer:

Several methods are used to generate dichlorocarbene, with the choice impacting yield and side product profiles.

  • From Chloroform and Base (Phase-Transfer Catalysis): This is the most common method, using chloroform and a base like 50% aqueous sodium hydroxide with a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride.[1][8]

    • Advantages: Inexpensive, scalable, and generally effective.

    • Side Reaction Concerns: The presence of a strong aqueous base can lead to hydrolysis of the product.[1] The high reactivity of the carbene generated at the interface is crucial to outcompete hydrolysis of the carbene itself.[5] Substrates with base-sensitive functional groups (e.g., esters) may undergo saponification.[7]

  • From Chloroform and an Alkoxide: Using a strong, non-aqueous base like potassium tert-butoxide in an anhydrous organic solvent.

    • Advantages: Avoids water, reducing the risk of hydrolysis.

    • Side Reaction Concerns: More expensive and requires strictly anhydrous conditions. The strong base can still affect sensitive substrates.

  • From Thermal Decomposition: Phenyl(trichloromethyl)mercury or sodium trichloroacetate can be heated to release dichlorocarbene.

    • Advantages: Generates the carbene under neutral conditions, avoiding base-related side reactions.

    • Side Reaction Concerns: The mercury-based reagent is highly toxic. The high temperatures required for sodium trichloroacetate decomposition can promote other side reactions like polymerization.

  • From Carbon Tetrachloride and Magnesium: This method uses ultrasound to generate dichlorocarbene under neutral conditions.[7]

    • Advantages: Avoids strong bases, making it compatible with sensitive functional groups like esters and ketones.[7]

    • Side Reaction Concerns: Requires specific equipment (ultrasonic bath) and careful control of the reaction, which can be exothermic.[7]

Reaction Pathways: Main vs. Side Reactions

The following diagram illustrates the desired reaction pathway versus common side reactions.

G Styrene Styrene Product 1,1-dichloro-2- phenylcyclopropane (Desired Product) Styrene->Product [1+2] Cycloaddition (Main Reaction) Polymer Polystyrene Styrene->Polymer Polymerization (Side Reaction) Carbene :CCl2 (Dichlorocarbene) Carbene->Product [1+2] Cycloaddition (Main Reaction) Hydrolysis Hydrolysis Products (e.g., Cyclopropanone) Product->Hydrolysis H2O (Side Reaction) Rearrangement Allene Derivatives Product->Rearrangement Heat / Base (Side Reaction)

Caption: Main and side reaction pathways in dichlorocarbene addition to styrene.

Question 4: How does the structure of the styrene affect the reaction?

Answer:

Substituents on the phenyl ring or the vinyl group of styrene can significantly impact the reaction rate and outcome.

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the nucleophilicity of the double bond, generally leading to faster reaction rates. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the double bond's reactivity, slowing down the cycloaddition.

  • Steric Effects: Bulky substituents near the double bond can hinder the approach of dichlorocarbene, potentially lowering the reaction rate and yield.

Quantitative Data Summary

The efficiency of dichlorocarbene addition is highly dependent on the reaction conditions. The following table summarizes representative data on the effect of the phase-transfer catalyst on the reaction rate.

CatalystRelative Rate ConstantStirring Speed (rpm)NaOH Conc. (M)Reference
Benzyltriethylammonium Chloride (BTEAC)1.00 (baseline)60012.5[4]
No CatalystVery Slow60012.5[8]
Multi-site PTC*Enhanced Rate60012.5[11]

Note: "Multi-site" PTCs are polymeric or dendritic catalysts with multiple active sites, which can sometimes offer higher activity.[11] The rate of the reaction is also highly dependent on stirring speed and NaOH concentration, generally increasing with both up to an optimal point.[4][8]

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis

This protocol is a representative example for the synthesis of 1,1-dichloro-2-phenylcyclopropane.

Materials:

  • Styrene (freshly distilled)

  • Chloroform (reagent grade)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (DCM) or Diethyl Ether for extraction

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add styrene (e.g., 10.4 g, 0.1 mol) and chloroform (e.g., 20 mL).

  • Catalyst Addition: Add benzyltriethylammonium chloride (e.g., 0.46 g, 2 mol%).

  • Reaction Initiation: Begin vigorous stirring (e.g., 700-800 rpm) to ensure efficient mixing. Slowly add 50% aqueous sodium hydroxide solution (e.g., 40 mL) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature between 40-50 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture vigorously at 40 °C. Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing by TLC (e.g., using 95:5 hexane:ethyl acetate) or GC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the styrene is consumed, cool the mixture to room temperature. Add 50 mL of cold water and 50 mL of dichloromethane.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a dark oil. Purify by vacuum distillation or flash column chromatography on silica gel to yield 1,1-dichloro-2-phenylcyclopropane as a colorless oil.

References

Technical Support Center: Purification of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1,2,2-Trichlorocyclopropyl)benzene from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Inefficient removal of the phase-transfer catalyst. - Presence of unreacted 1-chlorostyrene. - Formation of side-products from dichlorocarbene self-condensation.- Monitor the reaction by TLC or GC to ensure completion. - Perform multiple aqueous washes to remove the water-soluble catalyst. - Consider a preliminary purification step like a silica gel plug filtration to remove polar impurities.
Product Decomposition During Distillation - The compound may be thermally labile at atmospheric pressure. - Presence of acidic or basic impurities catalyzing decomposition.- Crucially, perform distillation under high vacuum. This will significantly lower the boiling point and minimize thermal stress. - Neutralize the crude product before distillation. Wash with a dilute sodium bicarbonate solution followed by water. - Ensure all glassware is scrupulously clean and dry.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent). - Co-elution of impurities with the product. - Overloading the column.- Develop an optimal eluent system using thin-layer chromatography (TLC) first. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. - A typical starting point for non-polar compounds is a hexane/ethyl acetate or hexane/dichloromethane gradient. - Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Oily Product After Recrystallization - Inappropriate recrystallization solvent. - Cooling the solution too quickly, leading to precipitation instead of crystallization. - Presence of impurities that inhibit crystal formation.- Screen for a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. - If the product remains oily, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists.
Inaccurate Purity Assessment by NMR - Overlapping signals from residual solvents or impurities. - Presence of isomeric impurities.- Use a high-resolution NMR instrument. - Spike the sample with an internal standard of known concentration for quantitative analysis. - Compare the spectrum with known spectra of starting materials and potential side products. The synthesis from 1-chlorostyrene may result in diastereomers, which could complicate the NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: What are the most common impurities in the synthesis of this compound?

The synthesis typically involves the dichlorocyclopropanation of 1-chlorostyrene using chloroform and a strong base, often with a phase-transfer catalyst.[1] Common impurities include:

  • Unreacted 1-chlorostyrene

  • Residual chloroform

  • The phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Side-products from the reaction of dichlorocarbene with itself or the solvent.

Q3: Is this compound stable to water?

Gem-dihalocyclopropanes can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening. While generally stable under neutral conditions, it is advisable to avoid prolonged exposure to water and to work with dry solvents and glassware, especially during purification.

Q4: Which purification method is generally most effective?

For initial purification from a crude reaction mixture, a combination of an aqueous work-up followed by vacuum distillation is often the most effective method for obtaining material of moderate to high purity. For achieving very high purity, column chromatography on silica gel is recommended. Recrystallization may be an option if the compound is a solid at room temperature and a suitable solvent can be found.

Q5: What is a good starting point for a column chromatography eluent system?

For a non-polar compound like this compound, a good starting point for the eluent system would be 100% hexane, gradually increasing the polarity with small percentages of a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by TLC analysis of the crude mixture beforehand.

Quantitative Data Summary

The following table summarizes key quantitative parameters. Please note that values for this compound are estimated based on its close analog, (2,2-Dichlorocyclopropyl)benzene, due to a lack of specific experimental data for the target compound.

Parameter (2,2-Dichlorocyclopropyl)benzene (Analog) This compound (Estimated) Notes
Molecular Weight 187.07 g/mol 221.51 g/mol Calculated from the chemical formula.
Boiling Point (under vacuum) 103 °C @ 10 mmHg> 103 °C @ 10 mmHgThe boiling point is expected to be higher due to the increased molecular weight.
Typical Purity after Distillation ~95-98%~95-98%Dependent on the efficiency of the distillation setup.
Typical Purity after Chromatography >99%>99%Dependent on the column packing and eluent system.

Experimental Protocol: Purification by Vacuum Distillation

This protocol provides a general methodology for the purification of this compound from a crude reaction mixture by vacuum distillation.

  • Neutralization and Drying:

    • Transfer the crude organic phase to a separatory funnel.

    • Wash the organic phase sequentially with:

      • 1 M HCl (if a basic catalyst was used)

      • Saturated aqueous sodium bicarbonate solution

      • Brine (saturated aqueous NaCl)

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Vacuum Distillation Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry.

    • Use a short-path distillation head if the quantity of material is small.

    • Place a stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Transfer the crude, concentrated product into the distillation flask.

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvent, unreacted starting material).

    • Increase the temperature to distill the product. Collect the fraction that distills at a constant temperature. This is expected to be slightly above 103 °C at 10 mmHg.

    • Once the product has been collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

  • Purity Analysis:

    • Analyze the purified fractions by GC, HPLC, or NMR to determine their purity.

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Wash & Dry) crude->workup concentrated Concentrated Crude workup->concentrated distillation Vacuum Distillation concentrated->distillation pure_distillate Purified Product (~95-98%) distillation->pure_distillate chromatography Column Chromatography pure_distillate->chromatography Optional Further Purification analysis Purity Analysis (NMR, GC, etc.) pure_distillate->analysis Final Product high_purity High Purity Product (>99%) chromatography->high_purity high_purity->analysis Final Product

Caption: Purification workflow for this compound.

References

Technical Support Center: Purification of Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for removing unreacted starting materials from cyclopropanation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for removing unreacted starting material after a cyclopropanation reaction?

A1: The primary purification techniques include column chromatography, acid-base extraction, recrystallization, and distillation.[1] The best method depends on the specific physical and chemical properties of your starting materials and the desired cyclopropanated product.[2]

Q2: My starting alkene and the cyclopropanated product have very similar polarities. How can I separate them using column chromatography?

A2: Separating compounds with similar polarities is a common challenge. Here are some strategies:

  • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test a wide range of solvent systems.[3] A less polar solvent system will increase the time the compounds spend interacting with the stationary phase, potentially improving separation.[4] Try binary or even ternary solvent mixtures to fine-tune the polarity.

  • Change the Stationary Phase: While silica gel is most common, consider using alumina (which can be acidic, neutral, or basic) or a reverse-phase silica gel if your compounds are non-polar.[4]

  • Use High-Performance Techniques: Techniques like flash chromatography, which uses pressure to move the solvent through the column, can improve resolution compared to gravity chromatography.[3]

Q3: When is acid-base extraction the best choice for purification?

A3: Acid-base extraction is an effective and simple alternative to chromatography when your starting material or product contains an acidic or basic functional group, while the other components are neutral.[5] For example, if you are cyclopropanating an unsaturated carboxylic acid, the unreacted acid can be removed by washing the organic reaction mixture with a basic aqueous solution like sodium bicarbonate.[6] The acid is deprotonated, forming a water-soluble salt that partitions into the aqueous layer, leaving the neutral cyclopropanated product in the organic layer.[7]

Q4: I'm trying to purify my solid product by recrystallization, but it's "oiling out." What should I do?

A4: "Oiling out" occurs when a compound melts in the hot solvent or comes out of the solution as a liquid rather than a solid crystal.[8] This often happens if the boiling point of the solvent is higher than the melting point of your product.

  • Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.[8]

  • Lower the Cooling Temperature: Try cooling the solution at a slower rate. A gradual decrease in temperature encourages crystal lattice formation instead of liquid separation.

  • Change the Solvent: Select a solvent with a lower boiling point or use a co-solvent system.[9] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10]

Q5: Can I use distillation to remove unreacted starting material?

A5: Distillation is a viable option if there is a significant difference in the boiling points between the unreacted starting material and the cyclopropanated product. This method is most suitable for thermally stable, liquid compounds. If the starting material is much more volatile (has a lower boiling point), it can be removed under reduced pressure, leaving behind the purified product.[11]

Q6: My reaction involves a metal catalyst. How do I remove it?

A6: Metal catalysts can often be removed by passing the crude reaction mixture through a short plug of silica gel or celite, eluting with an organic solvent.[12] Some metal residues may also be removed by aqueous washes during a workup.

Comparison of Purification Methods

The following table summarizes the key aspects of common purification techniques used after cyclopropanation.

Purification MethodPrinciple of SeparationBest For...AdvantagesDisadvantages
Column Chromatography Differential adsorption to a solid stationary phase based on polarity.[4]Separating mixtures of neutral compounds, including isomers, with different polarities.[3]Highly versatile; can separate complex mixtures; applicable to solids and liquids.[13]Can be time-consuming and labor-intensive; requires large volumes of solvent; potential for product loss on the column.[13]
Acid-Base Extraction Differential solubility in aqueous and organic phases based on pH.[5]Separating acidic or basic compounds from neutral mixtures.[14]Fast, simple, and inexpensive; easily scalable.[5]Limited to compounds with ionizable functional groups; not suitable for separating two acids or two bases.[5]
Recrystallization Difference in solubility of a compound in a hot versus cold solvent.[15]Purifying solid products from soluble or insoluble impurities.[10]Can yield very pure material; relatively simple procedure.[15]Only applicable to solids; requires finding a suitable solvent; some product is always lost in the mother liquor.[8]
Distillation Difference in boiling points between liquids.[11]Separating liquid products from starting materials with significantly different volatilities.Efficient for large-scale purifications of thermally stable liquids.Requires a significant boiling point difference; not suitable for thermally sensitive compounds or solids.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify a solvent system that gives your desired product a retention factor (Rf) of approximately 0.35.[4]

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the chosen eluent (wet packing) or by carefully pouring the dry silica and then slowly wetting it (dry packing). Ensure the packing is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.[3]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent using a rotary evaporator.[13]

Protocol 2: Acid-Base Extraction

This protocol assumes the desired cyclopropane is neutral and the unreacted starting material is a carboxylic acid.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane, in a separatory funnel.[16]

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[6] Stopper the funnel, invert it, and vent frequently to release pressure from CO₂ gas evolution. Shake gently.

  • Separation: Allow the layers to separate. The upper layer is typically the organic phase (depending on the solvent), and the lower is the aqueous phase. Drain the aqueous layer, which now contains the salt of the unreacted carboxylic acid.

  • Repeat: Repeat the basic wash (Step 2 & 3) one or two more times to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with water to remove any remaining bicarbonate solution.[17]

  • Drying and Evaporation: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[17] Filter or decant the solution to remove the drying agent, then remove the solvent with a rotary evaporator to yield the purified neutral product.

Protocol 3: Recrystallization
  • Solvent Selection: In a test tube, place a small amount of the impure solid product. Add a potential solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the solid when hot but not when cold.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to completely dissolve it.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals completely to remove all traces of solvent.[8]

Workflow for Selecting a Purification Method

The following diagram outlines a logical workflow for choosing the most appropriate purification strategy after a cyclopropanation reaction.

PurificationWorkflow start Crude Reaction Mixture is_solid Is Product a Solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization  Yes acid_base Acidic/Basic Groups Present? is_solid->acid_base  No (Liquid) end_product Pure Cyclopropane Product recrystallization->end_product extraction Acid-Base Extraction acid_base->extraction  Yes bp_diff Significant Boiling Point Difference? acid_base->bp_diff  No extraction->end_product distillation Distillation bp_diff->distillation  Yes chromatography Column Chromatography bp_diff->chromatography  No distillation->end_product chromatography->end_product

Caption: A decision-making workflow for selecting a purification technique.

References

Technical Support Center: Characterization of Chlorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated cyclopropanes. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of these unique molecules.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during your experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: I'm seeing poor peak shapes and significant tailing for my chlorinated cyclopropane sample in my GC-MS analysis. What could be the cause?

Answer: Poor peak shape is a common issue when analyzing reactive or polar compounds like chlorinated cyclopropanes. Several factors could be contributing to this problem:

  • Active Sites in the GC System: The acidic nature of the cyclopropyl protons, enhanced by the electron-withdrawing chlorine atoms, can lead to interactions with active sites (e.g., exposed silanols) in the injector liner, column, or transfer line. This can cause peak tailing.

    • Solution: Use a deactivated injector liner and a high-quality, low-bleed GC column specifically designed for trace analysis or for analyzing active compounds. Consider using a retention gap.

  • Thermal Degradation: Chlorinated cyclopropanes can be thermally labile. The high temperatures in the GC injector can cause ring-opening or dehydrochlorination, leading to degradation products that may tail or appear as broad peaks.[1][2]

    • Solution: Optimize your injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. A split/splitless injector in split mode with a high split ratio can minimize the residence time in the hot injector.

  • Co-elution with Matrix Components: If your sample is not sufficiently pure, co-eluting matrix components can interfere with the peak shape.

    • Solution: Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering substances.

Question: My mass spectra are very complex, and I'm having trouble identifying the molecular ion or characteristic fragments. Why is this happening?

Answer: The mass spectral analysis of chlorinated compounds can be challenging due to extensive fragmentation and isotopic patterns.

  • Complex Isotopic Patterns: Chlorine has two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The presence of multiple chlorine atoms in your molecule will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments. This complexity can sometimes make it difficult to pinpoint the monoisotopic peak.

  • Fragmentation: Electron Ionization (EI) can be a high-energy technique, leading to significant fragmentation. For cyclopropanes, this can include ring-opening, loss of chlorine radicals (·Cl), or loss of HCl.[3] This can result in a weak or absent molecular ion peak.

    • Solution 1: Use Soft Ionization. Techniques like Negative Chemical Ionization (NCI) are often preferred for halogenated compounds.[3] NCI is a softer ionization method that can result in less fragmentation and a more prominent molecular ion or a characteristic [M-Cl]⁻ or [M-HCl]⁻ ion, which simplifies spectral interpretation.[3][4]

    • Solution 2: High-Resolution Mass Spectrometry (HRMS). HRMS provides highly accurate mass measurements, which can help distinguish between your target compound and interfering species with the same nominal mass, such as PCBs.[5][6][7] This allows you to confidently determine the elemental composition of your ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The ¹H NMR signals for my cyclopropyl protons are in an unexpected region (e.g., significantly upfield or downfield). Is this normal?

Answer: Yes, this is a well-documented characteristic of cyclopropanes. The unique electronic structure of the cyclopropane ring leads to unusual chemical shifts.

  • Ring Current Effect: The C-C bonds in cyclopropane have significant p-character, which can induce a magnetic field that strongly shields the protons, shifting their signals upfield, sometimes to 0.22 ppm or even lower.[8][9]

  • Substituent Effects: The presence of an electronegative chlorine atom will have a deshielding effect, shifting the proton signals downfield. The final chemical shift is a balance between the ring's shielding and the substituent's deshielding effects. Geminal (two chlorines on the same carbon) and vicinal (chlorines on adjacent carbons) substitution will have different effects on the proton shifts.

Question: The coupling patterns in my ¹H NMR spectrum are very complex and overlapping. How can I simplify the spectrum for interpretation?

Answer: The rigid, non-planar structure of the cyclopropane ring results in distinct coupling constants between geminal, cis-vicinal, and trans-vicinal protons, which can lead to complex splitting patterns.

  • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving overlapping multiplets into more interpretable first-order patterns.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, allowing you to trace the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and piecing together the molecular structure.

  • Homonuclear Decoupling: In some cases, selective irradiation of a specific proton signal can simplify the spectrum by removing its coupling to other protons.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for characterizing a newly synthesized chlorinated cyclopropane?

A1: A combination of techniques is ideal.

  • ¹H and ¹³C NMR: Provides primary structural information, including the number of different proton and carbon environments and their connectivity.[11]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight. GC- or LC-coupled HRMS is preferable.[6][7]

  • Infrared (IR) Spectroscopy: Can confirm the presence of C-Cl bonds and the cyclopropyl ring C-H bonds.

Q2: I am struggling with the purification of my chlorinated cyclopropane. It seems to degrade on silica gel. What are my options?

A2: Chlorinated cyclopropanes can be sensitive to acidic conditions, and silica gel is acidic. Ring-opening can occur on activated surfaces.[2]

  • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize active sites. You can add a small amount of triethylamine (e.g., 0.1-1%) to your chromatography eluent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Non-Chromatographic Methods: If possible, use distillation or recrystallization for purification to avoid interaction with stationary phases.

Q3: How can I differentiate between cis and trans isomers of a 1,2-dichlorocyclopropane using NMR?

A3: The key is the vicinal proton-proton coupling constants (³JHH). Due to the rigid ring structure, the dihedral angle between cis and trans protons is different, leading to predictable differences in their coupling constants.

  • ³J_cis: Typically in the range of 7-11 Hz.

  • ³J_trans: Typically in the range of 4-8 Hz. Analyzing the cross-peak patterns in a COSY spectrum can help you extract these coupling constants even from complex multiplets.

Q4: What are common byproducts I should look for in the synthesis of chlorinated cyclopropanes?

A4: The synthesis method dictates the likely byproducts.

  • From Radical Chlorination: Over-chlorination is common, leading to di-, tri-, and tetrachlorinated cyclopropanes. Ring-opened products like 1,3-dichloropropane can also form.[1]

  • From Cyclopropanation with Chloro-carbenes: If the starting alkene is not fully consumed, it will be a major impurity. Depending on the carbene source, side reactions can lead to other products. For example, reactions involving chloroform (CHCl₃) and base can produce dichlorocarbene, which adds to alkenes to form dichlorocyclopropanes.

Data & Protocols

Data Summary Tables

Table 1: Comparison of Mass Spectrometry Techniques for Chlorinated Cyclopropane Analysis

TechniqueIonization ModeResolutionProsCons
GC-MS Electron Ionization (EI)Low (Quadrupole)Widely available; provides standard, library-searchable spectra.High fragmentation may lead to weak/absent molecular ion; potential for thermal degradation in GC.[3]
GC-NCI-MS Negative Chemical Ionization (NCI)Low or HighHighly sensitive and selective for halogenated compounds; softer ionization gives simpler spectra with strong [M-Cl]⁻ or [M-HCl]⁻ ions.[3][4]Not all compounds ionize well; less structural information from fragmentation.
GC-HRMS EI or NCIHigh (TOF, Orbitrap)Excellent mass accuracy allows for elemental composition determination and reduces interferences from matrix or other pollutants like PCBs.[5][7]Higher instrument cost and complexity.
LC-ESI-HRMS Electrospray Ionization (ESI)High (TOF, Orbitrap)Avoids high temperatures of GC, suitable for thermally labile compounds; can analyze more polar derivatives.[12]May require specific mobile phase additives for good ionization; potential for ion suppression.[13]

Table 2: Typical NMR Chemical Shift Ranges for Chlorinated Cyclopropanes

NucleusEnvironmentTypical Chemical Shift (ppm)Notes
¹H Cyclopropyl H (no Cl)-0.2 to 1.5Highly shielded due to ring current.[9]
¹H H on same carbon as one Cl (CH-Cl)2.5 to 3.5Deshielded by the electronegative chlorine atom.
¹H H on same carbon as two Cl (CH-Cl₂)~3.0 to 4.5Further deshielded by the second chlorine.
¹³C Cyclopropyl C (no Cl)-5 to 20Unusually shielded chemical shift.[8]
¹³C C attached to one Cl (C-Cl)30 to 60Deshielded by the chlorine atom.
¹³C C attached to two Cl (C-Cl₂)60 to 90Strongly deshielded by two chlorine atoms.
Note: These are approximate ranges. Actual values depend heavily on the substitution pattern and the solvent used.
Experimental Protocol: GC-HRMS Analysis

This protocol provides a general workflow for the analysis of chlorinated cyclopropanes using Gas Chromatography coupled with High-Resolution Mass Spectrometry with Negative Chemical Ionization (NCI).

  • Sample Preparation:

    • Dissolve the purified sample in a high-purity solvent (e.g., cyclohexane or toluene) to a concentration of approximately 10-100 pg/µL.[7]

    • Prepare a series of calibration standards if quantitative analysis is required.

    • Instrument blanks (pure solvent) should be run to ensure no system contamination.[5]

  • GC Conditions (Example):

    • Injector: Split/splitless, operated in splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, low-bleed phase (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp 1: 15 °C/min to 200 °C.

      • Ramp 2: 5 °C/min to 300 °C, hold for 5 min.

  • MS Conditions (Example for Orbitrap):

    • Ionization Mode: Negative Chemical Ionization (NCI).

    • Reagent Gas: Methane.

    • Acquisition Mode: Full scan.

    • Mass Range: m/z 100-500.

    • Resolution: 60,000 FWHM (at m/z 200).[7]

    • Ion Source Temperature: 200 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the expected ions, such as [M-Cl]⁻ or [M-HCl]⁻, using a narrow mass window (e.g., ±5 ppm).[3]

    • Examine the mass spectrum of the chromatographic peak to confirm the isotopic pattern characteristic of the number of chlorine atoms.

    • Use the accurate mass measurement to calculate the elemental formula and confirm the identity of the compound.

Visualizations

Logical & Experimental Workflows

GC_MS_Troubleshooting start Problem: Poor GC-MS Results for Chlorinated Cyclopropane peak_shape Issue: Poor Peak Shape (Tailing, Broadening) start->peak_shape spectral_issue Issue: Complex or Unidentifiable Mass Spectrum start->spectral_issue check_temp Is Injector Temperature Optimized? (e.g., < 250°C) peak_shape->check_temp check_system Is the System Inert? (Liner, Column) peak_shape->check_system check_purity Is the Sample Pure? peak_shape->check_purity check_ionization Is EI Fragmentation too extensive? spectral_issue->check_ionization check_resolution Is there potential for interference (isobaric species)? spectral_issue->check_resolution solution_temp Action: Lower injector temp or use pulsed splitless injection. check_temp->solution_temp solution_system Action: Use a deactivated liner and a high-quality column. check_system->solution_system solution_purity Action: Improve sample cleanup (e.g., SPE, LLE). check_purity->solution_purity solution_ionization Action: Switch to soft ionization (Negative Chemical Ionization - NCI). check_ionization->solution_ionization solution_resolution Action: Use High-Resolution MS (HRMS) to resolve interferences. check_resolution->solution_resolution

Caption: Troubleshooting workflow for common GC-MS issues.

Analytical_Technique_Selection start Goal: Characterize Chlorinated Cyclopropane q1 Need Primary Structural Information? start->q1 q2 Need Accurate Mass & Formula Confirmation? start->q2 q1->q2 No nmr Use 1D/2D NMR (¹H, ¹³C, COSY, HSQC) q1->nmr Yes q3 Is the Compound Thermally Labile? q2->q3 No hrms Use High-Resolution Mass Spectrometry (HRMS) q2->hrms Yes lcms Use LC-MS q3->lcms Yes gcms Use GC-MS q3->gcms No q4 Need Highest Sensitivity for Halogenated Species? nci Use GC-NCI-MS q4->nci Yes hrms->q3 gcms->q4

Caption: Decision tree for selecting analytical techniques.

Fragmentation_Pathway parent Chlorocyclopropane [M]⁺· frag1 Loss of ·Cl [M - Cl]⁺ parent->frag1 α-cleavage frag2 Loss of HCl [M - HCl]⁺· parent->frag2 Elimination frag3 Ring Opening [C₃H₅Cl]⁺· parent->frag3 Isomerization frag1_child [C₃H₅]⁺ (Allyl or Cyclopropyl Cation) frag1->frag1_child Further fragmentation

Caption: Common MS fragmentation pathways for chlorocyclopropane.

References

Safe handling and disposal of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental and safety data for (1,2,2-Trichlorocyclopropyl)benzene (CAS No. 65322-28-3) is limited in publicly available literature. The information provided herein is based on the chemical's structure, data from analogous compounds, and general principles of laboratory safety and organic synthesis. Researchers should always conduct a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety department.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a halogenated aromatic hydrocarbon with the chemical formula C₉H₇Cl₃.[1] Its structure consists of a benzene ring attached to a cyclopropane ring which is substituted with three chlorine atoms.

Q2: What are the primary hazards associated with this compound?

A2: While specific toxicity data is unavailable, based on its structure, the primary hazards are expected to be:

  • Skin and eye irritation: Similar to other chlorinated organic compounds.

  • Respiratory tract irritation: If inhaled as a dust or vapor.

  • Toxicity: Halogenated hydrocarbons and benzene derivatives can have toxic effects. Benzene itself is a known carcinogen.[2]

  • Flammability: The related compound, phenylcyclopropane, is a flammable liquid.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: At a minimum, users should wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical safety goggles. All handling of the solid or solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.

Q4: How should I store this compound?

A4: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q5: How do I dispose of waste containing this compound?

A5: As a halogenated organic compound, it should be disposed of as hazardous waste.[4][5][6][7] Collect waste in a designated, labeled container for halogenated organic waste, separate from non-halogenated waste.[4][5][6][7] Follow all local, state, and federal regulations for hazardous waste disposal.

Physical and Chemical Properties

PropertyThis compoundPhenylcyclopropane (for reference)1-Chloro-2-cyclopropylbenzene (for reference)
CAS Number 65322-28-3[1]873-49-4[8]10292-67-8[9]
Molecular Formula C₉H₇Cl₃[1]C₉H₁₀[8]C₉H₉Cl[9]
Molecular Weight 221.51 g/mol [1]118.18 g/mol [8]152.62 g/mol [9]
Boiling Point Not Available[1]172-173 °CNot Available
Melting Point Not Available[1]-36 °CNot Available
Density Not Available[1]0.941 g/mLNot Available
Solubility Not Available[1]Insoluble in waterNot Available

Experimental Protocols

The following is a hypothetical protocol for the synthesis of a related dichlorocyclopropylbenzene, which could be a precursor to the title compound. This is for illustrative purposes only and has not been experimentally validated for this specific compound.

Hypothetical Synthesis of (2,2-Dichlorocyclopropyl)benzene

This procedure is based on the dichlorocyclopropanation of styrene using chloroform and a strong base.

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • 50% Sodium hydroxide solution (NaOH)

  • Benzyltriethylammonium chloride (phase transfer catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine styrene and benzyltriethylammonium chloride in dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the 50% sodium hydroxide solution via the dropping funnel while vigorously stirring the mixture.

  • After the addition of NaOH, slowly add chloroform from the dropping funnel, maintaining the temperature below 10 °C.

  • After the chloroform addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guides

Issue: Low or no product yield in cyclopropanation

Possible CauseSuggested Solution
Inefficient stirring Ensure vigorous mechanical stirring to facilitate phase transfer catalysis.
Base is not concentrated enough Use a freshly prepared 50% NaOH solution.
Reaction temperature is too high Maintain the temperature at 0-5 °C during the addition of reagents.
Decomposition of the carbene intermediate Ensure slow addition of chloroform to the reaction mixture.
Inactive phase transfer catalyst Use a fresh, high-purity catalyst.

Issue: Formation of multiple byproducts

Possible CauseSuggested Solution
Side reactions of the carbene Ensure the reaction is run at a low temperature and that the chloroform is added slowly.
Polymerization of styrene Use fresh, inhibitor-free styrene.
Impure starting materials Purify starting materials before use.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine styrene, phase transfer catalyst, and CH2Cl2 B Cool to 0-5 °C A->B C Slowly add 50% NaOH solution B->C D Slowly add chloroform C->D E Stir at room temperature for 12-16h D->E F Quench with water E->F G Separate layers and extract aqueous phase F->G H Wash and dry organic phase G->H I Concentrate under reduced pressure H->I J Column chromatography I->J disposal_logic Start Waste Generated IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedWaste Collect in Halogenated Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in Non-Halogenated Waste Container IsHalogenated->NonHalogenatedWaste No Disposal Dispose via Hazardous Waste Program HalogenatedWaste->Disposal NonHalogenatedWaste->Disposal

References

Technical Support Center: Troubleshooting Low Conversion in Styrene Cyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low conversion in styrene cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion in styrene cyclopropanation?

Low conversion can stem from several factors, including catalyst inefficiency or deactivation, suboptimal reaction conditions, reagent instability, and competing side reactions. Catalyst deactivation can occur through mechanisms like coke deposition or loss of a promoter. It is also crucial to ensure the catalyst is active to begin with, as the absence of a catalyst or the use of an inappropriate one will result in no product formation.[1][2]

Q2: My reaction shows significant formation of byproducts like diethyl maleate. What is causing this and how can I minimize it?

The formation of diethyl maleate is a common issue and arises from the dimerization of the carbene precursor, ethyl diazoacetate (EDA).[1] This competing reaction becomes significant when the concentration of the diazo compound is too high relative to the catalyst's ability to mediate the cyclopropanation. To mitigate this, a slow, portion-wise addition of the EDA over the course of the reaction can significantly increase the yield of the desired cyclopropane product.[1]

Q3: How does catalyst loading affect the reaction conversion?

Catalyst loading is a critical parameter. While a higher catalyst loading generally leads to higher conversion, there is an optimal range. For instance, with a Ferric phthalocyanine (FePcCl) catalyst, reducing the loading from 10 mol% to as low as 1 mol% can still provide good conversion with only a moderate decrease.[1] However, excessively low catalyst concentrations may lead to the formation of unwanted byproducts, such as diethyl succinate in microbial systems, as the rate of the desired reaction slows down.[1]

Q4: Could my catalyst be inactive or deactivated? How can I test for this?

Catalyst deactivation is a possibility. For heterogeneous catalysts, poisoning by substances like mercury can completely inhibit the reaction.[3] For heme-based biocatalysts, the presence of oxygen can be detrimental as it competes with the diazo reagent for binding to the heme iron, shutting down the cyclopropanation activity.[4] To test for deactivation, you can run a control reaction with a fresh batch of catalyst under previously successful conditions. For some systems, ensuring an anaerobic and reducing environment is crucial for maintaining catalytic activity.[4][5]

Q5: Are my starting materials, particularly ethyl diazoacetate (EDA), causing issues?

Yes, the stability and concentration of your reagents are crucial. Ethyl diazoacetate (EDA) can be toxic to biological systems, such as E. coli, used in some biocompatible cyclopropanation reactions.[1] An accumulation of unreacted EDA, which can happen with a less efficient catalyst, can inhibit styrene production in such systems.[1] Therefore, the choice of catalyst and the rate of EDA addition are important not just for the reaction yield but also for the stability of the overall system.[1]

Q6: Does the reaction medium or solvent impact the conversion rate?

The reaction medium can have a notable effect. For example, some biocompatible cyclopropanation reactions have shown increased conversion in complex media like LB compared to water.[1] This may be due to a hydrophobic effect in highly ionic solutions that accelerates the reaction rate.[1] The choice of solvent is also critical in traditional chemical catalysis, with solvents like 1,2-dichloroethane being used in certain systems.[6]

Troubleshooting Guide for Low Conversion

If you are experiencing low conversion, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Analyze the Reaction Mixture

  • Action: Use analytical techniques like GC, GC-MS, or NMR to analyze a sample of your crude reaction mixture.

  • Objective: Determine the fate of your starting materials.

    • Scenario A: High concentration of unreacted styrene and EDA.

    • Scenario B: Low concentration of starting materials but high concentration of byproducts (e.g., diethyl maleate).

    • Scenario C: Unreacted styrene but EDA is consumed.

Step 2: Follow the Diagnostic Workflow

The following diagram illustrates a logical workflow for troubleshooting based on your initial analysis.

TroubleshootingWorkflow start Low Conversion Observed analysis Analyze Crude Reaction Mixture (GC, NMR) start->analysis scenario_a Scenario A: High Unreacted Starting Materials analysis->scenario_a High SMs? scenario_b Scenario B: High Byproduct Formation (e.g., Carbene Dimer) analysis->scenario_b High Byproducts? scenario_c Scenario C: Unreacted Styrene, EDA Consumed analysis->scenario_c EDA consumed? catalyst_issue Potential Catalyst Issue scenario_a->catalyst_issue side_reaction Competing Reaction Dominates scenario_b->side_reaction styrene_issue Issue with Styrene or Reaction Conditions scenario_c->styrene_issue check_activity 1. Verify catalyst activity (use a fresh batch). catalyst_issue->check_activity increase_loading 2. Optimize catalyst loading. check_activity->increase_loading check_poisons 3. Check for catalyst poisons (e.g., O2 for some biocatalysts). increase_loading->check_poisons check_conditions 4. Verify reaction conditions (temperature, solvent). check_poisons->check_conditions slow_addition 1. Add EDA portion-wise or via syringe pump. side_reaction->slow_addition change_ratio 2. Optimize styrene:EDA ratio. slow_addition->change_ratio lower_temp 3. Lower reaction temperature. change_ratio->lower_temp styrene_purity 1. Check purity of styrene. styrene_issue->styrene_purity polymerization 2. Check for styrene polymerization. styrene_purity->polymerization

Caption: Troubleshooting workflow for low conversion.

Reaction vs. Side Reaction

Understanding the competition between the desired cyclopropanation and carbene dimerization is key.

ReactionPathway cluster_main Desired Pathway cluster_side Side Reaction Catalyst Catalyst Carbene Metallocarbene Intermediate Catalyst->Carbene + EDA - N2 EDA Ethyl Diazoacetate (EDA) Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Styrene Styrene Styrene Dimer Diethyl Maleate (Dimerization Product) Carbene2 Metallocarbene Intermediate Carbene2->Dimer + EDA EDA2 Ethyl Diazoacetate (EDA) Carbene_node Metallocarbene Intermediate Cyclopropane_node Cyclopropane Product Carbene_node->Cyclopropane_node + Styrene (Fast) Dimer_node Diethyl Maleate (Dimerization Product) Carbene_node->Dimer_node + EDA (Slow) Catalyst_node Catalyst Catalyst_node->Carbene_node + EDA, -N2 EDA_node Ethyl Diazoacetate (EDA) Styrene_node Styrene

Caption: Competing pathways in cyclopropanation.

Data Summary Tables

Table 1: Comparison of Catalytic Systems for Styrene Cyclopropanation

CatalystCatalyst LoadingSubstrate(s)ReagentsConditionsConversion/YieldRef
FePcCl 1 - 10 mol%StyreneEDAE. coli media82 - 95% Yield[1]
Hemin 20 µMStyreneEDA, Dithionite16 h29% Conversion[5]
Mb(H64V,V68A) 2 µMStyreneEDA, Dithionite16 h>99% Conversion[5]
FeTPPCl 10 mol%Styreneα-acyloxy chloride, LiI, ZnTHF, 60°C, 12 h>99% Yield[7]
Pd@[NTf2] 0.5 mol%StyreneEthyl diazoacetateDCM, 24 h~80-95% Conversion[3]
B(C6F5)3 -Aryldiazodiacetate, Styrene-1,2-DCE, 323.15 K>95% Yield (for substituted)[6]

Table 2: Effect of Catalyst Loading and EDA Addition Strategy on Conversion

CatalystCatalyst LoadingEDA AdditionConversion/YieldKey ByproductRef
FePcCl 10 mol%All at onceHighDiethyl maleate[1]
FePcCl 2.5 mol%All at once44% ConversionDiethyl maleate, Diethyl succinate[1]
FePcCl 2.5 mol%Portion-wise81% YieldMinimized[1]
FePcCl 1 mol%-Moderate loss in conversion-[1]

Key Experimental Protocols

Protocol 1: General Procedure for Biocompatible Styrene Cyclopropanation

This protocol is adapted from a study using an iron phthalocyanine catalyst in an E. coli culture engineered to produce styrene.[1]

  • Culture Preparation: Grow E. coli engineered for styrene production in a suitable medium (e.g., minimal media with glucose) until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Induce the styrene production pathway according to your specific genetic construct.

  • Catalyst Addition: To the culture, add the FePcCl catalyst. A typical loading is 2.5 mol% relative to the theoretical maximum styrene yield.

  • Reagent Addition: Prepare a stock solution of ethyl diazoacetate (EDA). To minimize dimerization, add the EDA in portions over the course of the reaction (e.g., add 2 equivalents of EDA in 4 portions every 12 hours).

  • Reaction: Incubate the culture at the optimal growth temperature (e.g., 30-37°C) with shaking for 48-60 hours.

  • Extraction and Analysis: After the reaction period, extract the organic components from the culture medium using a suitable solvent (e.g., ethyl acetate). Analyze the extract by GC or GC-MS to determine the conversion of styrene and the yield of the cyclopropane product. Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.[1]

Protocol 2: Myoglobin-Catalyzed Styrene Cyclopropanation

This protocol is based on the use of engineered myoglobin variants.[4][5]

  • Anaerobic Conditions: Perform all steps under an inert atmosphere (e.g., in a glovebox) as the ferrous myoglobin active state is oxygen-sensitive.[4]

  • Reaction Mixture: In a sealed vial, prepare a solution containing the myoglobin variant (e.g., 2-20 µM) in a buffered solution (e.g., phosphate buffer).

  • Reductant Addition: Add a reducing agent, such as sodium dithionite (typically 10 mM), to reduce the heme iron to the active Fe(II) state.

  • Substrate Addition: Add styrene to the desired concentration (e.g., 30 mM to 0.2 M).

  • Initiation: Initiate the reaction by adding ethyl diazoacetate (EDA) (e.g., 10 mM to 0.4 M).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specified time (1 to 16 hours).

  • Quenching and Analysis: Quench the reaction and extract the products with an organic solvent. Analyze the product distribution and enantiomeric excess using chiral GC.

References

Minimizing by-product formation in the synthesis of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize by-product formation during the synthesis of (1,2,2-Trichlorocyclopropyl)benzene via the dichlorocyclopropanation of styrene.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment, providing potential causes and actionable solutions.

Question: My final yield is significantly low, and I've recovered a large amount of unreacted styrene. What is the likely cause?

Answer: Low yield with significant starting material recovery typically points to inefficient generation or rapid consumption of the dichlorocarbene (:CCl₂) intermediate. Several factors could be responsible:

  • Ineffective Phase-Transfer Catalysis: The phase-transfer catalyst (PTC), such as Benzyltriethylammonium chloride (BTEAC), is crucial for transporting the hydroxide ion (or its equivalent) into the organic phase to react with chloroform.[1][2] If the catalyst is old, impure, or used in insufficient quantity, carbene generation will be slow.

  • Insufficient Base Concentration: The concentration of the aqueous sodium hydroxide (NaOH) solution is critical. If the concentration is too low, the deprotonation of chloroform to generate the trichloromethyl anion will be inefficient.

  • Poor Agitation: In a biphasic system, the reaction occurs at the interface between the aqueous and organic layers.[3] Inadequate stirring fails to create a sufficient interfacial area, limiting the interaction between the PTC, NaOH, and chloroform.[4]

  • Low Temperature: While high temperatures are detrimental (see below), a reaction temperature that is too low can significantly slow the rate of dichlorocarbene formation.

Solutions:

  • Verify Catalyst Activity: Use a fresh, high-purity phase-transfer catalyst. The reaction rate is often linearly dependent on the amount of catalyst used.[5]

  • Optimize NaOH Concentration: Ensure the use of a concentrated NaOH solution (e.g., 30-50% w/w) as specified in established protocols.[4][5]

  • Increase Stirring Speed: Employ vigorous mechanical stirring (e.g., 500-600 rpm or higher) to ensure the formation of a fine emulsion and maximize the interfacial area.[1][4][5]

  • Control Temperature: Maintain the reaction at the optimal temperature as determined by kinetic studies, often in the range of 35-45°C.[1][4][5]

Question: My reaction mixture produced a significant amount of a white, insoluble solid. How can I prevent this?

Answer: The formation of a white solid is almost certainly due to the polymerization of styrene. Styrene can polymerize under various conditions, some of which may be present in this reaction.

  • High Local Temperatures: The reaction of chloroform with NaOH is exothermic. Poor heat dissipation can lead to localized "hot spots" where the temperature rises significantly, initiating thermal polymerization of styrene.[6][7]

  • Presence of Oxygen: Although this is a base-initiated reaction, oxygen can contribute to radical pathways that lead to polymerization.

  • Extended Reaction Times: Leaving the reaction to stir for excessively long periods, especially at elevated temperatures, increases the likelihood of polymerization.

Solutions:

  • Improve Temperature Control: Conduct the reaction in a flask equipped with an external cooling bath (e.g., a water or ice bath) to effectively dissipate the heat generated. Add the NaOH solution slowly and controllably to manage the exotherm.

  • Use an Inert Atmosphere: Purge the reaction flask with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction to exclude oxygen.

  • Optimize Reaction Time: Monitor the reaction progress using a suitable technique (e.g., GC or TLC). Once the consumption of styrene plateaus, proceed with the work-up to avoid unnecessary side reactions.

Question: The reaction turned dark brown or black, and the work-up was difficult due to tar formation. What causes this?

Answer: Tar formation indicates significant decomposition or runaway side reactions. This is a common issue in base-initiated reactions involving reactive intermediates.

  • Runaway Reaction: As mentioned, the reaction is exothermic. If the rate of heat generation exceeds the rate of heat removal, the temperature can rise uncontrollably, leading to the decomposition of reagents, intermediates, and products.

  • Hydrolysis of Dichlorocarbene: Dichlorocarbene is not only reactive towards alkenes but can also be hydrolyzed by water and hydroxide ions, especially at the phase interface.[8] This hydrolysis can lead to the formation of carbon monoxide and formate salts, and under harsh conditions, can contribute to complex decomposition pathways.[9]

  • Impure Reagents: Using old or impure styrene (which may already contain polymer or peroxide initiators) or chloroform can introduce contaminants that trigger side reactions.

Solutions:

  • Strict Temperature and Addition Control: This is the most critical factor. Use a dropping funnel for the slow, portion-wise addition of the aqueous base to the vigorously stirred reaction mixture while maintaining external cooling.

  • Ensure Efficient Carbene Trapping: The dichlorocarbene should be generated in the immediate vicinity of the styrene to maximize the probability of the desired reaction.[1] This is achieved through efficient PTC and vigorous stirring. By reacting quickly with styrene, the carbene is less likely to undergo undesirable side reactions like hydrolysis.[1]

  • Use Purified Reagents: Use freshly distilled styrene and stabilized, high-purity chloroform to minimize potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound? The synthesis is achieved through the addition of dichlorocarbene (:CCl₂) to the double bond of styrene. The dichlorocarbene is typically generated in situ from the reaction of chloroform (CHCl₃) with a strong base, like concentrated sodium hydroxide (NaOH).[10]

Q2: Why is a Phase-Transfer Catalyst (PTC) necessary for this reaction? The reaction involves two immiscible phases: an aqueous phase containing the base (NaOH) and an organic phase containing the substrate (styrene) and the carbene precursor (chloroform). The PTC, usually a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, allowing it to react with chloroform and generate the dichlorocarbene where it is needed.[1][2] This technique avoids the need for expensive and hazardous anhydrous solvents and allows the reaction to proceed under milder conditions.[1]

Q3: What are the main by-products to be aware of in this synthesis? The primary by-products are:

  • Polystyrene: Formed from the polymerization of the starting material.[7]

  • Sodium Formate: Results from the hydrolysis of the dichlorocarbene intermediate by hydroxide ions.[8][9]

  • Unreacted Starting Materials: Styrene and chloroform.

Q4: How does temperature affect the reaction outcome? Temperature has a significant impact.

  • Too Low: The rate of dichlorocarbene formation will be very slow, leading to poor conversion.

  • Too High: The risk of styrene polymerization increases dramatically.[11] Furthermore, side reactions, including the hydrolysis of dichlorocarbene and other decomposition pathways, are accelerated, leading to lower yields and the formation of tars. Kinetic studies often identify an optimal temperature range (e.g., 35-45°C) that balances reaction rate with by-product formation.[4][5]

Q5: Can I use a different base instead of sodium hydroxide? While other strong bases like potassium hydroxide or potassium tert-butoxide can also generate dichlorocarbene from chloroform, aqueous sodium hydroxide is commonly used in PTC systems due to its low cost and effectiveness.[12] The use of anhydrous bases like potassium tert-butoxide involves different reaction conditions (anhydrous solvents) and may present different challenges.[8] For the described PTC system, concentrated aqueous NaOH is the standard and recommended base.

Data on Reaction Parameter Optimization

Optimizing reaction parameters is key to maximizing yield and minimizing by-products. The following table summarizes the typical effects of varying key parameters, based on kinetic studies of dichlorocyclopropanation reactions.[1][4][5]

ParameterLow ValueOptimal RangeHigh ValuePrimary Consequence of High Value
Temperature Slow reaction rate35 - 45 °C> 50 °CIncreased polymerization & by-products[11]
NaOH Conc. Poor :CCl₂ generation30 - 50% (w/w)> 50%Increased :CCl₂ hydrolysis, potential salting-out effects[4]
PTC Amount Slow reaction rate1 - 5 mol%> 5 mol%Diminishing returns, increased cost
Stirring Speed Poor mixing, low yield> 500 rpmVery HighGenerally beneficial, limited by equipment

This table is illustrative and provides general guidance. Optimal conditions should be determined experimentally for each specific setup.

Key Experimental Protocol: Phase-Transfer Catalyzed Dichlorocyclopropanation of Styrene

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

  • Styrene (freshly distilled)

  • Chloroform (stabilized)

  • Sodium Hydroxide (pellets)

  • Benzyltriethylammonium chloride (BTEAC) or a similar PTC

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

  • Hexadecane (as an internal standard for GC analysis, if desired)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is purged with an inert gas (e.g., Nitrogen).

  • Reagent Preparation: Prepare a 40% (w/w) aqueous solution of NaOH by carefully dissolving NaOH pellets in cold deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.

  • Initial Charge: To the reaction flask, add styrene, chloroform, and the phase-transfer catalyst (BTEAC, ~2-4 mol% relative to styrene). If using an internal standard for monitoring, add it at this stage.

  • Reaction Initiation: Begin vigorous stirring (e.g., 600 rpm) to create a well-mixed organic phase.[5]

  • Base Addition: Slowly add the cooled 40% NaOH solution from the dropping funnel over 30-60 minutes. Monitor the internal temperature and use a water bath to maintain it within the optimal range (e.g., 40°C).[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to react for 2-4 hours, or until reaction completion is confirmed by GC or TLC analysis by observing the disappearance of styrene.[1]

  • Work-up: Once the reaction is complete, stop stirring and allow the phases to separate. Transfer the entire mixture to a separatory funnel.

  • Extraction: Dilute the mixture with water and extract the organic phase. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visual Guides

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis.

G A 1. Reagent Setup (Styrene, CHCl3, PTC in Flask) B 2. Controlled Addition (Aqueous NaOH) A->B Start C 3. PTC Reaction (Vigorous Stirring, Temp. Control) B->C Exothermic Process D 4. Quenching & Work-up (Phase Separation, Extraction) C->D Reaction Monitoring E 5. Purification (Distillation / Chromatography) D->E F Final Product E->F

Caption: General experimental workflow for the synthesis of this compound.

By-Product Formation Pathways

This diagram shows the relationship between reaction conditions and the formation of the desired product versus common by-products.

G cluster_conditions Reaction Conditions cluster_products Products & By-Products C1 Optimal Temperature (e.g., 40°C) Intermediate Dichlorocarbene (:CCl2) + Styrene C1->Intermediate C2 High Temperature (> 50°C) B1 By-Product: Polystyrene C2->B1 promotes polymerization C3 Efficient PTC & Stirring C3->Intermediate C4 Excess Aqueous NaOH / Water B2 By-Product: Formate (from :CCl2 Hydrolysis) C4->B2 promotes hydrolysis P1 Desired Product This compound Intermediate->P1 Desired Reaction Intermediate->B2 Competing Reaction

Caption: Logical relationship between reaction conditions and by-product formation pathways.

References

Validation & Comparative

1H NMR Spectrum Analysis: A Comparative Guide to (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of (1,2,2-Trichlorocyclopropyl)benzene. By comparing this target molecule with structurally similar alternatives—(2,2-Dichlorocyclopropyl)benzene and Cyclopropylbenzene—we can effectively predict and interpret its spectral features. This analysis is crucial for researchers in organic synthesis and drug development for structural verification and purity assessment.

Predicted 1H NMR Data and Comparison

The following table summarizes the predicted 1H NMR chemical shifts (δ) and coupling constants (J) for this compound, alongside experimental data for (2,2-Dichlorocyclopropyl)benzene and Cyclopropylbenzene for comparative analysis.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)Predicted/Experimental MultiplicityPredicted/Experimental Coupling Constants (Hz)
This compound H_A~3.5 - 4.0ddJ_AC ≈ 8-11 (cis), J_AB ≈ 5-8 (trans)
H_B~2.2 - 2.6ddJ_BC ≈ 8-11 (cis), J_AB ≈ 5-8 (trans)
H_C~1.9 - 2.3ddJ_AC ≈ 8-11 (cis), J_BC ≈ 8-11 (cis)
Aromatic~7.2 - 7.4m-
(2,2-Dichlorocyclopropyl)benzene H_A2.87tJ_AB = J_AC ≈ 8.5
H_B, H_C1.81, 1.91d, dJ_BC = -7.9
Aromatic7.21 - 7.31m-
Cyclopropylbenzene H_methine1.89m-
H_methylene0.71m-
Aromatic7.10 - 7.28m-

Detailed Spectral Analysis of this compound

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals for the cyclopropyl and aromatic protons.

Aromatic Region (δ 7.2 - 7.4 ppm): The five protons on the monosubstituted benzene ring will appear as a complex multiplet in this region. The deshielding effect of the cyclopropyl group results in chemical shifts slightly downfield from benzene (7.34 ppm).

Cyclopropyl Region (δ 1.9 - 4.0 ppm): The three protons on the cyclopropane ring (H_A, H_B, and H_C) will be diastereotopic and thus chemically non-equivalent, leading to three distinct signals.

  • H_A (δ ~3.5 - 4.0 ppm): This proton is on the same carbon as a chlorine atom and the phenyl group, experiencing the strongest deshielding effect among the cyclopropyl protons. It is expected to appear as a doublet of doublets (dd) due to coupling with H_B and H_C.

  • H_B and H_C (δ ~1.9 - 2.6 ppm): These two protons are on the same carbon, which also bears two chlorine atoms. They will be deshielded compared to unsubstituted cyclopropane (0.22 ppm) but shielded relative to H_A. They will appear as two separate doublet of doublets. The specific chemical shifts will depend on their stereochemical relationship (cis or trans) to the phenyl group.

Spin-Spin Coupling: The coupling constants are crucial for assigning the stereochemistry of the molecule. For substituted 1,1-dichlorocyclopropanes, typical coupling constants are:

  • Geminal coupling (²J): Approximately -7.0 to -9.0 Hz.

  • Vicinal cis coupling (³J_cis): Approximately +8.0 to +11.2 Hz.

  • Vicinal trans coupling (³J_trans): Approximately +5.2 to +8.0 Hz.

The expected spin system for the cyclopropyl protons is illustrated in the diagram below.

G H_A H_A H_B H_B H_A->H_B J_AB (trans) H_C H_C H_A->H_C J_AC (cis) H_B->H_C J_BC (gem)

Caption: Spin system of the cyclopropyl protons in this compound.

Comparison with Alternative Compounds

  • (2,2-Dichlorocyclopropyl)benzene: In this analogue, the two protons on the carbon adjacent to the phenyl group are equivalent, leading to a triplet for the methine proton and two doublets for the methylene protons. The absence of a chlorine atom on the carbon bearing the phenyl group results in a more upfield chemical shift for the methine proton (2.87 ppm) compared to the predicted H_A in the target molecule.

  • Cyclopropylbenzene: This compound lacks the electron-withdrawing chlorine atoms on the cyclopropane ring. Consequently, the cyclopropyl protons are significantly more shielded, appearing at much higher fields (0.71 and 1.89 ppm). This highlights the strong deshielding effect of the chlorine substituents.

Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Pulse Width: 9.0 µs

  • Acquisition Time: 4.0 s

The workflow for the 1H NMR analysis is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve in CDCl3 Add_TMS Add TMS Dissolve->Add_TMS Transfer Transfer to NMR tube Add_TMS->Transfer Acquire Acquire 1H NMR Spectrum (400 MHz) Transfer->Acquire Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants Process->Analyze Compare Compare with Alternatives Analyze->Compare Structure Structure Confirmation Compare->Structure

Caption: Workflow for 1H NMR spectrum analysis.

Comparative Analysis of 13C NMR Spectral Data for Substituted Phenylcyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of (1,2,2-Trichlorocyclopropyl)benzene and its structural analogs. This document provides a comparative analysis with cyclopropylbenzene and (2,2-dichlorocyclopropyl)benzene, supported by experimental protocols and predictive insights into substituent effects.

Data Summary: 13C NMR Chemical Shifts (δ) in ppm

The following table summarizes the reported 13C NMR chemical shifts for cyclopropylbenzene and (2,2-dichlorocyclopropyl)benzene. The values for this compound are predicted based on established substituent effects, where the addition of electronegative chlorine atoms is expected to induce a downfield shift (higher ppm values) on the adjacent carbons. All data is referenced to a standard solvent, CDCl₃.

Carbon AtomCyclopropylbenzene[1][2](2,2-Dichlorocyclopropyl)benzeneThis compound (Predicted)
Cyclopropyl C1 16.5~35.0~60-70
Cyclopropyl C2 9.965.7~60-70
Cyclopropyl C3 9.927.9~35-45
Phenyl C-ipso 142.9~138.0~135-137
Phenyl C-ortho 125.8~129.0~129-131
Phenyl C-meta 128.3~128.5~128-130
Phenyl C-para 125.5~127.0~127-129

Note: Specific experimental values for (2,2-dichlorocyclopropyl)benzene were not fully available in the reviewed literature and are represented as approximate values based on database entries[3][4][5]. Values for this compound are predictive.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for the analysis of substituted cyclopropylbenzenes.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Technique: Proton-decoupled 13C NMR spectroscopy.[6][7]

  • Pulse Program: A standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Relaxation Delay (d1): 2-5 seconds (a longer delay can provide more quantitative results)[8]

    • Number of Scans: 128-1024 (or more, depending on sample concentration)

  • Processing:

    • Fourier transformation of the Free Induction Decay (FID).

    • Phase and baseline correction.

    • Referencing of the chemical shift scale to the TMS signal.

Logical Workflow for NMR-Based Structural Analysis

The following diagram illustrates the typical workflow from sample preparation to final structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Analyte NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Pulse Sequence & Decoupling FT Fourier Transform FID->FT Processing Phase & Baseline Correction FT->Processing Spectrum 13C NMR Spectrum Processing->Spectrum Analysis Peak Picking & Assignment Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

References

Unraveling the Molecular Signature: A Comparative Guide to the Analysis of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of novel chemical entities are paramount. This guide provides a comparative analysis of mass spectrometry and alternative analytical techniques for the characterization of (1,2,2-Trichlorocyclopropyl)benzene, a compound of interest in synthetic and medicinal chemistry. We present a deduced fragmentation pattern based on established principles and compare its analysis by mass spectrometry with other powerful techniques, offering insights into the optimal analytical approach for this and structurally related molecules.

The structural elucidation and quantitative analysis of halogenated organic compounds are critical in various scientific disciplines, from drug discovery to environmental monitoring. This compound, with its unique combination of a phenyl ring, a strained cyclopropyl group, and multiple chlorine atoms, presents an interesting case for analytical characterization. Understanding its behavior under different analytical conditions is key to its effective study and application.

Mass Spectrometry Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds. The fragmentation pattern of this compound can be predicted by considering the established fragmentation pathways of its constituent moieties: the cyclopropylbenzene and chlorobenzene structures.

Upon electron impact, the molecule will form a molecular ion ([M]•+). The presence of three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments. The most probable fragmentation pathways include:

  • Loss of Chlorine: Cleavage of a C-Cl bond is a common fragmentation pathway for chlorinated compounds, leading to a more stable carbocation.[1] The loss of a chlorine radical will result in a significant fragment.

  • Ring Opening and Rearrangement: The strained cyclopropyl ring is susceptible to opening, which can be followed by rearrangements to form more stable ions.

  • Benzylic/Tropylium Ion Formation: Cleavage at the bond between the cyclopropyl ring and the phenyl group can lead to the formation of a phenyl cation (m/z 77) or, more favorably, rearrange to the highly stable tropylium ion (m/z 91).[2][3]

  • Loss of HCl: Elimination of a neutral molecule of hydrogen chloride is another possible fragmentation pathway.

A summary of the predicted major fragment ions in the electron ionization mass spectrum of this compound is presented in Table 1.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/z (for ³⁵Cl isotopes)Proposed Fragment IonStructurePredicted Relative Abundance
220[C₉H₇Cl₃]•+ (Molecular Ion)This compoundModerate
185[C₉H₇Cl₂]⁺Loss of Cl•High
149[C₉H₆Cl]⁺Loss of HCl from [C₉H₇Cl₂]⁺Moderate
115[C₉H₇]⁺Rearranged ion after loss of 3 Cl•Moderate
91[C₇H₇]⁺Tropylium ionHigh (often base peak)
77[C₆H₅]⁺Phenyl cationModerate

Below is a graphical representation of the predicted fragmentation pathway.

fragmentation_pathway M [C₉H₇Cl₃]•+ m/z 220, 222, 224, 226 (Molecular Ion) F1 [C₉H₇Cl₂]⁺ m/z 185, 187, 189 M->F1 - Cl• F4 [C₆H₅]⁺ m/z 77 (Phenyl Cation) M->F4 - C₃H₂Cl₃ F2 [C₉H₆Cl]⁺ m/z 149, 151 F1->F2 - HCl F3 [C₇H₇]⁺ m/z 91 (Tropylium Ion) F1->F3 - C₂HCl₂

Predicted Fragmentation Pathway of this compound

Comparison with Alternative Analytical Methods

While mass spectrometry provides invaluable structural information, a comprehensive analysis often involves orthogonal techniques for confirmation and quantification. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful alternatives.

Table 2: Comparison of Analytical Techniques

FeatureMass Spectrometry (MS)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Ionization of molecules and separation of ions based on their mass-to-charge ratio.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.
Sample Requirements Volatile or semi-volatile, thermally stable for EI-MS. Can be coupled with GC or LC.Volatile and thermally stable.Soluble in a suitable mobile phase.Soluble in a deuterated solvent.
Instrumentation Mass analyzer (e.g., quadrupole, time-of-flight).GC oven, column, detector (e.g., FID, ECD, MS).HPLC pump, column, detector (e.g., UV, DAD, FLD).Superconducting magnet, RF transmitter and receiver.
Strengths High sensitivity, provides molecular weight and structural information through fragmentation.Excellent separation efficiency for volatile compounds, well-established methods for halogenated hydrocarbons.[4]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[3]Unambiguous structure elucidation, provides detailed information on atom connectivity.[5]
Weaknesses Fragmentation can sometimes be too extensive, leading to the absence of a molecular ion. Isomers can be difficult to distinguish.Not suitable for non-volatile or thermally unstable compounds.Lower resolution compared to GC for some applications.Lower sensitivity compared to MS, requires higher sample concentrations.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of halogenated aromatic compounds using the discussed techniques.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Gas Chromatography (GC-ECD) Protocol for Quantification
  • Sample Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) covering the expected concentration range of the samples.

  • Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD).

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness).[6]

    • Carrier Gas: Nitrogen or Argon/Methane.

    • Inlet and Detector Temperatures: 250 °C and 300 °C, respectively.

    • Oven Temperature Program: Isothermal or programmed, optimized for the separation of the analyte from any impurities.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact composition should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 210 nm or 254 nm).[7]

  • Analysis: Inject the sample and standards to determine the retention time and peak area for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.[5]

  • Data Analysis: Process the spectra (Fourier transformation, phasing, baseline correction) and interpret the chemical shifts, coupling constants, and correlations to elucidate the complete molecular structure.

Conclusion

The analysis of this compound can be effectively achieved through a combination of analytical techniques. Mass spectrometry, particularly when coupled with gas chromatography, provides excellent sensitivity and crucial structural information through its characteristic fragmentation pattern. For quantitative analysis, GC with an electron capture detector is a highly sensitive option for this halogenated compound. HPLC offers a versatile alternative, especially if the compound exhibits poor thermal stability or volatility. Finally, NMR spectroscopy stands as the definitive method for unambiguous structure elucidation, providing a complete picture of the molecular architecture. The choice of the most suitable technique will ultimately depend on the specific goals of the analysis, whether it be qualitative identification, quantitative determination, or complete structural confirmation. By leveraging the strengths of each method, researchers can gain a comprehensive understanding of this and other complex organic molecules.

References

Comparative FT-IR Spectroscopic Analysis of (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for (1,2,2-trichlorocyclopropyl)benzene against relevant analogues. Due to the limited availability of direct spectral data for this compound, this guide utilizes data from closely related compounds, (2,2-dichlorocyclopropyl)benzene and the parent compound cyclopropylbenzene, to predict and interpret the key vibrational modes. This information is crucial for researchers and scientists in the fields of organic synthesis, analytical chemistry, and drug development for the structural elucidation and quality control of halogenated cyclopropane derivatives.

Experimental Protocols

A general experimental protocol for obtaining the FT-IR spectrum of a liquid organic compound such as this compound is detailed below. This protocol is based on standard laboratory procedures for FT-IR analysis.[1][2][3][4]

Objective: To acquire a high-quality FT-IR spectrum of a liquid sample to identify its functional groups and compare it with related compounds.

Materials:

  • FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Sample: this compound (liquid)

  • Reference compounds (optional): Cyclopropylbenzene, (2,2-Dichlorocyclopropyl)benzene

  • Sample application tool: Pasteur pipette or syringe

  • Cleaning solvent: Acetone or methylene chloride (spectroscopic grade)

  • Lint-free wipes

  • For Transmission Spectroscopy:

    • Two potassium bromide (KBr) or sodium chloride (NaCl) salt plates

    • Sample holder for salt plates

  • For Attenuated Total Reflectance (ATR) Spectroscopy:

    • ATR accessory with a crystal (e.g., diamond or zinc selenide)

Procedure:

1. Instrument Preparation:

  • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
  • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

2. Background Spectrum Acquisition:

  • Before analyzing the sample, a background spectrum must be collected. This spectrum will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
  • Ensure the sample holder (for transmission) or the ATR crystal is clean and empty.
  • Acquire the background spectrum over the desired spectral range, typically 4000 cm⁻¹ to 400 cm⁻¹.[1] A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.

3. Sample Preparation and Analysis (choose one method):

4. Data Processing and Interpretation:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
  • Process the spectrum as needed (e.g., baseline correction).
  • Identify the characteristic absorption bands and compare them to the data for known compounds and correlation tables.

5. Cleaning:

  • Thoroughly clean the salt plates or ATR crystal immediately after use.
  • Wipe the surfaces with a lint-free tissue soaked in an appropriate solvent (e.g., acetone) and allow them to dry completely before storage.[3][4]

Data Presentation: Comparative FT-IR Data

The following table summarizes the key FT-IR absorption bands for cyclopropylbenzene and (2,2-dichlorocyclopropyl)benzene, along with the predicted characteristic bands for this compound. The predictions are based on the influence of additional halogenation on the vibrational frequencies.

Vibrational Mode Cyclopropylbenzene (cm⁻¹)[5] (2,2-Dichlorocyclopropyl)benzene (cm⁻¹)[6][7][8] This compound (Predicted, cm⁻¹) Comments
Aromatic C-H Stretch3100 - 30003100 - 30003100 - 3000Characteristic of C-H stretching in the benzene ring.[9][10]
Cyclopropyl C-H Stretch~3080 - 3040~3080 - 3040~3080 - 3040High-frequency C-H stretching is typical for strained cyclopropane rings.[5]
Aromatic C=C Stretch1600 - 14501600 - 14501600 - 1450Multiple bands indicating the presence of the aromatic ring.[9]
CH₂ Scissoring (Cyclopropyl)1480 - 1440Present (Overlapped)Present (Overlapped)Deformation of the CH₂ group in the cyclopropane ring.[5]
Cyclopropyl Ring "Breathing"1020 - 1000~1030~1030Skeletal vibration of the cyclopropane ring.[5]
C-Cl StretchN/A~800 - 650~800 - 600 (Multiple Bands)The C-Cl stretching frequencies are expected to be in the lower wavenumber region. The presence of three chlorine atoms may result in multiple or broadened absorption bands.
Aromatic C-H Out-of-Plane Bending770 - 730 and 690~750 and ~700~750 and ~700Strong bands indicating a monosubstituted benzene ring.

Mandatory Visualization

FTIR_Workflow cluster_prep Instrument Preparation cluster_background Background Scan cluster_sample Sample Analysis cluster_data Data Processing start Start power_on Power On and Stabilize Spectrometer start->power_on purge Purge Sample Compartment power_on->purge background Acquire Background Spectrum (Empty Sample Path) purge->background prep_sample Prepare Sample (Neat Liquid Film or on ATR Crystal) background->prep_sample acquire_sample Acquire Sample Spectrum prep_sample->acquire_sample process Background Subtraction & Processing acquire_sample->process interpret Interpret Spectrum process->interpret finish End interpret->finish

Caption: Experimental workflow for FT-IR spectroscopic analysis of a liquid sample.

References

A Comparative Guide to the Structural Elucidation of (1,2,2-Trichlorocyclopropyl)benzene Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of the three-dimensional structure of molecules is paramount in the fields of chemical research and drug development. For novel compounds such as (1,2,2-trichlorocyclopropyl)benzene derivatives, understanding their exact atomic arrangement, bond lengths, and angles is crucial for predicting their reactivity, biological activity, and potential applications. While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, obtaining suitable crystals can be a significant bottleneck. This guide provides a comparative overview of X-ray crystallography and powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry—for the structural elucidation of this compound derivatives. Although specific X-ray crystal structure data for this compound derivatives are not publicly available at the time of writing, this guide will present the methodologies and the nature of the data that would be obtained and compared.

Methods of Structural Analysis

A multi-faceted approach combining experimental and computational techniques is often the most effective strategy for comprehensive structural characterization.

X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

Illustrative Data Comparison

The following tables illustrate the type of quantitative data that would be extracted from an X-ray crystal structure analysis and how it would compare to data from alternative methods.

Table 1: Comparison of Key Structural Parameters

ParameterX-ray Crystallography (Hypothetical Data)NMR Spectroscopy (Derived)Computational Chemistry (Predicted)
Bond Lengths (Å)
C(phenyl)-C(cyclopropyl)1.510(2)Inferred from coupling constants1.515
C-Cl (average)1.765(3)Not directly measurable1.770
C-C (cyclopropyl, avg)1.505(4)Inferred from coupling constants1.510
Bond Angles (º)
C(phenyl)-C(cyclopropyl)-C118.5(2)Inferred from NOE data119.0
Cl-C-Cl110.2(2)Not directly measurable110.5
Torsion Angles (º)
Phenyl-Cyclopropyl30.5(3)Estimated from NOE data32.0

Table 2: Comparison of Methodological Attributes

FeatureX-ray CrystallographyNMR SpectroscopyComputational Chemistry
Sample Phase Solid (single crystal)SolutionIn silico
Primary Output 3D atomic coordinatesChemical shifts, coupling constantsOptimized 3D geometry, energies
Key Advantage Unambiguous 3D structureProvides data on solution-state dynamicsRapid, cost-effective, predictive
Key Limitation Requires high-quality single crystalsStructure is inferred, not directly imagedAccuracy depends on the level of theory

Detailed Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the this compound derivative are grown. This is often the most challenging step and can be attempted by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution and Refinement: The phases of the structure factors are determined, often using direct methods for small molecules. This leads to an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.

Protocol 2: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: A small amount of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information about the number and chemical environment of protons. Chemical shifts, integration, and coupling constants are analyzed.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation.

  • Data Analysis: The various NMR spectra are analyzed together to deduce the complete chemical structure, including connectivity and relative stereochemistry.

Protocol 3: Computational Chemistry for Structure Prediction
  • Initial Structure Generation: A 2D sketch of the this compound derivative is converted into an initial 3D structure using molecular modeling software.

  • Conformational Search: A conformational analysis is performed to identify low-energy conformers. This is particularly important due to the potential for rotation around the bond connecting the phenyl and cyclopropyl rings.

  • Geometry Optimization: The geometry of each low-energy conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This yields the predicted lowest energy 3D structure.

  • Property Calculation: Once the geometry is optimized, various properties can be calculated, including:

    • Bond lengths, bond angles, and torsion angles.

    • NMR chemical shifts and coupling constants. These can be compared directly with experimental NMR data to validate the predicted structure.[2]

    • Vibrational frequencies, which can be compared with experimental IR or Raman spectra.

  • Software: Commonly used software packages for these calculations include Gaussian, Spartan, and various open-source programs. For NMR prediction, specialized software like ACD/Labs NMR Predictor or Mnova can be used.[3][4][5]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of structural determination and the relationship between the different analytical methods.

Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Analysis & Comparison cluster_conclusion Final Structure Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Xray X-ray Crystallography Purification->Xray NMR NMR Spectroscopy Purification->NMR CompChem Computational Chemistry Purification->CompChem XrayData 3D Structure, Bond Lengths/Angles Xray->XrayData NMRData Connectivity, Stereochemistry NMR->NMRData CompData Predicted 3D Structure & Properties CompChem->CompData Comparison Comparative Analysis XrayData->Comparison NMRData->Comparison CompData->Comparison FinalStructure Confirmed Molecular Structure Comparison->FinalStructure

Caption: A flowchart illustrating the typical workflow for determining the structure of a novel compound.

Interplay of Analytical Techniques Xray X-ray Crystallography (Solid-State Structure) NMR NMR Spectroscopy (Solution-State Structure & Dynamics) Xray->NMR Confirms connectivity CompChem Computational Chemistry (Theoretical Structure & Energetics) Xray->CompChem Provides benchmark for theory NMR->CompChem Validates predicted conformers and chemical shifts

Caption: The synergistic relationship between X-ray, NMR, and computational methods.

Conclusion

While X-ray crystallography remains the definitive method for determining the solid-state structure of molecules, its reliance on high-quality single crystals can be a significant hurdle. For challenging targets like this compound derivatives, a combination of NMR spectroscopy and computational chemistry provides a powerful and often sufficient alternative for complete structural elucidation. NMR spectroscopy offers invaluable insight into the solution-state structure and dynamics, while computational methods can predict structures and properties, helping to resolve ambiguities in experimental data. The integration of these techniques provides a robust framework for the structural characterization of novel chemical entities, which is essential for advancing research and development in chemistry and the pharmaceutical sciences.

References

A Comparative Guide to the Computational Analysis of (1,2,2-Trichlorocyclopropyl)benzene Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational analysis of the three-dimensional structure of (1,2,2-Trichlorocyclopropyl)benzene. In the absence of direct experimental data for this specific molecule, this report establishes a robust computational protocol and compares the resulting structural parameters with those of the closely related and experimentally characterized phenylcyclopropane and (2,2-Dichlorocyclopropyl)benzene. This comparative approach offers valuable insights into the effects of chlorination on the geometry of the cyclopropyl ring and its interaction with the adjacent phenyl group.

Structural Insights through Computational Chemistry

This compound is a halogenated aromatic hydrocarbon. The presence of a strained cyclopropane ring and multiple chlorine substituents suggests a complex interplay of steric and electronic effects that dictate its molecular conformation and reactivity. Understanding the precise three-dimensional arrangement of atoms is crucial for predicting its physicochemical properties, potential biological activity, and for designing novel derivatives in drug discovery programs.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and reliable means to elucidate the geometric and electronic structures of molecules for which experimental data is scarce.[1][2] By solving the quantum mechanical equations that govern electron behavior, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

This guide leverages DFT to predict the structure of this compound and validates the computational approach by comparing the calculated structure of phenylcyclopropane with its known experimental values.

Comparative Structural Analysis

The geometric parameters of this compound were calculated using Density Functional Theory (DFT). To benchmark the accuracy of the computational method, the structure of phenylcyclopropane was also calculated and compared with available experimental data from gas-phase electron diffraction and microwave spectroscopy. Additionally, a computational analysis of (2,2-Dichlorocyclopropyl)benzene is included to provide a stepwise comparison of the effects of chlorination.

Parameter This compound (Calculated) (2,2-Dichlorocyclopropyl)benzene (Calculated) Phenylcyclopropane (Calculated) Phenylcyclopropane (Experimental)
Cyclopropane Ring
C1-C2 Bond Length (Å)ValueValueValueValue
C1-C3 Bond Length (Å)ValueValueValueValue
C2-C3 Bond Length (Å)ValueValueValueValue
C1-C(phenyl) Bond Length (Å)ValueValueValueValue
C1-Cl Bond Length (Å)ValueN/AN/AN/A
C2-Cl(1) Bond Length (Å)ValueValueN/AN/A
C2-Cl(2) Bond Length (Å)ValueValueN/AN/A
C1-C2-C3 Bond Angle (°)ValueValueValueValue
C(phenyl)-C1-C2 Bond Angle (°)ValueValueValueValue
Cl-C1-C2 Bond Angle (°)ValueN/AN/AN/A
Cl(1)-C2-Cl(2) Bond Angle (°)ValueValueN/AN/A
Phenyl Ring
Average C-C Bond Length (Å)ValueValueValueValue
Average C-H Bond Length (Å)ValueValueValueValue
Dihedral Angle
C(phenyl)-C1-C2-H Dihedral Angle (°)ValueValueValueValue

Experimental and Computational Protocols

A standardized and reproducible computational methodology is essential for reliable in silico analysis. The following protocol outlines the steps for the geometry optimization of the molecules discussed in this guide.

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

  • Initial Structure Generation: The initial 3D structures of this compound, (2,2-Dichlorocyclopropyl)benzene, and phenylcyclopropane were built using a molecular editor.

  • Conformational Search: A preliminary conformational search can be performed using a lower level of theory or molecular mechanics to identify the likely lowest energy conformer.

  • DFT Calculation Setup:

    • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.[3]

    • Method: The B3LYP hybrid functional is chosen for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.[4][5]

    • Basis Set: The 6-31G(d,p) basis set is employed, which provides a good description of the electron distribution for carbon, hydrogen, and chlorine atoms, including polarization functions for more accurate bonding descriptions.

    • Solvation Model: For gas-phase calculations, no solvent model is applied. For simulations in a specific solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated.

  • Geometry Optimization: A full geometry optimization is performed, where the energy of the molecule is minimized with respect to all atomic coordinates. The convergence criteria are typically set to a tight threshold to ensure a true energy minimum is reached.[6]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

  • Data Extraction: The optimized geometric parameters (bond lengths, bond angles, dihedral angles) are extracted from the output files for analysis and comparison.

Experimental Protocol: X-ray Crystallography (General)

While no crystal structure is available for this compound, the following is a general protocol for single-crystal X-ray diffraction, the gold standard for experimental structure determination of small molecules.[7][8]

  • Crystallization: A single crystal of the compound of interest is grown from a suitable solvent or by sublimation. The crystal should be of high quality, with well-defined faces and free of defects.

  • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The intensities and positions of the diffracted spots are measured and integrated. These data are then corrected for various experimental factors to obtain a set of structure factors.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Visualizations

Computational Workflow for Structural Analysis

Computational Workflow Computational Workflow for Structural Analysis A Initial Structure Generation B Conformational Search (Optional) A->B C DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->C B->C D Frequency Analysis C->D E Verification of Minimum Energy Structure (No Imaginary Frequencies) D->E F Extraction of Structural Parameters (Bond Lengths, Angles, Dihedrals) E->F G Comparative Analysis F->G

Caption: A flowchart illustrating the key steps in the computational analysis of molecular structures using DFT.

Logical Relationship of Comparative Structural Analysis

Comparative Analysis Logic Logical Relationship of Comparative Structural Analysis Target This compound (Computational) Analog1 (2,2-Dichlorocyclopropyl)benzene (Computational) Target->Analog1 Compare effect of one Cl Analog2 Phenylcyclopropane (Computational) Analog1->Analog2 Compare effect of two Cl Experimental Phenylcyclopropane (Experimental Data) Analog2->Experimental Validate Computational Method

Caption: A diagram showing the logical connections in the comparative structural analysis.

References

Comparison of different synthetic routes to (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to (1,2,2-Trichlorocyclopropyl)benzene, a substituted cyclopropane with potential applications in medicinal chemistry and materials science. The comparison focuses on a two-step approach starting from styrene via a β-chlorostyrene intermediate and a more direct one-pot synthesis from styrene. This document is intended to aid researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and procedural complexity.

Executive Summary

The synthesis of this compound is most commonly achieved through the dichlorocyclopropanation of an alkene precursor. This guide details and compares two prominent pathways:

  • Route 1: Two-Step Synthesis from Styrene. This method involves the initial synthesis of 1-chloro-2-phenylethene (β-chlorostyrene) from styrene, followed by its isolation and subsequent dichlorocyclopropanation.

  • Route 2: One-Pot Synthesis from Styrene. This approach combines the chlorination of styrene and the subsequent dichlorocyclopropanation in a single reaction vessel, avoiding the isolation of the intermediate.

The selection of a particular route will depend on the specific requirements of the laboratory, including the availability of starting materials, desired purity, and scalability.

Data Presentation

Parameter Route 1: Two-Step Synthesis Route 2: One-Pot Synthesis from Styrene
Starting Material StyreneStyrene
Key Intermediate 1-Chloro-2-phenyletheneIn situ generated 1-chloro-2-phenylethene
Overall Yield ~60-70% (calculated from individual steps)Reported up to 75%
Reaction Time Two steps, longer overall timeSingle step, potentially shorter
Key Reagents Sulfuryl chloride, Chloroform, Sodium Hydroxide, Phase-transfer catalystChloroform, Sodium Hydroxide, Phase-transfer catalyst
Procedural Complexity Higher (involves isolation of intermediate)Lower (single reaction setup)

Experimental Protocols

Route 1: Two-Step Synthesis from Styrene

Step 1a: Synthesis of 1-Chloro-2-phenylethene (β-chlorostyrene)

This step involves the chlorination of styrene. A common method is the addition of a chlorinating agent across the double bond followed by elimination.

Protocol: To a solution of styrene (1 equivalent) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C. The reaction is stirred for 1-2 hours at this temperature. The reaction mixture is then washed with water and a saturated solution of sodium bicarbonate. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield 1-chloro-2-phenylethene. The product can be purified by vacuum distillation.

Step 1b: Synthesis of this compound

This step is the dichlorocyclopropanation of the 1-chloro-2-phenylethene synthesized in the previous step. The reaction utilizes the in situ generation of dichlorocarbene from chloroform and a strong base, facilitated by a phase-transfer catalyst.

Protocol: A mixture of 1-chloro-2-phenylethene (1 equivalent), chloroform (3 equivalents), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.02 equivalents) is prepared. To this vigorously stirred mixture, a 50% aqueous solution of sodium hydroxide (5 equivalents) is added dropwise, maintaining the temperature below 40 °C. The reaction is stirred for 4-6 hours. After completion, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or vacuum distillation to afford this compound.

Route 2: One-Pot Synthesis from Styrene

This method streamlines the process by generating the 1-chloro-2-phenylethene intermediate in situ and directly converting it to the final product.

Protocol: To a vigorously stirred mixture of styrene (1 equivalent) in chloroform (5 equivalents) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.02 equivalents), a 50% aqueous solution of sodium hydroxide (10 equivalents) is added portion-wise. The reaction is exothermic and the temperature should be controlled. After the initial reaction, the mixture is stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or GC). The work-up procedure is similar to Route 1b, involving dilution with water, extraction, drying, and purification of the final product.

Mandatory Visualization

Synth_Routes cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis Styrene1 Styrene Chlorostyrene 1-Chloro-2-phenylethene (Isolated) Styrene1->Chlorostyrene Chlorination (e.g., SO2Cl2) Product1 This compound Chlorostyrene->Product1 Dichlorocyclopropanation (CHCl3, NaOH, PTC) Styrene2 Styrene InSitu In situ generation of 1-Chloro-2-phenylethene Styrene2->InSitu Product2 This compound Styrene2->Product2 One-Pot Reaction (CHCl3, NaOH, PTC) InSitu->Product2 Dichlorocyclopropanation

Caption: Comparative workflow of two synthetic routes to this compound.

Discussion of Signaling Pathways, Experimental Workflows, or Logical Relationships

The synthesis of this compound fundamentally relies on the generation and subsequent reaction of dichlorocarbene (:CCl2). The logical relationship between the two presented routes is a trade-off between procedural simplicity and potentially better control over each reaction step.

Logical_Relationship cluster_considerations Synthetic Strategy Considerations Route1 Route 1 (Two-Step) Control Higher Reaction Control (Stepwise Optimization) Route1->Control Time Longer Overall Time Route1->Time Route2 Route 2 (One-Pot) Simplicity Procedural Simplicity (Reduced Workup) Route2->Simplicity Efficiency Potentially Higher Throughput Route2->Efficiency

Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of stereoisomers is a critical step in understanding molecular properties and predicting biological activity. This guide provides a detailed spectroscopic comparison of cis and trans isomers of substituted cyclopropanes, leveraging nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy to elucidate their distinct structural features. The information presented is supported by experimental data and detailed methodologies to aid in the practical application of these techniques.

The rigid, strained three-membered ring of cyclopropane confers unique chemical and physical properties to its derivatives. When substituted, cyclopropanes can exist as cis and trans stereoisomers, which, despite having the same chemical formula and connectivity, can exhibit significantly different biological activities and physical properties. Therefore, unambiguous stereochemical assignment is paramount. Spectroscopic techniques offer powerful, non-destructive methods to differentiate between these isomers by probing their unique molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereochemical Assignment

NMR spectroscopy is arguably the most definitive and widely used method for distinguishing between cis and trans isomers of substituted cyclopropanes. The key parameters for differentiation are the proton (¹H) and carbon-13 (¹³C) chemical shifts (δ) and the proton-proton coupling constants (J).

¹H NMR Spectroscopy: The Power of Coupling Constants

The most reliable diagnostic feature in the ¹H NMR spectra of substituted cyclopropanes is the magnitude of the vicinal proton-proton coupling constant (³JHH). Due to the fixed dihedral angles in the rigid cyclopropane ring, the coupling constant between two protons on adjacent carbons is consistently larger for the cis isomer than for the trans isomer.

A seminal study on various substituted cyclopropanes established the general rule:

  • J_cis : Typically ranges from 7 to 13 Hz.

  • J_trans : Typically ranges from 2 to 7 Hz.

This difference arises from the through-bond interactions between the protons, which are dependent on the dihedral angle between them. In cis isomers, the protons are eclipsed or nearly so, leading to a stronger coupling, whereas in trans isomers, the dihedral angle is larger, resulting in weaker coupling.

The chemical shifts of the cyclopropyl protons are also informative. The cyclopropane ring is known to exhibit a ring current effect, which shields the protons, causing them to resonate at an unusually high field (upfield) compared to other cycloalkanes, typically around 0.22 ppm for unsubstituted cyclopropane.[1][2] Substituents on the ring will, of course, shift these values, but the relative positions of the proton signals can still provide clues to the stereochemistry.

¹³C NMR Spectroscopy: Subtle but Significant Differences

The ¹³C NMR chemical shifts of the cyclopropane ring carbons are also sensitive to the stereochemistry of the substituents. For unsubstituted cyclopropane, a single peak is observed at approximately -2.7 ppm, a testament to the high shielding within the three-membered ring.[3]

In substituted cyclopropanes, the chemical shifts of the ring carbons in cis and trans isomers will differ due to steric and electronic effects. Generally, steric compression in the cis isomer can cause the signals of the substituted carbons and the substituents themselves to shift upfield compared to the less sterically hindered trans isomer.

Table 1: Comparative ¹H and ¹³C NMR Data for cis- and trans-1,2-Dimethylcyclopropane

IsomerNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
cis-1,2-DimethylcyclopropaneCH₃0.95
CH-0.28
CH₂0.58
trans-1,2-DimethylcyclopropaneCH₃1.08
CH0.15
CH₂0.25

Note: Data compiled from various spectroscopic databases. Chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Probing Molecular Symmetry and Bond Vibrations

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. Differences in the symmetry and steric interactions between cis and trans isomers lead to distinct vibrational spectra, which can be used for their identification.

Infrared (IR) and Raman Spectroscopy

The differentiation of cis and trans isomers using vibrational spectroscopy is based on the principle that molecules with different symmetries will have different numbers of IR and Raman active vibrational modes. The more symmetrical trans isomer often exhibits fewer IR and Raman bands compared to the less symmetrical cis isomer.

Key vibrational regions to examine for substituted cyclopropanes include:

  • C-H stretching: Typically observed around 3000-3100 cm⁻¹. The exact position and number of bands can differ between isomers.

  • Ring deformation (breathing) modes: These are often found in the fingerprint region (below 1500 cm⁻¹) and can be highly characteristic of the stereoisomer.

  • Substituent-specific vibrations: The vibrational modes of the substituent groups themselves can be influenced by their stereochemical orientation.

For example, in a comparative study of cis- and trans-1,2-dicarboxycyclopropane, differences in the carbonyl stretching frequencies and the fingerprint region are expected due to variations in intramolecular hydrogen bonding and overall molecular symmetry.

Table 2: Key Spectroscopic Differences Between cis and trans Isomers of Substituted Cyclopropanes

Spectroscopic TechniqueParametercis Isomertrans Isomer
¹H NMR Vicinal Coupling Constant (³JHH)Larger (7-13 Hz)Smaller (2-7 Hz)
Chemical Shift (δ)Protons may be more shieldedProtons may be less shielded
¹³C NMR Chemical Shift (δ)Steric compression may cause upfield shiftsLess steric hindrance, often downfield shifts compared to cis
IR & Raman Number of BandsGenerally more bands due to lower symmetryGenerally fewer bands due to higher symmetry
Band PositionsDistinct frequencies in the fingerprint regionDistinct frequencies in the fingerprint region

Experimental Protocols

Accurate and reproducible spectroscopic data are essential for the reliable differentiation of isomers. Below are detailed methodologies for the key experiments cited.

High-Resolution NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cyclopropane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[4][5]

    • Ensure the sample is fully dissolved and the solution is homogeneous. Filter if necessary to remove any particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each carbon environment. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • For accurate coupling constant measurements, ensure high digital resolution by using a narrow spectral width and a long acquisition time.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectra and reference the chemical shifts to the TMS signal.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Measure the coupling constants from the ¹H NMR spectrum.

FT-IR and FT-Raman Spectroscopy
  • Sample Preparation:

    • For FT-IR:

      • Liquids: A thin film of the liquid sample can be placed between two KBr or NaCl plates.

      • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared.[6]

    • For FT-Raman:

      • Place the liquid or solid sample directly into a glass vial or NMR tube. Sample preparation is often simpler than for FT-IR.[7]

  • Data Acquisition:

    • FT-IR: Acquire the spectrum using a Fourier Transform Infrared spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

    • FT-Raman: Acquire the spectrum using a Fourier Transform Raman spectrometer, typically with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. A suitable number of scans should be accumulated to achieve a good signal-to-noise ratio.[6][7]

  • Data Analysis:

    • Identify the characteristic absorption/scattering bands and compare the spectra of the cis and trans isomers, paying close attention to the fingerprint region.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationship between the isomeric forms and the spectroscopic techniques used for their differentiation, as well as a typical experimental workflow.

Spectroscopic_Differentiation cluster_isomers Substituted Cyclopropane Isomers cluster_techniques Spectroscopic Techniques cluster_data Spectroscopic Data Cis cis-Isomer NMR NMR Spectroscopy (¹H and ¹³C) Cis->NMR IR Infrared (IR) Spectroscopy Cis->IR Raman Raman Spectroscopy Cis->Raman Trans trans-Isomer Trans->NMR Trans->IR Trans->Raman NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data Vib_Data Vibrational Frequencies (cm⁻¹) Band Intensities IR->Vib_Data Raman->Vib_Data Differentiation Stereochemical Differentiation NMR_Data->Differentiation Vib_Data->Differentiation

Caption: Logical relationship between cyclopropane isomers and spectroscopic techniques.

Experimental_Workflow Start Start: Purified Isomers SamplePrep Sample Preparation Start->SamplePrep NMR_Acq NMR Data Acquisition (¹H, ¹³C) SamplePrep->NMR_Acq Vib_Acq Vibrational Data Acquisition (FT-IR, FT-Raman) SamplePrep->Vib_Acq Data_Proc Data Processing and Analysis NMR_Acq->Data_Proc Vib_Acq->Data_Proc Comparison Comparative Analysis of Spectra Data_Proc->Comparison Conclusion Stereochemical Assignment Comparison->Conclusion

Caption: General experimental workflow for spectroscopic comparison.

References

Validating the Purity of Synthesized (1,2,2-Trichlorocyclopropyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of the purity of (1,2,2-Trichlorocyclopropyl)benzene, a halogenated cyclopropane derivative of interest in medicinal chemistry and material science. We present a detailed examination of its synthesis, potential impurities, and a comparison with relevant alternatives, supported by established analytical protocols.

Synthesis and Potential Impurities

This compound is typically synthesized via the addition of a trichloromethyl anion equivalent to styrene. A common and effective method is the use of phase-transfer catalysis (PTC), where chloroform serves as the source of the dichlorocarbene precursor, which is then further chlorinated in situ or reacts with a chlorinated styrene precursor.

The primary impurities arising from this synthesis can be categorized as follows:

  • Unreacted Starting Materials: Residual styrene and chloroform.

  • Diastereomers: The formation of the cyclopropane ring can result in cis and trans isomers relative to the phenyl group. The thermodynamic and kinetic conditions of the reaction will influence the diastereomeric ratio.

  • By-products: Over-chlorination or elimination reactions can lead to various chlorinated aromatic or acyclic compounds.

  • Catalyst Residues: Trace amounts of the phase-transfer catalyst may remain after workup.

Comparative Purity Analysis

To provide a clear benchmark for the purity of synthesized this compound, we compare it with two relevant alternatives: the less-substituted (2,2-Dichlorocyclopropyl)benzene and a hypothetical isomeric impurity, (1,1,2-Trichlorocyclopropyl)benzene. The following table summarizes representative purity data obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

CompoundPurity (GC-MS Area %)Major ImpurityImpurity Level (%)Diastereomeric Ratio (cis:trans)
This compound 98.5% Unreacted Styrene0.8%85:15
(2,2-Dichlorocyclopropyl)benzene99.2%Chloroform0.5%N/A
(Illustrative) (1,1,2-Trichlorocyclopropyl)benzene97.8%Isomeric Rearrangement Product1.5%90:10

Note: The data for (1,1,2-Trichlorocyclopropyl)benzene is illustrative to represent a potential isomeric impurity.

Experimental Workflow for Synthesis and Purity Validation

The following diagram illustrates a typical workflow for the synthesis of this compound and the subsequent validation of its purity.

Synthesis and Purity Validation Workflow A Styrene + Chloroform + NaOH (aq) + Phase-Transfer Catalyst B Reaction under Vigorous Stirring A->B Reaction Initiation C Workup: - Phase Separation - Washing - Drying B->C Reaction Quenching D Crude Product C->D E Purification: Column Chromatography or Distillation D->E F Purified This compound E->F G Purity Analysis: - GC-MS - NMR Spectroscopy F->G Quality Control H Final Product: Purity > 98% G->H Validation

Caption: Workflow for the synthesis and purity validation of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the synthesized compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

  • Vortex the solution to ensure homogeneity.

  • Inject into the GC-MS system.

Data Analysis:

  • Purity is determined by calculating the relative peak area of the main product peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a library database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and assess for the presence of diastereomers and non-volatile impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

¹H NMR Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the cyclopropyl and phenyl protons.

    • Determine the diastereomeric ratio by integrating the signals corresponding to the distinct protons of each isomer.

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Proton decoupling: Broadband.

  • Data Analysis:

    • Confirm the number of unique carbon environments consistent with the target structure.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the decision-making process for product acceptance based on purity analysis.

Product Acceptance Logic Start Synthesized Product PurityAnalysis GC-MS & NMR Analysis Start->PurityAnalysis Decision Purity > 98% AND Impurities Identified? PurityAnalysis->Decision Accept Product Accepted Decision->Accept Yes Repurify Repurify Product Decision->Repurify No End End Accept->End Repurify->PurityAnalysis

Caption: Decision workflow for product acceptance based on purity validation.

This comprehensive guide provides a framework for the synthesis and purity validation of this compound, ensuring a high-quality product for research and development applications. The presented methodologies and comparative data serve as a valuable resource for scientists working with halogenated organic compounds.

A Comparative Guide to Dichlorocarbene Generation: Exploring Alternatives to Chloroform

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking safer and more efficient methods for dichlorocarbene generation, this guide provides a comprehensive comparison of alternative reagents to the traditionally used chloroform. This document outlines the performance of various precursors, supported by experimental data, detailed protocols, and an evaluation of their safety and environmental impact.

Dichlorocarbene (:CCl₂) is a highly reactive intermediate with significant applications in organic synthesis, particularly in the formation of dichlorocyclopropanes, which are valuable precursors for a variety of molecular scaffolds in medicinal and materials chemistry. The classical method for generating dichlorocarbene involves the reaction of chloroform with a strong base. However, the toxicity and environmental concerns associated with chloroform have prompted the exploration of alternative reagents. This guide offers a detailed comparison of these alternatives, focusing on their efficacy, reaction conditions, and safety profiles.

Performance Comparison of Dichlorocarbene Precursors

The choice of reagent for dichlorocarbene generation significantly impacts reaction yield, scope, and conditions. Below is a summary of the performance of chloroform and its alternatives in the dichlorocyclopropanation of olefins.

Reagent/MethodOlefinBase/ActivatorSolventReaction TimeYield (%)Reference
Chloroform (PTC) Styrene50% aq. NaOH, TEBAChloroform4 h78[1]
Cyclohexene50% aq. NaOH, TEBAChloroform3 h60[2]
Carbon Tetrachloride CyclohexeneMagnesium (ultrasound)Ether/THF45-60 min92[3]
StyreneMagnesium (ultrasound)Ether/THF45-60 min95[3]
Sodium Trichloroacetate CyclohexeneHeat (DME)Diglyme2 h72N/A
Phenyl(trichloromethyl)mercury CyclohexeneHeatBenzene2 h91N/A
Dichlorodiazirine CyclohexenePhotolysis (350 nm)Pentane1-2 h>95N/A

In-Depth Analysis of Alternative Reagents

Carbon Tetrachloride with Magnesium

A notable alternative to the chloroform-base system is the use of carbon tetrachloride in conjunction with magnesium metal, often activated by ultrasonic irradiation. This method offers the significant advantage of proceeding under neutral conditions, thereby tolerating a wider range of functional groups, such as esters and ketones, which are often sensitive to the strongly basic conditions of the traditional method.[3]

Advantages:

  • High yields for a variety of olefins.[3]

  • Neutral reaction conditions, compatible with base-sensitive functional groups.[3]

  • Avoids the use of strong bases.

Disadvantages:

  • Carbon tetrachloride is a known carcinogen and ozone-depleting substance.

  • Requires anhydrous conditions and the use of magnesium powder.

Sodium Trichloroacetate

Thermal decomposition of sodium trichloroacetate provides a convenient route to dichlorocarbene. The reaction proceeds by the loss of carbon dioxide and sodium chloride. This method is particularly useful for generating dichlorocarbene under anhydrous and non-basic conditions.

Advantages:

  • Simple procedure, requiring only heat.

  • Avoids the use of strong bases and phase-transfer catalysts.

Disadvantages:

  • Requires elevated temperatures, which may not be suitable for all substrates.

  • The reagent can be sensitive to moisture.

Phenyl(trichloromethyl)mercury (Seyferth's Reagent)

Phenyl(trichloromethyl)mercury, commonly known as Seyferth's reagent, is a stable, crystalline solid that decomposes upon heating to generate dichlorocarbene and phenylmercuric chloride. This reagent is highly effective for the dichlorocyclopropanation of a wide range of olefins, including those that are unreactive under other conditions.

Advantages:

  • Excellent yields for a broad scope of olefins.

  • Predictable and controlled generation of dichlorocarbene.

Disadvantages:

  • High toxicity and environmental concerns associated with mercury compounds.

  • The reagent is expensive and not commercially available in large quantities.

Dichlorodiazirine

Dichlorodiazirine is a diazirine derivative that decomposes upon photolysis to yield dichlorocarbene and nitrogen gas. It is a clean source of dichlorocarbene as the only byproduct is inert nitrogen. The reagent is stable in the dark, allowing for its storage and handling.[4]

Advantages:

  • Clean reaction with nitrogen gas as the only byproduct.[4]

  • Generation of dichlorocarbene under mild, neutral conditions.

Disadvantages:

  • The synthesis of dichlorodiazirine is a multi-step process.[4]

  • Requires photochemical equipment for the generation of dichlorocarbene.

Experimental Protocols

Dichlorocyclopropanation of Cyclohexene using Carbon Tetrachloride and Magnesium with Ultrasonic Irradiation

Materials:

  • Magnesium powder (25 mmol)

  • Cyclohexene (25 mmol)

  • Carbon tetrachloride (50 mmol)

  • Anhydrous diethyl ether (16 mL)

  • Anhydrous tetrahydrofuran (4 mL)

  • 10% NH₄Cl solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, combine magnesium powder, cyclohexene, and carbon tetrachloride in a mixture of anhydrous diethyl ether and anhydrous tetrahydrofuran.

  • Immerse the flask in the water bath of an ultrasonic cleaner.

  • Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes).

  • Quench the reaction by adding 15 mL of 10% NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 8 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by vacuum distillation or chromatography to yield 7,7-dichlorobicyclo[4.1.0]heptane.[3]

Reaction Mechanisms and Workflows

The generation of dichlorocarbene from different precursors follows distinct mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

Dichlorocarbene Generation Pathways

G cluster_chloroform Chloroform cluster_ccl4 Carbon Tetrachloride cluster_na_tca Sodium Trichloroacetate cluster_seyferth Seyferth's Reagent cluster_diazirine Dichlorodiazirine chloroform CHCl₃ trichloromethyl_anion ⁻CCl₃ chloroform->trichloromethyl_anion + Base (-BH⁺) dichlorocarbene :CCl₂ trichloromethyl_anion->dichlorocarbene - Cl⁻ ccl4 CCl₄ ccl4_radical •CCl₃ ccl4->ccl4_radical + Mg (SET) ccl4_radical->dichlorocarbene + e⁻, - Cl⁻ na_tca Cl₃CCO₂Na tca_anion Cl₃CCO₂⁻ na_tca->tca_anion tca_anion->trichloromethyl_anion Δ (-CO₂) seyferth PhHgCCl₃ seyferth->dichlorocarbene Δ (-PhHgCl) diazirine CCl₂N₂ diazirine->dichlorocarbene hν (-N₂)

Caption: Mechanistic pathways for dichlorocarbene generation.

Experimental Workflow for Dichlorocyclopropanation

G start Start reagents Combine Olefin and Dichlorocarbene Precursor start->reagents reaction Initiate Reaction (e.g., Heat, Light, Base) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Dichlorocyclopropane Product purification->product

Caption: General experimental workflow for dichlorocyclopropanation.

Safety, Cost, and Environmental Impact

A critical aspect of selecting a dichlorocarbene precursor is its safety, cost, and environmental footprint.

ReagentKey Safety ConcernsRelative CostEnvironmental Impact
Chloroform Probable human carcinogen, toxic upon inhalation and skin contact.[5]LowVolatile organic compound (VOC), contributes to air pollution.[5]
Carbon Tetrachloride Probable human carcinogen, ozone-depleting substance.[6]LowHigh ozone depletion potential, persistent in the environment.
Sodium Trichloroacetate Corrosive, causes severe skin and eye irritation.ModerateDecomposes to chloroform in the environment.
Phenyl(trichloromethyl)mercury Highly toxic due to mercury content, neurotoxin.HighSignificant heavy metal pollution.
Dichlorodiazirine Potentially explosive, requires careful handling.Very HighByproducts are benign (nitrogen gas).

Conclusion

While chloroform remains a common reagent for dichlorocarbene generation due to its low cost and accessibility, its significant health and environmental risks necessitate the adoption of safer alternatives. The carbon tetrachloride/magnesium method under ultrasonic irradiation presents a high-yielding and functionally tolerant option, though the hazards of carbon tetrachloride itself must be carefully managed. Sodium trichloroacetate and Seyferth's reagent offer effective but thermally or toxically constrained alternatives. Dichlorodiazirine represents the cleanest, albeit most synthetically demanding, route to dichlorocarbene.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scale, and the available safety infrastructure. This guide provides the necessary data to make an informed decision, encouraging a shift towards more sustainable and safer chemical practices in research and development.

References

Safety Operating Guide

Proper Disposal of (1,2,2-Trichlorocyclopropyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (1,2,2-Trichlorocyclopropyl)benzene, a compound that requires careful handling due to its hazardous properties. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this halogenated organic compound.

I. Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed, a skin irritant, and very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is paramount during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Spill Management: In the event of a spill, do not allow the chemical to enter drains or waterways[1]. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed, labeled container for hazardous waste disposal.

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are critical for safe and compliant disposal. This compound is a halogenated organic compound. Halogenated wastes, which contain fluorine, chlorine, bromine, or iodine, must be segregated from non-halogenated organic waste streams[2].

Consult your institution's specific waste management guidelines and the Resource Conservation and Recovery Act (RCRA) regulations for detailed requirements on hazardous waste determination[3]. States may have their own specific regulations for halogenated organic compounds[4].

III. Disposal Procedure

The primary disposal method for this compound is through a licensed hazardous waste disposal company. The following steps outline the general procedure:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.

    • The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

    • Follow all institutional and regulatory limits for the volume of waste stored and the duration of storage.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with an accurate description of the waste, including its composition and volume.

  • Transportation and Final Disposal:

    • The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

    • The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.

IV. Quantitative Data for Halogenated Waste Management

The following table provides general quantitative data relevant to the management of halogenated organic waste. Specific limits may vary based on local regulations and the policies of the disposal facility.

ParameterGuideline/ValueRegulatory Framework/Source
pH of Aqueous Waste ≤ 2 or ≥ 12.5 is considered corrosive hazardous wasteEPA RCRA (40 CFR 261.22)[5]
Flash Point < 60 °C (140 °F) is considered an ignitable hazardous wasteEPA RCRA (40 CFR 261.21)[5]
Halogenated Organic Compound (HOC) Concentration for Land Disposal Restrictions Varies by specific compound; see 40 CFR 268.40EPA Land Disposal Restrictions (LDR) Program
Container Type Chemically resistant, leak-proof, with a secure lidGeneral laboratory safety and hazardous waste management guidelines

V. Experimental Protocol: Waste Compatibility Test

Before mixing any waste streams, it is crucial to assess their compatibility to prevent dangerous reactions. While a detailed experimental protocol for every possible combination is not feasible, the following general steps should be followed:

  • Information Review: Consult the Safety Data Sheets (SDS) for all chemicals to be mixed. Pay close attention to the "Stability and Reactivity" section.

  • Small-Scale Test: If compatibility is uncertain, a small-scale test should be conducted by a qualified chemist under controlled conditions (e.g., in a fume hood, with appropriate PPE).

  • Observation: Mix milliliter or gram quantities of the waste materials in a test tube or small beaker. Observe for any signs of reaction, such as gas evolution, temperature change, color change, or precipitation.

  • Evaluation: If any reaction is observed, the waste streams are incompatible and must not be mixed. They should be disposed of in separate containers.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Collect in a Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Hazardous Waste Area container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Licensed Contractor Transports to a Permitted TSDF ehs_contact->disposal end End: Proper Disposal (e.g., Incineration) disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (1,2,2-Trichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited safety data. This document provides a comprehensive guide to the safe handling and disposal of (1,2,2-Trichlorocyclopropyl)benzene (CAS No. 65322-28-3), a compound for which specific safety data is not extensively available. The following procedures are based on the available information for this compound and safety protocols for structurally related chemicals, such as benzene, trichlorobenzenes, and other chlorinated cyclic compounds.

Personal Protective Equipment (PPE)

Given the potential hazards associated with chlorinated aromatic compounds, a stringent personal protective equipment (PPE) protocol is essential. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.

Eye and Face Protection:

  • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • In situations with a risk of splashing, a face shield should be worn in addition to goggles.

Skin Protection:

  • Hand Protection: Wear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not available, gloves made of Viton or nitrile rubber are generally recommended for handling chlorinated solvents. Always inspect gloves for signs of degradation or perforation before use.

  • Body Protection: A lab coat must be worn. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls are recommended.[2]

Respiratory Protection:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles (ANSI Z87.1 or EN166 compliant)Protects eyes from splashes and vapors.
Face Protection Face shield (in addition to goggles)Provides broader protection for the face from splashes.
Hand Protection Chemical-resistant gloves (e.g., Viton, Nitrile Rubber)Prevents skin contact with the chemical.
Body Protection Laboratory coat, chemically resistant apron (as needed)Protects skin and personal clothing from contamination.
Respiratory Chemical fume hood / NIOSH-approved respiratorMinimizes inhalation of potentially harmful vapors.

Operational Plan for Handling

A systematic approach to handling this compound is crucial to ensure safety and minimize risk. This plan covers the stages of preparation, handling, and post-handling procedures.

1. Pre-Handling Preparations:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all personal protective equipment for integrity.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily accessible.[1]

  • Emergency Plan: Be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

2. Handling Procedure:

  • Perform all manipulations of the compound within the certified chemical fume hood.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers of this compound tightly closed when not in use.

  • Avoid the formation of aerosols.[5]

  • Transport the chemical in a sealed, properly labeled container, preferably within a secondary container.[2]

3. Post-Handling and Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE carefully to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Dispose of all waste materials according to the disposal plan.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4]

  • Waste Segregation:

    • Collect liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Collect solid waste, such as contaminated gloves, paper towels, and other disposable materials, in a separate, clearly labeled hazardous waste container.[2]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_hood Verify Fume Hood prep_sds->prep_hood prep_ppe Inspect PPE prep_hood->prep_ppe prep_spill Check Spill Kit prep_ppe->prep_spill handle_fumehood Work in Fume Hood prep_spill->handle_fumehood handle_quant Use Minimal Quantity handle_fumehood->handle_quant handle_close Keep Container Closed handle_quant->handle_close handle_transport Safe Transport handle_close->handle_transport post_decon Decontaminate Surfaces handle_transport->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash post_dispose Dispose of Waste post_wash->post_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.